Product packaging for Alcophosphamide-d4(Cat. No.:)

Alcophosphamide-d4

Cat. No.: B15145232
M. Wt: 283.12 g/mol
InChI Key: BZGFIGVSVQRQBJ-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alcophosphamide-d4 is a deuterium-labeled analog of alcophosphamide, intended for use as an internal standard in the quantitative analysis of cyclophosphamide and its metabolites via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Alcophosphamide is a reduced, urinary metabolite of the prodrug cyclophosphamide, formed from its active intermediate, aldophosphamide . In the complex metabolic pathway of cyclophosphamide, 4-hydroxycyclophosphamide is in equilibrium with aldophosphamide . Aldophosphamide can then be oxidized by aldehyde dehydrogenase (ALDH) to form the inactive metabolite carboxyphosphamide, or it can be reduced to alcophosphamide . The use of a deuterated internal standard like this compound is critical in analytical methods to account for variability and ensure accurate quantification of these metabolites in biological matrices such as plasma or whole blood . This enables precise pharmacokinetic and phenotyping studies, which are essential for understanding the efficacy and toxicity of cyclophosphamide therapy in cancer patients . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17Cl2N2O3P B15145232 Alcophosphamide-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17Cl2N2O3P

Molecular Weight

283.12 g/mol

IUPAC Name

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2

InChI Key

BZGFIGVSVQRQBJ-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCCO)Cl

Canonical SMILES

C(CO)COP(=O)(N)N(CCCl)CCCl

Origin of Product

United States

Foundational & Exploratory

What is Alcophosphamide-d4 and its chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Deuterated Metabolite of Cyclophosphamide for Advanced Bioanalytical Applications

Alcophosphamide-d4 is the deuterated analog of Alcophosphamide, a key metabolite of the widely used chemotherapeutic and immunosuppressant agent, Cyclophosphamide.[1] Its primary and critical role in scientific research is as a stable isotope-labeled internal standard for the precise quantification of Cyclophosphamide and its various metabolites in complex biological matrices. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its application in validated bioanalytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is structurally identical to Alcophosphamide, with the exception of four deuterium atoms incorporated into its structure. This isotopic labeling results in a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled metabolite in mass spectrometry-based assays, without significantly altering its chemical behavior.

PropertyValueSource(s)
Chemical Name N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester[1]
Synonyms O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4[1]
CAS Number 1794817-39-2[1]
Molecular Formula C₇H₁₃D₄Cl₂N₂O₃P[1]
Molecular Weight 283.13 g/mol [1]
Appearance White to Off-white Solid
Isotopic Purity ≥98 atom % D[2]
Chemical Purity ≥98%
Solubility Slightly soluble in Chloroform; Sparingly soluble in Methanol. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3]
Storage Recommended storage at 2-8°C.[1]

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to exert its therapeutic effects. The metabolic cascade is complex, leading to the formation of both active and inactive metabolites. Alcophosphamide is a key intermediate in this pathway.

Metabolic Pathway of Cyclophosphamide Metabolic Activation of Cyclophosphamide CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 (Liver) AP Aldophosphamide OHCP->AP Tautomerization KetoCP 4-Ketocyclophosphamide (Inactive) OHCP->KetoCP Oxidation PM Phosphoramide Mustard (Active Alkylating Agent) AP->PM Acrolein Acrolein (Toxic Byproduct) AP->Acrolein Carboxy Carboxyphosphamide (Inactive) AP->Carboxy Oxidation Alcophosphamide Alcophosphamide AP->Alcophosphamide Reduction

Metabolic pathway of Cyclophosphamide.

Experimental Protocols: Quantification of Cyclophosphamide and its Metabolites

The use of a deuterated internal standard like this compound is essential for accurate and precise quantification of analytes in complex biological samples by correcting for variability in sample preparation and instrument response. Below is a detailed methodology for a typical UPLC-MS/MS analysis.

Sample Preparation (Human Plasma)
  • Sample Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation : To a defined volume of plasma (e.g., 100 µL), add a specific amount of this compound solution (internal standard). Then, add a protein precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.

  • Vortex and Centrifuge : Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube for analysis.

UPLC-MS/MS Analysis
  • Instrumentation : A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used for analysis.

  • Chromatographic Column : A reverse-phase column, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly employed for separation.

  • Mobile Phase : A gradient elution with a mobile phase consisting of two solvents is typically used. For example:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Flow Rate : A typical flow rate is 0.3 mL/min.

  • Injection Volume : A small volume of the prepared sample supernatant (e.g., 5-10 µL) is injected into the system.

  • Mass Spectrometry :

    • Ionization Mode : Positive electrospray ionization (ESI+) is commonly used.

    • Detection : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., Cyclophosphamide) and the internal standard (this compound) are monitored.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclophosphamide261.0140.1
This compound283.1(Varies based on fragmentation)

  • Data Analysis : The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of the analyte.

LC-MS/MS Experimental Workflow Workflow for Quantification of Cyclophosphamide using this compound cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound (Internal Standard) Plasma->IS Precipitate Protein Precipitation (e.g., Methanol) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification using Standard Curve Ratio->Quantify

LC-MS/MS experimental workflow.

Conclusion

This compound is an indispensable tool for researchers engaged in the pharmacokinetic and metabolic profiling of Cyclophosphamide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and reproducible quantitative data, which is paramount in both preclinical and clinical drug development. The methodologies outlined in this guide provide a robust framework for the implementation of such analytical techniques in a research setting.

References

An In-depth Technical Guide to Alcophosphamide-d4: Structure and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcophosphamide-d4 is the deuterated form of Alcophosphamide, a critical metabolite of the widely used chemotherapeutic agent, Cyclophosphamide. As a stable isotope-labeled internal standard, this compound is indispensable for accurate quantification in mass spectrometry-based bioanalytical assays. Its deuterated structure allows for precise differentiation from endogenous compounds and other metabolites in complex biological matrices such as plasma and urine. This technical guide provides a comprehensive overview of the structure, synthesis, and metabolic pathways associated with this compound, offering valuable insights for researchers in pharmacology, toxicology, and drug metabolism.

Chemical Structure and Physicochemical Properties

This compound is the open-ring tautomer of 4-hydroxycyclophosphamide-d4. The deuterium labeling is typically on the bis(2-chloroethyl)amino group to ensure metabolic stability of the label.

Synonyms: N,N-Bis(2-chloroethyl-d4)phosphorodiamidic acid 3-hydroxypropyl ester, O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl-d4)phosphorodiamidate

Quantitative Data
PropertyValueSource
Molecular Formula C₇H₁₃D₄Cl₂N₂O₃P[1]
Molecular Weight 283.13 g/mol [1]
CAS Number 1794817-39-2[1]
Storage Temperature 2-8°C[1]

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C19, and CYP3A4. The initial hydroxylation at the C4 position of the oxazaphosphorine ring produces 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, Aldophosphamide (the non-deuterated analog of Alcophosphamide).[2][3] Aldophosphamide is then a key intermediate that can either be detoxified or converted to the active cytotoxic agents.

The detoxification pathway involves the oxidation of Aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive metabolite Carboxyphosphamide.[3] Alternatively, Aldophosphamide can undergo spontaneous β-elimination to yield the ultimate alkylating agent, Phosphoramide Mustard, and a toxic byproduct, Acrolein.[2][4] Phosphoramide mustard is responsible for the antineoplastic activity of cyclophosphamide through DNA cross-linking.

Metabolic Pathway of Cyclophosphamide cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway cluster_cytotoxicity Cytotoxic Pathway Cyclophosphamide Cyclophosphamide 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Cyclophosphamide->4-Hydroxycyclophosphamide CYP2B6, CYP2C19, CYP3A4 Aldophosphamide (Alcophosphamide) Aldophosphamide (Alcophosphamide) 4-Hydroxycyclophosphamide->Aldophosphamide (Alcophosphamide) Tautomerization Carboxyphosphamide Carboxyphosphamide Aldophosphamide (Alcophosphamide)->Carboxyphosphamide ALDH1A1 Phosphoramide Mustard Phosphoramide Mustard Aldophosphamide (Alcophosphamide)->Phosphoramide Mustard β-elimination Acrolein Acrolein Aldophosphamide (Alcophosphamide)->Acrolein β-elimination DNA Cross-linking DNA Cross-linking Phosphoramide Mustard->DNA Cross-linking Bladder Toxicity Bladder Toxicity Acrolein->Bladder Toxicity Synthesis of this compound cluster_precursor Precursor Synthesis cluster_phosphorylation Phosphorylation cluster_coupling Coupling and Deprotection Diethanolamine-d4 Diethanolamine-d4 Bis(2-chloroethyl)amine-d4 HCl Bis(2-chloroethyl)amine-d4 HCl Diethanolamine-d4->Bis(2-chloroethyl)amine-d4 HCl Thionyl Chloride N,N-Bis(2-chloroethyl-d4)phosphoramidic dichloride N,N-Bis(2-chloroethyl-d4)phosphoramidic dichloride Bis(2-chloroethyl)amine-d4 HCl->N,N-Bis(2-chloroethyl-d4)phosphoramidic dichloride POCl3 Protected this compound Intermediate Protected this compound Intermediate N,N-Bis(2-chloroethyl-d4)phosphoramidic dichloride->Protected this compound Intermediate Protected 3-hydroxypropanol This compound This compound Protected this compound Intermediate->this compound Deprotection

References

The Role of Alcophosphamide-d4 in Advancing Cyclophosphamide Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Alcophosphamide-d4, a deuterated analog of a key cyclophosphamide metabolite, in modern drug metabolism and pharmacokinetic (DMPK) studies. Its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides the accuracy and precision required for robust clinical and preclinical research. This document outlines the metabolic fate of cyclophosphamide, details the methodologies for its quantification, and presents the indispensable function of this compound in achieving reliable results.

The Metabolic Activation and Deactivation of Cyclophosphamide

Cyclophosphamide (CP) is a widely used anticancer prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This process, primarily occurring in the liver, is a complex cascade of enzymatic reactions leading to both the therapeutic alkylating agent and various inactive or toxic byproducts. Understanding this pathway is fundamental to optimizing treatment regimens and mitigating adverse effects.

The metabolic journey begins with the oxidation of cyclophosphamide by cytochrome P450 enzymes (CYP2B6, CYP2C9, CYP3A4) to 4-hydroxycyclophosphamide.[2] This active metabolite exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide is a critical intermediate, as it can either be detoxified or converted into the ultimate cytotoxic agent.

A major detoxification route involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxyphosphamide.[2] Alternatively, aldophosphamide can undergo spontaneous β-elimination to yield two products: phosphoramide mustard and acrolein. Phosphoramide mustard is the potent DNA alkylating agent responsible for the antineoplastic activity of cyclophosphamide.[1] Acrolein, on the other hand, is a toxic byproduct associated with hemorrhagic cystitis, a significant side effect of cyclophosphamide therapy.[1]

The following diagram illustrates the principal metabolic pathways of cyclophosphamide:

cyclophosphamide_metabolism CP Cyclophosphamide (CP) OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 enzymes ALDO Aldophosphamide OHCP->ALDO KETO 4-Ketocyclophosphamide (inactive) OHCP->KETO Detoxification ALDO->OHCP CARBOXY Carboxyphosphamide (inactive) ALDO->CARBOXY ALDH PM Phosphoramide Mustard (active) ALDO->PM β-elimination ACRO Acrolein (toxic) ALDO->ACRO β-elimination

Figure 1: Metabolic Pathway of Cyclophosphamide.

Quantitative Analysis of Cyclophosphamide and its Metabolites

Accurate quantification of cyclophosphamide and its metabolites, particularly the active 4-hydroxycyclophosphamide, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. LC-MS/MS has emerged as the gold standard for this purpose due to its high sensitivity and selectivity.[3]

The Imperative for an Internal Standard

In LC-MS/MS analysis, an internal standard (IS) is essential to correct for variability in sample preparation, injection volume, and instrument response, including matrix effects that can suppress or enhance the analyte signal.[4] The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. These SIL-ISs have nearly identical chemical and physical properties to the analyte, causing them to co-elute chromatographically and experience similar ionization efficiencies, thus providing the most accurate correction.[4]

This compound as the Gold Standard Internal Standard

This compound is the deuterated form of 4-hydroxycyclophosphamide. Its use as an internal standard is pivotal for the accurate quantification of 4-hydroxycyclophosphamide. Given that 4-hydroxycyclophosphamide is the primary active metabolite, its precise measurement is of utmost importance in cyclophosphamide metabolism studies.

Experimental Methodologies

The following sections detail a typical experimental protocol for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide in a biological matrix (e.g., plasma, blood spots) using this compound as the internal standard.

Sample Preparation

Due to the inherent instability of 4-hydroxycyclophosphamide and its deuterated counterpart, a critical step in the sample preparation is derivatization to form a stable product.[2] Semicarbazide is commonly used for this purpose.

Protocol:

  • Derivatization: To the biological sample (e.g., plasma, dried blood spot), add a solution of semicarbazide hydrochloride.[1][5]

  • Internal Standard Spiking: Add a known concentration of the this compound (4-hydroxycyclophosphamide-d4) internal standard solution.[5]

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as a methanol-acetonitrile mixture.[2]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Conditions

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of cyclophosphamide and the derivatized 4-hydroxycyclophosphamide and its internal standard.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[5][6]
Mobile Phase A 0.01% Formic Acid in Water[5][6]
Mobile Phase B Methanol[5][6]
Flow Rate 0.15 mL/min[5][6]
Injection Volume 10 µL[6]
Column Temperature 50°C[6]
Run Time 6 minutes (with gradient elution)[5][6]

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Cyclophosphamide260.7[5]140.0[5]ESI+
4-Hydroxycyclophosphamide-Semicarbazone333.7[5]221.0[5]ESI+
This compound-Semicarbazone (IS) 337.7 [5]225.1 [5]ESI+

Table 3: Method Performance Characteristics

AnalyteLower Limit of Quantification (LLOQ)Linear Range
Cyclophosphamide5 ng/mL[1][5]5 - 60,000 ng/mL[1][5]
4-Hydroxycyclophosphamide2.5 ng/mL[1][5]2.5 - 1,000 ng/mL[1][5]

Experimental and Data Analysis Workflow

The overall process from sample collection to data interpretation follows a structured workflow, as depicted in the diagram below. The inclusion of this compound at the beginning of the process is fundamental to ensuring the integrity of the quantitative results.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection Derivatization Derivatization with Semicarbazide SampleCollection->Derivatization Spiking Spiking with this compound (IS) Derivatization->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Injection UPLC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration RatioCalc Analyte/IS Peak Area Ratio Calculation Integration->RatioCalc Quantification Quantification using Calibration Curve RatioCalc->Quantification

Figure 2: Bioanalytical Workflow for Cyclophosphamide Metabolism Studies.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern, high-fidelity bioanalytical methods for studying cyclophosphamide metabolism. Its chemical similarity to the active metabolite, 4-hydroxycyclophosphamide, ensures that it accurately tracks and corrects for analytical variability from sample preparation through to detection. The detailed methodologies and quantitative data presented in this guide underscore the robustness and reliability that this compound brings to pharmacokinetic and metabolic profiling of this important anticancer agent, ultimately enabling more precise and effective use in clinical practice.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and clinical research sectors, the pursuit of accuracy and precision is paramount. Isotope dilution mass spectrometry (ID-MS) stands as the definitive method for achieving the highest quality quantitative data. Central to this technique is the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated compounds being the most common and critical variant. This guide provides an in-depth exploration of the principles, applications, and best practices associated with the use of deuterated internal standards in mass spectrometry.

Core Principles: The Foundation of Isotopic Dilution

The fundamental strength of a deuterated internal standard lies in its near-identical physicochemical properties to the target analyte—the compound of interest.[1][2] By replacing one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H or D), a standard is created that behaves virtually identically during sample extraction, chromatography, and ionization in the mass spectrometer.[2] However, it is readily distinguishable by its higher mass-to-charge ratio (m/z).[3]

This near-perfect analogy allows the deuterated standard to serve as an ideal control. A known quantity of the standard is spiked into every sample, calibrator, and quality control (QC) sample at the earliest stage of the workflow.[1] Any physical loss of the analyte during sample preparation (e.g., incomplete extraction, evaporation) or variability in instrument response (e.g., injection volume inconsistencies, ion suppression) will be mirrored by a proportional loss or variability in the deuterated standard.[3][4] Quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal, a value that remains stable and accurate despite experimental variations.[1]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Sample Biological Sample (Analyte) Spike Spike with Known Amount of Deuterated IS Sample->Spike Early Addition Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap FinalExtract Final Extract (Analyte + IS) Evap->FinalExtract LC LC Separation (Co-elution) FinalExtract->LC MS Mass Spectrometer (Ionization & Detection) LC->MS Matrix Effects Ion Suppression Data Data Acquisition (Analyte Signal & IS Signal) MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Result Determine Unknown Concentration CalCurve->Result

Figure 1: Workflow for quantitative analysis using a deuterated internal standard.

Advantages in Drug Development and Clinical Research

The use of deuterated internal standards is the gold standard in regulated bioanalysis for several key reasons:

  • Compensation for Matrix Effects: Biological matrices like plasma, blood, and urine are complex and can interfere with the ionization of the target analyte, a phenomenon known as matrix effects.[3] Because the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement, effectively neutralizing the effect.[5][6]

  • Improved Accuracy and Precision: By correcting for variability at multiple stages of the analytical process, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of the results.[5] This is crucial for therapeutic drug monitoring (TDM), where incorrect dosage can lead to toxicity or treatment failure, and for pharmacokinetic (PK) studies in drug development.[5][7]

  • Method Robustness: Assays that incorporate deuterated standards are more robust and transferable between different laboratories and instrument platforms. The internal standard provides a constant reference, making the method less susceptible to minor variations in experimental conditions.

Experimental Protocol: Quantification of Immunosuppressants in Whole Blood

This section details a representative protocol for the simultaneous quantification of five immunosuppressive drugs (Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, and Mycophenolic Acid) in whole blood using their respective deuterated internal standards. This method is adapted from a validated LC-MS/MS procedure.[8]

Materials and Reagents
  • Analytes: Cyclosporine A (CsA), Tacrolimus (TAC), Sirolimus (SIR), Everolimus (EVE), Mycophenolic Acid (MPA).

  • Internal Standards (IS): CsA-d12, TAC-d3, SIR-d3, EVE-d3, MPA-d3.

  • Reagents: Methanol (HPLC grade), Zinc Sulfate (ZnSO₄) solution (0.2 M), deionized water.

  • Biological Matrix: Drug-free human whole blood (EDTA anticoagulant).

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and effective method for removing the majority of proteins from blood or plasma samples, which would otherwise interfere with the analysis.[9][10]

  • Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the whole blood sample (calibrator, QC, or unknown).

  • Internal Standard Spiking: Add a specific volume of a working solution containing all deuterated internal standards to the sample.

  • Precipitation: Add 200 µL of a precipitation solution (e.g., a 1:4 v/v mixture of 0.2 M ZnSO₄ and methanol containing the internal standards).[3][11] The zinc sulfate aids in creating a denser protein pellet upon centrifugation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 or similar reversed-phase column for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid to aid ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

cluster_principle Principle of Isotopic Dilution cluster_relationship Analyte Analyte (Unknown Amount, Ax) Mass = M Mix Sample + IS Mix Analyte->Mix IS Deuterated IS (Known Amount, ISx) Mass = M+d IS->Mix MS Mass Spectrometer Mix->MS Ratio Measure Peak Area Ratio (Ar / ISr) MS->Ratio Equation Calculate Ax: Ax = (Ar / ISr) * ISx Ratio->Equation Ideal Ideal IS Properties Coelution Co-elution Ideal->Coelution SameRecovery Identical Recovery Ideal->SameRecovery SameIonization Identical Ionization Ideal->SameIonization DifferentMass Different m/z Ideal->DifferentMass

Figure 2: The core principle and logical relationships of an ideal deuterated IS.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the immunosuppressant assay described above, demonstrating the high quality of data achievable with deuterated internal standards.[8]

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinear RangeLLOQAccuracy at LLOQ (%)
Cyclosporine A2 - 1250 ng/mL2 ng/mL118%>0.997
Tacrolimus0.5 - 42.2 ng/mL0.5 ng/mL104%>0.997
Sirolimus0.6 - 49.2 ng/mL0.6 ng/mL111%>0.997
Everolimus0.5 - 40.8 ng/mL0.5 ng/mL108%>0.997
Mycophenolic Acid0.01 - 7.5 µg/mL0.01 µg/mL115%>0.997

Table 2: Inter-Assay Precision and Accuracy

AnalyteQC LevelNominal Conc.Measured Conc. (Mean)Precision (CV%)Accuracy (%)
Tacrolimus Low1.5 ng/mL1.4 ng/mL7.9%93.3%
Mid12.0 ng/mL11.7 ng/mL6.2%97.5%
High30.0 ng/mL29.1 ng/mL5.5%97.0%
Sirolimus Low1.5 ng/mL1.4 ng/mL12.5%93.3%
Mid12.0 ng/mL11.5 ng/mL6.8%95.8%
High30.0 ng/mL28.5 ng/mL5.8%95.0%
Everolimus Low1.5 ng/mL1.4 ng/mL11.5%93.3%
Mid12.0 ng/mL11.4 ng/mL7.2%95.0%
High30.0 ng/mL28.2 ng/mL6.1%94.0%
Cyclosporine A Low25 ng/mL22.5 ng/mL8.8%90.0%
Mid250 ng/mL240.0 ng/mL5.4%96.0%
High1000 ng/mL960.0 ng/mL4.8%96.0%
Mycophenolic A. Low0.1 µg/mL0.11 µg/mL8.5%110.0%
Mid2.5 µg/mL2.53 µg/mL2.5%101.2%
High6.0 µg/mL6.06 µg/mL3.1%101.0%

Data adapted from Armin et al., Journal of Translational Medicine, 2012.[8]

Challenges and Considerations

While deuterated standards are the preferred choice, they are not without potential pitfalls. Careful consideration during method development is essential to mitigate these issues.

  • Isotopic Effects: The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the standard. If this shift causes the two compounds to elute in a region of rapidly changing matrix effects, the correction may not be perfect.

  • Back-Exchange: Deuterium atoms placed on heteroatoms (like -OH, -NH, -SH) or on acidic carbons can sometimes exchange with protons from the solvent (e.g., water in the mobile phase). This can compromise the integrity of the standard. Therefore, deuterium labels should be placed in stable, non-exchangeable positions on the carbon skeleton.

  • Purity of the Standard: The deuterated standard must be of high isotopic purity. The presence of unlabeled analyte in the standard material will lead to an overestimation of the analyte's concentration in unknown samples.

cluster_challenges Potential Challenges with Deuterated IS cluster_solutions Mitigation Strategies Challenge Deuterated IS Implementation IsotopeEffect Isotopic Effects Challenge->IsotopeEffect BackExchange Back-Exchange Challenge->BackExchange Purity Isotopic Purity Challenge->Purity RT_Check Verify Co-elution & Assess Matrix Effects IsotopeEffect->RT_Check Mitigated by StableLabel Synthesize with Labels on Non-Exchangeable Positions BackExchange->StableLabel Mitigated by CertAnalysis Use Certified Standard with Known Purity Purity->CertAnalysis Mitigated by Solution Method Development & Validation Solution->RT_Check Solution->StableLabel Solution->CertAnalysis

Figure 3: Challenges and mitigation strategies for deuterated internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for highly accurate and precise quantitative bioanalysis. By effectively compensating for sample loss and instrument variability, they enable the generation of reliable data essential for drug development, therapeutic drug monitoring, and clinical research. While challenges exist, a thorough understanding of their principles and careful validation of analytical methods ensures their successful implementation, solidifying their role as the gold standard for quantification.

References

Alcophosphamide: A Critical Node in the Bioactivation of Cyclophosphamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclophosphamide, a cornerstone of numerous chemotherapy regimens, is a prodrug that requires metabolic activation to exert its cytotoxic effects. A pivotal step in this bioactivation cascade is the formation of a transient, highly reactive intermediate, which exists in a tautomeric equilibrium between its cyclic hemiaminal form, 4-hydroxycyclophosphamide, and its open-chain aldehyde form, aldophosphamide. While the term "alcophosphamide" is not uniformly used in the literature, it generally refers to this critical 4-hydroxycyclophosphamide/aldophosphamide tautomeric pair. This guide provides a comprehensive technical overview of the formation, metabolism, and significance of this key metabolite, including quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways to support further research and drug development efforts.

The Metabolic Activation of Cyclophosphamide: The Central Role of 4-Hydroxycyclophosphamide/Aldophosphamide

The journey of cyclophosphamide from an inert prodrug to a potent DNA alkylating agent is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the oxidation of cyclophosphamide by cytochrome P450 (CYP) enzymes, predominantly CYP2B6, CYP2C19, and CYP3A4, to form 4-hydroxycyclophosphamide.[1][2][3] This metabolite is in a dynamic, spontaneous equilibrium with its acyclic tautomer, aldophosphamide.[4][5][6] It is this aldophosphamide form that serves as the direct precursor to the ultimate cytotoxic species.

The 4-hydroxycyclophosphamide/aldophosphamide complex can then follow two competing pathways:

  • Activation: Aldophosphamide undergoes a non-enzymatic β-elimination to yield two products:

    • Phosphoramide mustard: The primary DNA alkylating agent responsible for the therapeutic effects of cyclophosphamide.[1][7][8] It forms inter- and intrastrand cross-links in DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[7][9][10]

    • Acrolein: A toxic byproduct that contributes significantly to the side effects of cyclophosphamide therapy, most notably hemorrhagic cystitis.[1][2]

  • Detoxification: Aldophosphamide can be oxidized by aldehyde dehydrogenases (ALDHs), particularly ALDH1A1, to the inactive and non-toxic metabolite, carboxyphosphamide.[1][7] This detoxification pathway is a crucial determinant of cyclophosphamide's therapeutic index.

A minor metabolic pathway, contributing to about 10% of cyclophosphamide metabolism, involves N-dechloroethylation, also mediated by CYP3A4, leading to the formation of the neurotoxic chloroacetaldehyde.[1]

Quantitative Data

The pharmacokinetics of cyclophosphamide and its primary active metabolite, 4-hydroxycyclophosphamide, have been extensively studied. The following tables summarize key quantitative data from various studies. It is important to note the significant inter-individual variability in these parameters, which can be attributed to genetic polymorphisms in metabolizing enzymes like CYPs and ALDHs.[1]

ParameterValueSpeciesStudy NotesReference
Cyclophosphamide Pharmacokinetics
Half-life (t½)5.5 ± 3.1 hoursHuman (vasculitis patients)Intravenous infusion[11]
Area Under the Curve (AUC)154.1 ± 62.7 mg/LhHuman (vasculitis patients)Intravenous infusion[11]
Vmax0.78 µM/minHuman (breast cancer patients)High-dose chemotherapy[12]
Km247 µMHuman (breast cancer patients)High-dose chemotherapy[12]
4-Hydroxycyclophosphamide/Aldophosphamide Pharmacokinetics
Half-life (t½)7.6 ± 2.3 hoursHuman (vasculitis patients)Intravenous infusion[11]
Time to Maximum Concentration (Tmax)2.3 hoursHuman (vasculitis patients)Following cyclophosphamide administration[11]
Area Under the Curve (AUC)1.86 ± 1.12 mg/LhHuman (vasculitis patients)Intravenous infusion[11]
AUC (dose-normalized, 1st course)27 µMh/g/m²Human (high-dose chemotherapy)[6]
AUC (dose-normalized, 2nd course)21 µMh/g/m²Human (high-dose chemotherapy)[6]

Experimental Protocols

Quantification of 4-Hydroxycyclophosphamide by HPLC-MS/MS

This protocol is adapted from methodologies described for the sensitive and specific quantification of cyclophosphamide and its unstable metabolite, 4-hydroxycyclophosphamide, in biological matrices.[4][8][13][14]

Objective: To determine the concentration of 4-hydroxycyclophosphamide in plasma or whole blood.

Principle: Due to the instability of 4-hydroxycyclophosphamide, it is immediately derivatized upon sample collection to form a stable product. This derivative is then extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Blood collection tubes containing a derivatizing agent (e.g., semicarbazide hydrochloride).

  • Internal standard (e.g., deuterated 4-hydroxycyclophosphamide).

  • Protein precipitation solvent (e.g., methanol:acetonitrile, 1:1 v/v).

  • HPLC system coupled to a tandem mass spectrometer.

  • C18 reverse-phase HPLC column (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).

  • Mobile phase A: 1 mM ammonium hydroxide in water:acetonitrile (90:10, v/v).

  • Mobile phase B: Acetonitrile.

Procedure:

  • Sample Collection and Derivatization: Collect blood directly into tubes containing the derivatizing agent and internal standard. Mix immediately.

  • Sample Preparation: a. To 100 µL of the derivatized sample, add 400 µL of ice-cold protein precipitation solvent. b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis: a. Inject a suitable volume (e.g., 10 µL) onto the HPLC system. b. Elute the analytes using a gradient program (e.g., starting with 100% mobile phase A, ramping to a desired percentage of mobile phase B over several minutes). c. The total run time is typically around 6 minutes.[8] d. Detect the parent and product ions for the derivatized 4-hydroxycyclophosphamide and the internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of 4-hydroxycyclophosphamide in the samples by comparing the peak area ratios of the analyte to the internal standard.

Cytotoxicity Determination using the MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxicity of cyclophosphamide and its metabolites on cancer cell lines.[11][15][16][17]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well flat-bottom plates.

  • Cyclophosphamide or its metabolites (e.g., 4-hydroperoxycyclophosphamide as a stable precursor to 4-hydroxycyclophosphamide).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11] c. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug). c. Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. b. Plot the percentage of viability against the drug concentration and determine the IC50 value.

Visualizations

Metabolic Activation and Detoxification Pathway of Cyclophosphamide

Cyclophosphamide_Metabolism cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway cluster_dna_damage Mechanism of Action CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP2B6, 2C19, 3A4 (Liver) AP Aldophosphamide OHCP->AP Tautomeric Equilibrium PM Phosphoramide Mustard (Cytotoxic Agent) AP->PM Acrolein Acrolein (Toxic Byproduct) AP->Acrolein Carboxy Carboxyphosphamide (Inactive) AP->Carboxy ALDH1A1 DNA DNA PM->DNA Alkylation Crosslink DNA Cross-links DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Metabolic pathway of cyclophosphamide activation and detoxification.

Experimental Workflow for Quantification of 4-Hydroxycyclophosphamide

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Collection (with Derivatizing Agent + IS) Precipitate Protein Precipitation (Methanol/Acetonitrile) Blood->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Tandem Mass Spectrometry (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for 4-hydroxycyclophosphamide quantification by HPLC-MS/MS.

Logical Flow of a Cytotoxicity MTT Assay

MTT_Assay_Flow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat with Drug Dilutions Adhere->Treat Incubate_Drug Incubate for 48-72 hours Treat->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Logical flow of a typical MTT cytotoxicity assay.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Alcophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcophosphamide-d4 is a deuterium-labeled metabolite of the anticancer agent cyclophosphamide. As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of alcophosphamide in biological matrices during pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside detailed experimental protocols and workflow visualizations to support its application in research and drug development.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following tables summarize the available data for this compound and its parent compound, cyclophosphamide, for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₇H₁₃D₄Cl₂N₂O₃P[1]
Molecular Weight 283.13 g/mol [1]
CAS Number 1794817-39-2[1]
Appearance Not explicitly stated, likely a solid-
Solubility Not explicitly stated, likely soluble in organic solvents-
Storage Temperature 2-8°C Refrigerator[1]

Table 2: Physical and Chemical Properties of Cyclophosphamide (for reference)

PropertyValueSource
Chemical Formula C₇H₁₅Cl₂N₂O₂P[2]
Molecular Weight 261.08 g/mol [2]
Melting Point 41-45 °C[2]
Boiling Point 336 °C[2]
Solubility in Water 40 g/L at 20°C[3]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and dimethyl formamide[4]

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a conceptual adaptation based on the synthesis of cyclophosphamide analogues.[5] The synthesis of this compound would involve the use of deuterated reagents.

Materials:

  • 3-Amino-1-propanol-d4

  • Bis(2-chloroethyl)phosphoramidic dichloride

  • Anhydrous organic solvent (e.g., dichloromethane)

  • Triethylamine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve 3-Amino-1-propanol-d4 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bis(2-chloroethyl)phosphoramidic dichloride in anhydrous dichloromethane to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

  • Characterize the final product using ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Quality Control Analysis of this compound by UPLC-MS/MS

This protocol is adapted from validated methods for the quantification of cyclophosphamide and its metabolites in biological samples.[6]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • UPLC column (e.g., C18 column)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with a mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound by infusing a standard solution into the mass spectrometer. For the non-deuterated alcophosphamide, this could be based on its molecular weight.

    • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Analysis: Inject the prepared standard solutions to generate a calibration curve. The purity of the this compound sample can be assessed by the presence of a single major peak at the expected retention time and the absence of significant impurity peaks.

Visualizations

Metabolic Pathway of Ifosfamide (Parent Compound of Alcophosphamide)

The metabolic activation of ifosfamide, a structural isomer of cyclophosphamide, provides a relevant model for understanding the biological context of alcophosphamide.

Ifosfamide Ifosfamide Metabolite1 4-Hydroxyifosfamide Ifosfamide->Metabolite1 CYP450 (Oxidation) InactiveMetabolite2 Dechloroethyl ifosfamide Ifosfamide->InactiveMetabolite2 CYP450 (Dechloroethylation) Metabolite2 Aldoifosfamide Metabolite1->Metabolite2 Tautomerization InactiveMetabolite1 Carboxyifosfamide Metabolite1->InactiveMetabolite1 ALDH ActiveMetabolite Isophosphoramide Mustard Metabolite2->ActiveMetabolite Byproduct1 Acrolein Metabolite2->Byproduct1 DNA DNA ActiveMetabolite->DNA Byproduct2 Chloroacetaldehyde InactiveMetabolite2->Byproduct2 Crosslink DNA Cross-linking & Cell Death DNA->Crosslink

Caption: Metabolic activation pathway of Ifosfamide.

Experimental Workflow for Quality Control of this compound

The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of this compound.

cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis cluster_results Results & Documentation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Identity Identity Confirmation (¹H NMR, ³¹P NMR) Purification->Identity Purity Purity Assessment (UPLC-MS/MS) Purification->Purity CoA Certificate of Analysis Identity->CoA Mass Mass Verification (High-Resolution MS) Purity->Mass Mass->CoA Release Batch Release CoA->Release

Caption: Quality control workflow for this compound.

Conclusion

This compound is an indispensable tool for the bioanalysis of cyclophosphamide metabolites. While specific physical and chemical data for this deuterated compound are not extensively documented, this guide provides the currently available information and representative experimental protocols to aid researchers in its use. The provided visualizations of the metabolic pathway and a quality control workflow offer a clear understanding of its biological relevance and the steps required to ensure its quality for research applications. Further studies are warranted to fully characterize the physicochemical properties of this compound.

References

Alcophosphamide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Alcophosphamide-d4, a deuterated metabolite of the widely used chemotherapeutic agent, cyclophosphamide. This guide details its chemical properties, its role in the metabolic pathway of its parent compound, and its application in pharmacokinetic studies.

Core Chemical and Physical Data

PropertyValue
CAS Number 1794817-39-2
Molecular Formula C7H13D4Cl2N2O3P
Synonyms N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester; O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4

Metabolic Pathway and Pharmacokinetics

Alcophosphamide is a metabolite of cyclophosphamide, a prodrug that requires hepatic activation to exert its cytotoxic effects. The metabolic activation of cyclophosphamide is a multi-step process initiated by cytochrome P450 enzymes.

The primary active metabolites of cyclophosphamide are phosphoramide mustard and acrolein.[1] Alcophosphamide is considered a less prominent metabolite in comparison. The formation of alcophosphamide is part of a complex metabolic cascade.

The deuterated form, this compound, is primarily utilized as an internal standard in pharmacokinetic studies of cyclophosphamide and its metabolites.[2] The use of stable isotope-labeled internal standards is crucial for accurate quantification in mass spectrometry-based bioanalytical methods. This allows for precise measurement of drug and metabolite concentrations in biological matrices, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of cyclophosphamide.

Published pharmacokinetic studies in pediatric patients have shown significant interpatient variability in the metabolism of cyclophosphamide.[3] The plasma half-life of the parent drug can range from approximately 2 to 8 hours in this population, with clearance rates being higher than in adults, suggesting a faster metabolism in children.[3] While specific pharmacokinetic parameters for Alcophosphamide are not as extensively documented as for the parent drug and its major active metabolites, its levels are monitored in comprehensive pharmacokinetic profiling of cyclophosphamide therapy.[4][5]

Experimental Protocols

The quantification of cyclophosphamide and its metabolites, including alcophosphamide, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental workflow for such an analysis, where this compound would serve as an internal standard.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma or other biological matrix, add an appropriate amount of this compound internal standard solution.

  • Add 300 µL of a protein precipitation agent, such as methanol or acetonitrile.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

LC-MS/MS Analysis

A detailed protocol for the UPLC-MS/MS analysis of cyclophosphamide and its metabolite 4-hydroxycyclophosphamide, using 4-hydroxycyclophosphamide-d4 as an internal standard, has been described and can be adapted for the analysis of alcophosphamide.[2][6][7]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) is commonly used.[6][7]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a modifier like formic acid (e.g., 0.01%) and an organic solvent such as methanol or acetonitrile is typically employed.[2][6][7]

    • Flow Rate: A flow rate of around 0.15 to 0.2 mL/min is often used.[6][7]

    • Injection Volume: A small injection volume, typically in the range of 5-10 µL, is used.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of cyclophosphamide and its metabolites.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For example, for 4-hydroxycyclophosphamide-d4-SCZ, the transition m/z 337.7 > 225.1 has been used.[6][7]

Signaling Pathways Modulated by Cyclophosphamide Metabolites

The cytotoxic and immunomodulatory effects of cyclophosphamide are mediated by its active metabolites, which induce DNA damage and modulate various signaling pathways. While specific signaling pathways directly targeted by alcophosphamide are not well-delineated, the broader effects of cyclophosphamide metabolites involve several key pathways:

  • DNA Damage and Apoptosis: The primary mechanism of action of cyclophosphamide's active metabolites is the alkylation of DNA, leading to the formation of DNA cross-links. This damage triggers cell cycle arrest and apoptosis (programmed cell death).[1]

  • Immune Modulation: Cyclophosphamide can modulate the immune system by depleting regulatory T cells (Tregs) and inducing the release of type I interferons.[8]

  • TGF-β Signaling: Low-dose cyclophosphamide has been shown to modulate the tumor microenvironment by affecting the TGF-β signaling pathway.[9][10]

  • Oxidative Stress and Nrf2 Pathway: Cyclophosphamide can induce oxidative stress and inhibit the Nrf2 signaling pathway, which is a key regulator of cellular redox homeostasis.[11]

Visualizing the Metabolic Activation of Cyclophosphamide

The following diagram illustrates the initial steps in the metabolic activation of cyclophosphamide, which ultimately leads to the formation of its various metabolites, including alcophosphamide.

cyclophosphamide_metabolism CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 (Liver) ALDO Aldophosphamide OHCP->ALDO Tautomerization PM Phosphoramide Mustard (Active Alkylating Agent) ALDO->PM Acrolein Acrolein ALDO->Acrolein

Metabolic activation of Cyclophosphamide.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical workflow for a pharmacokinetic study of cyclophosphamide utilizing a deuterated internal standard like this compound.

pk_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Quantification Quantification LC_MSMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Pharmacokinetic analysis workflow.

References

A Technical Guide to Alcophosphamide-d4: Commercial Availability, Suppliers, and Application in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alcophosphamide-d4, a deuterated metabolite of the widely used chemotherapeutic agent cyclophosphamide. This document details its commercial availability, identifies key suppliers, and presents its critical role as an internal standard in bioanalytical methodologies. Furthermore, it outlines the metabolic pathway of cyclophosphamide and provides a foundational experimental protocol for the quantification of cyclophosphamide and its metabolites using stable isotope-labeled internal standards.

Commercial Availability and Suppliers

This compound (CAS No: 1794817-39-2) is a specialized chemical primarily used in research and development settings. Several chemical suppliers offer this stable isotope-labeled compound, which is crucial for accurate quantification in mass spectrometry-based assays. Below is a summary of key suppliers and their product specifications.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Pharmaffiliates This compoundPA STI 004550C₇H₁₃D₄Cl₂N₂O₃P283.13Inquire for purity, isotopic enrichment, and pack sizes.[1]
Toronto Research Chemicals (TRC) This compoundA514577C₇H₁₃D₄Cl₂N₂O₃P283.13Inquire for purity, isotopic enrichment, and available pack sizes.[2]
MySkinRecipes This compound136487C₇H₁₃D₄Cl₂N₂O₃P283.13Stated as 98 atom % D.[3]
Various Suppliers This compoundCRM900995--Listed as a Certified Reference Material.[4]

Role in Bioanalytical Methods

This compound serves as an ideal internal standard for the quantification of alcophosphamide and other cyclophosphamide metabolites in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for matrix effects and variations in sample preparation and instrument response.

Foundational Experimental Protocol: UPLC-MS/MS Quantification of Cyclophosphamide Metabolites

The following is a generalized protocol based on established methods for related compounds, which can be adapted for the use of this compound as an internal standard.

Objective: To quantify the concentration of cyclophosphamide and its metabolites in a biological matrix (e.g., plasma, urine) using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

Materials and Reagents:

  • This compound (Internal Standard)

  • Reference standards for cyclophosphamide and its metabolites

  • Biological matrix (e.g., human plasma)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of the analytes and this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by spiking the biological matrix with known concentrations of the analytes.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Add a fixed concentration of this compound to all calibration standards, QC samples, and unknown samples.

  • Sample Preparation:

    • Thaw biological samples to room temperature.

    • Perform sample clean-up using either protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of formic acid (e.g., 0.1%).

      • Flow Rate: Optimized for the specific column dimensions.

      • Injection Volume: Typically 5-10 µL.

    • Mass Spectrometric Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the optimal precursor-to-product ion transitions for each analyte and for this compound by infusing the individual standard solutions into the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Metabolic Activation and Mechanism of Action of Cyclophosphamide

Alcophosphamide is a metabolite of cyclophosphamide, a prodrug that requires metabolic activation to exert its cytotoxic effects. The activation primarily occurs in the liver by cytochrome P450 enzymes.

The following diagram illustrates the metabolic activation pathway of cyclophosphamide.

Cyclophosphamide_Metabolism CP Cyclophosphamide OH_CP 4-Hydroxycyclophosphamide CP->OH_CP CYP450 (liver) Aldo Aldophosphamide OH_CP->Aldo Tautomerization Keto 4-Ketocyclophosphamide (Inactive) OH_CP->Keto Oxidation Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy ALDH PM Phosphoramide Mustard (Active Cytotoxic Agent) Aldo->PM Spontaneous β-elimination Acrolein Acrolein (Urotoxic) Aldo->Acrolein Spontaneous β-elimination Alcophosphamide Alcophosphamide Aldo->Alcophosphamide DNA_damage DNA Alkylation & Cross-linking PM->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: Metabolic activation pathway of Cyclophosphamide.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a bioanalytical method using this compound as an internal standard.

Bioanalytical_Workflow start Start: Sample Collection (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation or SPE) add_is->sample_prep analysis UPLC-MS/MS Analysis sample_prep->analysis data_proc Data Processing (Peak Integration, Ratio Calculation) analysis->data_proc quant Quantification (Calibration Curve) data_proc->quant end End: Report Results quant->end

Caption: Bioanalytical workflow for quantification.

This technical guide provides a comprehensive starting point for researchers and scientists working with this compound. For specific applications, further method development and validation will be necessary. It is recommended to consult the technical documentation provided by the respective suppliers for detailed information on product purity and handling.

References

Technical Guide: Safe Handling and Properties of Alcophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Alcophosphamide-d4, a deuterated analog of a cyclophosphamide metabolite. Due to the limited availability of a specific safety data sheet (SDS) for this compound, this document synthesizes information from the SDS of the closely related and structurally similar compounds, Cyclophosphamide-d4 and Alcophosphamide. Deuterated compounds generally exhibit similar toxicological profiles to their non-deuterated counterparts. Therefore, the handling precautions and safety data for Cyclophosphamide-d4 and Alcophosphamide are considered highly relevant and applicable to this compound.

Compound Identification and Properties

This compound is a deuterated form of Alcophosphamide, a metabolite of the widely used antineoplastic agent, Cyclophosphamide. It is primarily utilized as a stable isotope-labeled internal standard in bioanalytical assays for pharmacokinetic and metabolic studies.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical Name This compound[1][2]
Synonyms Hydroxyphosphamide-d4[3]
CAS Number 1794817-39-2[1]
Molecular Formula C₇H₁₃D₄Cl₂N₂O₃P[1]
Molecular Weight 283.13 g/mol [1]
Appearance White solid[4]
Storage Temperature 2-8°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[5] Based on data for analogous compounds, it is considered highly toxic and carcinogenic.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed[6]
Germ Cell Mutagenicity 1AH340: May cause genetic defects[6]
Carcinogenicity 1A / 1BH350: May cause cancer[5][6]
Reproductive Toxicity 1AH360: May damage fertility or the unborn child[6]
Acute Aquatic Toxicity 1H400: Very toxic to aquatic life[3]
Chronic Aquatic Toxicity 1H410: Very toxic to aquatic life with long lasting effects[3]

Hazard Pictograms:

alt text
alt text

Signal Word: Danger [4][6]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls
  • Work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to ensure adequate ventilation and containment. [3]* An eyewash station and safety shower must be readily accessible in the immediate work area. [3]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). [3]* Eye Protection: Use chemical safety goggles with side shields. [3]* Skin and Body Protection: A lab coat or other protective clothing is required. Ensure that skin is not exposed. [3]* Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator should be used. [4]

Handling Procedures

  • Avoid the formation of dust and aerosols. [3]* Do not eat, drink, or smoke in the laboratory area where this compound is handled. [3]* Wash hands thoroughly after handling. [3]* Obtain special instructions before use and do not handle until all safety precautions have been read and understood. The following diagram illustrates the standard workflow for safely handling this compound in a research setting.

Start Start Preparation Preparation Start->Preparation Begin Protocol Handling Handling Preparation->Handling Don PPE Prepare work area Waste_Disposal Waste_Disposal Handling->Waste_Disposal Perform experiment Decontamination Decontamination Waste_Disposal->Decontamination Dispose of waste in designated containers End End Decontamination->End Clean work area Doff PPE

References

The Significance of Deuterium Labeling in Drug Metabolite Analysis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with deuterium labeling in drug metabolite analysis. By leveraging the kinetic isotope effect, deuterium labeling has become an indispensable tool in modern drug discovery and development, offering profound insights into metabolic pathways, enhancing pharmacokinetic profiles, and improving analytical accuracy.

Core Principles: The Kinetic Isotope Effect

The foundational principle behind the utility of deuterium (²H or D) in drug metabolism studies is the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][2][3] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[1][2][3] This phenomenon can lead to significant alterations in a drug's metabolic fate.

Cytochrome P450 (CYP450) enzymes, responsible for the phase I metabolism of a vast number of drugs, frequently catalyze reactions involving C-H bond cleavage, such as hydroxylation and N-dealkylation.[3] The introduction of deuterium at these metabolically active sites can therefore slow down the rate of metabolism, leading to a number of potentially beneficial outcomes.[2][3]

Applications in Drug Discovery and Development

Deuterium labeling offers a multifaceted approach to optimizing drug candidates and understanding their behavior in biological systems.

Improving Pharmacokinetic Profiles

By attenuating the rate of metabolism, deuterium substitution can lead to a more favorable pharmacokinetic (PK) profile.[4][5][6] This can manifest as:

  • Increased half-life (t½): A slower rate of metabolism extends the duration of the drug's presence in the body.[5]

  • Increased exposure (AUC): The total amount of drug that the body is exposed to over time is enhanced.[6]

  • Reduced clearance (CL): The rate at which the drug is removed from the body is decreased.[6]

  • Lower peak plasma concentrations (Cmax) with potentially more sustained therapeutic levels: This can lead to a reduction in dose-dependent side effects.[6]

These improvements can translate to reduced dosing frequency, improved patient compliance, and a better therapeutic window.[5]

Elucidating Metabolic Pathways and "Metabolic Switching"

Deuterium labeling is a powerful tool for unraveling complex metabolic pathways. By selectively labeling different positions on a drug molecule, researchers can identify the primary sites of metabolism.

A key phenomenon that can be observed is metabolic switching .[1][4][7][8] When a primary metabolic pathway is slowed by deuterium substitution, the metabolism may be redirected to alternative, non-deuterated sites on the molecule.[1][4][7][8] This can lead to the formation of different metabolites, which may have altered pharmacological or toxicological properties. Understanding metabolic switching is crucial for predicting the in vivo effects of deuteration and for designing safer and more effective drugs.[1][4][7][8]

Use as Internal Standards in Bioanalysis

Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[9] An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations in sample preparation, chromatography, and ionization.[9] Deuterated standards co-elute with the non-labeled analyte and exhibit similar ionization efficiency, but are readily distinguished by their mass difference.[9] This allows for highly accurate and precise quantification of the drug and its metabolites in complex biological matrices.[9]

Quantitative Data: Pharmacokinetic Comparisons

The following tables summarize the impact of deuterium labeling on the pharmacokinetic parameters of several drugs.

DrugParameterNon-DeuteratedDeuteratedFold ChangeReference(s)
Methadone AUC (0-8h)Lower5.7-fold Higher5.7[6]
CmaxLower4.4-fold Higher4.4[6]
Clearance4.7 ± 0.8 L/h/kg0.9 ± 0.3 L/h/kg0.19[6]
Tetrabenazine AUC of active metabolitesLower~2-fold Higher~2[10]
Cmax of active metabolitesHigher~50% Lower~0.5[10]
Doxophylline Plasmatic levels of TheophyllineLowerSignificantly Increased-[8]

Table 1: Comparison of in vivo pharmacokinetic parameters of non-deuterated and deuterated drugs.

DrugIn Vitro SystemParameterNon-DeuteratedDeuteratedFold ChangeReference(s)
Methadone Mouse Liver MicrosomesVmax (N-demethylation)Higher2.5-fold Lower0.4[6]
CLintHigher1.3-fold Lower0.77[6]
Enzalutamide Rat Liver MicrosomesCLintHigherLower-[11]

Table 2: Comparison of in vitro metabolic parameters of non-deuterated and deuterated drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments in deuterium-labeled drug metabolite analysis.

Sample Preparation from Plasma: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of drug metabolites from plasma using a polymeric SPE sorbent.

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide.[12]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 500 µL of methanol.[12]

    • Equilibrate the cartridge with 500 µL of water.[12]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove endogenous interferences.[12]

  • Elution: Elute the analytes of interest with 500 µL of methanol.[12]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[12]

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes a typical incubation to assess the metabolic stability of a deuterated compound.

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Human liver microsomes (final concentration 0.5 mg/mL)[13]

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Test compound (deuterated and non-deuterated, typically 1 µM)[13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.[14]

  • Incubation: Incubate at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent drug and the formation of metabolites.

LC-MS/MS Analysis of Deuterated Metabolites

The following provides a general LC-MS/MS method for the analysis of deuterated drug metabolites.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the non-deuterated drug, the deuterated drug (internal standard), and their respective metabolites.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Quantity: For ¹H NMR of small molecules, 5-25 mg of material is typically required. For ¹³C NMR, 50-100 mg may be needed.[15]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[15][16]

  • Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[16][17]

  • Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in deuterium labeling for drug metabolite analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Biological Matrix (e.g., Plasma) pretreatment Pre-treatment (e.g., Dilution) plasma->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution dry_recon Dry Down & Reconstitution elution->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data_proc Data Processing lcms->data_proc quant Quantification of Analytes data_proc->quant in_vitro_metabolism_workflow start Prepare Incubation Mixture (Microsomes + Buffer + Drug) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C (Time-course sampling) initiate->incubate quench Quench Reaction (Acetonitrile + Internal Standard) incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze metabolic_switching cluster_non_deuterated Non-Deuterated Drug Metabolism cluster_deuterated Deuterated Drug Metabolism drug_h Drug (C-H) met_a_h Metabolite A (Major) drug_h->met_a_h Primary Pathway (Fast) met_b_h Metabolite B (Minor) drug_h->met_b_h Secondary Pathway (Slow) drug_d Drug (C-D) met_a_d Metabolite A (Minor) drug_d->met_a_d Primary Pathway Blocked (Slow) met_b_d Metabolite B (Major) drug_d->met_b_d Metabolic Switching (Faster) doxophylline_metabolism doxophylline Doxophylline theophylline Theophylline (Metabolite) doxophylline->theophylline Metabolic Pathway dm_doxophylline dm-Doxophylline (Metabolite) doxophylline->dm_doxophylline Metabolic Pathway dh_doxophylline dh-Doxophylline (Metabolite) doxophylline->dh_doxophylline Metabolic Pathway d_doxophylline d7-Doxophylline d_doxophylline->theophylline Increased Formation d_doxophylline->dm_doxophylline Increased Formation d_doxophylline->dh_doxophylline Decreased Formation

References

Methodological & Application

Application Note: High-Throughput Analysis of Cyclophosphamide and its Metabolites Using Alcophosphamide-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in biological matrices using a stable isotope-labeled internal standard, Alcophosphamide-d4, with LC-MS/MS.

Introduction

Cyclophosphamide is a widely used chemotherapeutic agent that requires metabolic activation to exert its cytotoxic effects.[1][2][3][4] The primary active metabolite, 4-hydroxycyclophosphamide, exists in equilibrium with its open-ring tautomer, aldophosphamide. The accurate quantification of cyclophosphamide and 4-hydroxycyclophosphamide is crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note describes a robust and sensitive LC-MS/MS method employing this compound (a deuterated analog of 4-hydroxycyclophosphamide/aldophosphamide) as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard is critical in LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.

Metabolic Pathway of Cyclophosphamide

The metabolic activation of cyclophosphamide is a critical process for its therapeutic efficacy. The following diagram illustrates the key steps in this pathway.

Metabolic Pathway of Cyclophosphamide CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide (Active Metabolite) CP->OHCP CYP450 (Liver) AP Aldophosphamide OHCP->AP Tautomerization (Equilibrium) PM Phosphoramide Mustard (Cytotoxic) AP->PM β-elimination Acrolein Acrolein (Toxic) AP->Acrolein Inactive Inactive Metabolites AP->Inactive

Caption: Metabolic activation of Cyclophosphamide.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and LC-MS/MS conditions for the analysis.

Materials and Reagents
  • Cyclophosphamide (analytical standard)

  • 4-Hydroxycyclophosphamide (analytical standard)

  • This compound (4-Hydroxycyclophosphamide-d4) as internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Semicarbazide hydrochloride (SCZ) for derivatization

  • Ultrapure water

  • Human plasma (or other biological matrix)

Sample Preparation

Due to the instability of 4-hydroxycyclophosphamide, derivatization with semicarbazide is often performed immediately after sample collection to form a stable product (4-OHCP-SCZ).[1][2][4][5]

Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 5 µL of semicarbazide hydrochloride solution.

  • Add the internal standard solution (this compound).

  • Precipitate proteins by adding 300 µL of a cold mixture of methanol and acetonitrile (1:1, v/v).[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Experimental Workflow

The following diagram outlines the major steps in the analytical process.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Derivatization Derivatization with Semicarbazide Sample->Derivatization Spiking Spike with this compound (IS) Derivatization->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS analytical workflow.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

ParameterCondition
LC System UPLC System
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1][2][4] or Zorbax Extend C18 (150 mm x 2.1 mm, 5 µm)[5]
Mobile Phase A 0.01% Formic acid in water[1][2][4] or 1 mM Ammonium hydroxide in water[5]
Mobile Phase B Methanol[1][2][4] or Acetonitrile[5]
Flow Rate 0.15 mL/min[1][2][4] to 0.40 mL/min[5]
Gradient Gradient elution is typically used. For example, starting with 10% B, increasing to 90% B over several minutes, holding, and then re-equilibrating.[1][2][4][5]
Injection Volume 1-10 µL
Column Temperature 30-40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[1][2][4]
MRM Transitions See Table 2

Data Presentation

The following tables summarize the quantitative performance of the described method.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CyclophosphamideHuman Plasma200 - 40,000200[5]
4-HydroxycyclophosphamideHuman Plasma50 - 5,00050[5]
CyclophosphamideDried Blood5 - 60,0005[1][2][4]
4-HydroxycyclophosphamideDried Blood2.5 - 1,0002.5[1][2][4]
CyclophosphamideUrine3,000 - 175,0005[6]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Cyclophosphamide260.7140.0ESI+[1][2][4]
4-OHCP-SCZ (derivatized)333.7221.0ESI+[1][2][4]
This compound-SCZ (IS)337.7225.1ESI+[1][2][4]

Table 3: Method Validation Parameters

ParameterResultReference
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)[5][5]
PrecisionCoefficient of variation (CV) <15% (<20% at LLOQ)[5][5]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide, in biological matrices. The use of this compound as an internal standard is essential for correcting matrix effects and other sources of variability, thereby ensuring high-quality data for clinical and research applications. The provided protocols and performance data demonstrate that this method meets the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for Quantitative Analysis of Cyclophosphamide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of cyclophosphamide (CP) and its major metabolites in biological matrices. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.

Introduction

Cyclophosphamide is a widely used anticancer prodrug that requires metabolic activation to exert its cytotoxic effects.[1] The clinical efficacy and toxicity of cyclophosphamide are influenced by the complex interplay of its metabolic activation and detoxification pathways.[2][3] Quantitative analysis of cyclophosphamide and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding interindividual variability in patient response.[4]

The primary active metabolite, 4-hydroxycyclophosphamide (4-OHCP), exists in equilibrium with its tautomer, aldophosphamide (ALDO).[5] ALDO can then be converted to the ultimate DNA alkylating agent, phosphoramide mustard (PM), and the urotoxic metabolite, acrolein.[2] Detoxification pathways lead to the formation of inactive metabolites such as carboxyphosphamide (CARB) and 4-ketocyclophosphamide (KetoCP).[6] Another metabolite, N-dechloroethylcyclophosphamide (DCL-CP), is formed through a side-chain oxidation pathway.[2]

This application note details a validated LC-MS/MS method for the simultaneous quantification of cyclophosphamide and its key metabolites: 4-hydroxycyclophosphamide, carboxyphosphamide, 4-ketocyclophosphamide, and N-dechloroethylcyclophosphamide.

Metabolic Pathway of Cyclophosphamide

The metabolic conversion of cyclophosphamide is a complex process primarily occurring in the liver, involving cytochrome P450 (CYP) enzymes for activation and aldehyde dehydrogenases (ALDH) for detoxification.[2][5]

Cyclophosphamide Metabolism CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide (Active) CP->OHCP CYP2B6, 2C9, 3A4 DCLCP N-dechloroethyl- cyclophosphamide CP->DCLCP CYP3A4, 2B6 (minor pathway) ALDO Aldophosphamide OHCP->ALDO Tautomerization KetoCP 4-Ketocyclophosphamide (Inactive) OHCP->KetoCP Oxidation PM Phosphoramide Mustard (Cytotoxic) ALDO->PM Spontaneous β-elimination Acrolein Acrolein (Urotoxic) ALDO->Acrolein CARB Carboxyphosphamide (Inactive) ALDO->CARB ALDH1A1, 3A1 Chloroacetaldehyde Chloroacetaldehyde (Neurotoxic) DCLCP->Chloroacetaldehyde

Cyclophosphamide metabolic pathway.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a synthesized methodology based on established and validated methods for the quantitative analysis of cyclophosphamide and its metabolites in biological matrices.[7][8][9]

Materials and Reagents
  • Cyclophosphamide (CP) reference standard

  • 4-Hydroxycyclophosphamide (4-OHCP) reference standard

  • Carboxyphosphamide (CARB) reference standard

  • 4-Ketocyclophosphamide (KetoCP) reference standard

  • N-dechloroethylcyclophosphamide (DCL-CP) reference standard

  • Isotopically labeled internal standards (e.g., D4-CP, D4-4-OHCP)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Semicarbazide hydrochloride (for derivatization of 4-OHCP)

  • Ultrapure water

  • Human plasma/urine (drug-free) for calibration standards and quality controls

Sample Preparation

Due to the instability of 4-hydroxycyclophosphamide, immediate derivatization after sample collection is crucial.[9]

Workflow for Sample Preparation

Sample Preparation Workflow Start Collect Biological Sample (Plasma or Urine) Derivatization Immediate Derivatization (Semicarbazide for 4-OHCP) Start->Derivatization Spike_IS Spike with Internal Standards Derivatization->Spike_IS Precipitation Protein Precipitation (Methanol/Acetonitrile) Spike_IS->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC-MS/MS System Reconstitution->Analysis

Sample preparation workflow.

Detailed Steps:

  • Sample Collection: Collect blood or urine samples. For blood, plasma should be separated promptly.

  • Derivatization of 4-OHCP: Immediately after collection, treat an aliquot of the sample (e.g., 100 µL) with semicarbazide hydrochloride solution to stabilize 4-OHCP by forming a semicarbazone derivative.[9]

  • Internal Standard Spiking: Add a solution containing the isotopically labeled internal standards to all samples, calibration standards, and quality controls.

  • Protein Precipitation: Precipitate proteins by adding a mixture of cold methanol and acetonitrile (1:1, v/v).[9] Vortex mix thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol/acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Gradient Optimized for separation of all analytes
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Total Run Time Approximately 6-12 minutes[7][9]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for specific instrument (e.g., 150 °C)
Desolvation Gas Nitrogen
Collision Gas Argon

Table 3: MRM Transitions for Cyclophosphamide and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Cyclophosphamide (CP)261.0140.1
4-OHCP-Semicarbazone334.1221.0
Carboxyphosphamide (CARB)291.0154.0
4-Ketocyclophosphamide (KetoCP)277.0259.0
N-dechloroethylcyclophosphamide (DCL-CP)215.1154.0
D4-Cyclophosphamide (IS)265.0140.1
D4-4-OHCP-Semicarbazone (IS)338.1225.0

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. These should be optimized during method development.

Data Analysis and Quantitative Results

Data is acquired and processed using the instrument's software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression model with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Table 4: Typical Quantitative Performance of the LC-MS/MS Method

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Reference(s)
Cyclophosphamide5 - 2005 - 60,000[4][9]
4-OHCP2.5 - 502.5 - 5,000[4][9]
Carboxyphosphamide300.17 - 9 µg/mL[7]
4-Ketocyclophosphamide50.5 - 27 µg/mL[7]
DCL-CP10.17 - 9 µg/mL[7]

LLOQ: Lower Limit of Quantification

The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability.[7]

Conclusion

The described LC-MS/MS protocol provides a robust and sensitive method for the simultaneous quantitative analysis of cyclophosphamide and its key metabolites in biological fluids. This detailed methodology can be readily implemented in research and clinical laboratories to support pharmacokinetic studies, therapeutic drug monitoring, and further investigation into the pharmacology of cyclophosphamide. Adherence to proper sample handling, especially the stabilization of 4-hydroxycyclophosphamide, is critical for obtaining accurate and reliable data.

References

Application of Alcophosphamide-d4 in Pharmacokinetic Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Alcophosphamide, an active metabolite of the widely used anticancer and immunosuppressive agent cyclophosphamide, plays a crucial role in the therapeutic efficacy of its parent drug. In pharmacokinetic (PK) research, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drug molecules and their metabolites in biological matrices. Alcophosphamide-d4, a deuterium-labeled analog of alcophosphamide, serves as an ideal internal standard for bioanalytical studies involving cyclophosphamide. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods significantly improves the precision and accuracy of quantitative analyses by compensating for variability during sample processing and analysis.

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to form 4-hydroxycyclophosphamide. This primary metabolite exists in equilibrium with its tautomer, aldophosphamide (also referred to as alcophosphamide). Aldophosphamide is then transported into cells where it decomposes into the cytotoxic agents phosphoramide mustard and acrolein. Given that the therapeutic effectiveness of cyclophosphamide is determined by the concentration of its active metabolites, robust bioanalytical methods are essential for pharmacokinetic studies.[1][2] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of cyclophosphamide and its metabolites.

Key Applications

The primary application of this compound in pharmacokinetic research is as an internal standard for the quantification of cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide/aldophosphamide, in biological samples such as plasma, blood, and urine.[3][4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis using LC-MS/MS due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer.[5]

Data Presentation

The following tables summarize quantitative data from a validated UPLC-MS/MS method for the simultaneous quantification of cyclophosphamide and 4-hydroxycyclophosphamide using 4-hydroxycyclophosphamide-d4 (a stable form of this compound) as an internal standard in human plasma and dried blood spots.[1][2][6][7]

Table 1: UPLC-MS/MS Method Parameters [1][2]

ParameterValue
Analytical ColumnWaters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm)
Mobile Phase0.01% Formic acid and Methanol
Flow Rate0.15 mL/min
Elution ModeGradient
Ionization ModePositive Electrospray Ionization (ESI+)
Total Run Time6 minutes

Table 2: Mass Spectrometric Transitions (MRM) [1][2][6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyclophosphamide (CP)260.7140.0
4-OHCP-SCZ Derivative333.7221.0
4-OHCP-d4-SCZ (IS)337.7225.1

Table 3: Method Validation Parameters [1][2][6][7]

AnalyteLLOQ (ng/mL)Calibration Curve Range (ng/mL)
Cyclophosphamide (CP)55 - 60,000
4-Hydroxycyclophosphamide (4-OHCP)2.52.5 - 1,000

Experimental Protocols

Protocol 1: Sample Preparation from Volumetric Absorptive Microsampling (VAMS)[1][2]

This protocol describes the extraction of cyclophosphamide and 4-hydroxycyclophosphamide from VAMS samples for UPLC-MS/MS analysis.

Materials:

  • Volumetric absorptive microsampling (VAMS) tips

  • Semicarbazide hydrochloride (SCZ) solution

  • 4-Hydroxycyclophosphamide-d4 (internal standard) solution (1 µg/mL)

  • Methanol

  • 0.01% Formic acid in water/methanol (50:50, v/v)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To the collected VAMS tip in a microcentrifuge tube, add 5 µL of semicarbazide hydrochloride (SCZ) for derivatization of 4-hydroxycyclophosphamide.

  • Add 20 µL of the 1 µg/mL 4-hydroxycyclophosphamide-d4 internal standard solution.

  • Add 1,000 µL of methanol for protein precipitation.

  • Vortex the mixture for 30 seconds.

  • Sonicate for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer 900 µL of the supernatant to a new tube.

  • Evaporate the solvent under a stream of nitrogen gas at 60°C for 15 minutes.

  • Reconstitute the residue with 100 µL of 0.01% formic acid in water/methanol (50:50, v/v).

  • Vortex for 30 seconds.

  • Sonicate for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject 10 µL of the supernatant into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis[1][2]

This protocol outlines the instrumental analysis of the prepared samples.

Instrumentation:

  • Waters Acquity UPLC System

  • Waters Xevo TQD Mass Spectrometer

Chromatographic Conditions:

  • Column: Waters Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm)

  • Mobile Phase A: 0.01% Formic acid in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.15 mL/min

  • Gradient Program: Optimized for the separation of cyclophosphamide and the derivatized 4-hydroxycyclophosphamide.

  • Injection Volume: 10 µL

Mass Spectrometry Conditions:

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Cyclophosphamide: m/z 260.7 > 140.0

    • 4-OHCP-SCZ: m/z 333.7 > 221.0

    • 4-OHCP-d4-SCZ (IS): m/z 337.7 > 225.1

Visualizations

Cyclophosphamide Metabolic Pathway

The following diagram illustrates the metabolic activation and inactivation pathways of cyclophosphamide.

Cyclophosphamide Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP450 AP Aldophosphamide (Alcophosphamide) OHCP->AP Tautomerization KetoCP 4-Ketocyclophosphamide (Inactive) OHCP->KetoCP ADH PM Phosphoramide Mustard (Cytotoxic) AP->PM Acrolein Acrolein (Toxic) AP->Acrolein Carboxy Carboxyphosphamide (Inactive) AP->Carboxy ALDH Pharmacokinetic Analysis Workflow Sample Biological Sample Collection (e.g., VAMS, Plasma) Spiking Spiking with This compound (IS) Sample->Spiking Derivatization Derivatization with SCZ Spiking->Derivatization Extraction Sample Extraction (Protein Precipitation) Derivatization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis Data Data Processing and Quantification Analysis->Data

References

Application Notes & Protocols: Bioanalytical Method Development for Alcophosphamide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcophosphamide is a stable metabolite of the widely used anticancer prodrug cyclophosphamide. Monitoring its concentration in plasma is crucial for understanding the metabolic profile and pharmacokinetics of cyclophosphamide, which can aid in optimizing therapeutic regimens and minimizing toxicity. This document provides a comprehensive overview of the development and validation of a bioanalytical method for the quantification of alcophosphamide in human plasma. The protocols are designed to be adaptable for use in research and drug development settings.

Metabolic Pathway of Cyclophosphamide

Cyclophosphamide undergoes a complex metabolic activation process, primarily in the liver, to yield its active and inactive metabolites. Alcophosphamide is one of the stable metabolites formed during this process. Understanding this pathway is essential for interpreting the pharmacokinetic data of the parent drug and its metabolites.

Cyclophosphamide Metabolism Cyclophosphamide Cyclophosphamide 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Cyclophosphamide->4-Hydroxycyclophosphamide CYP450 Aldophosphamide Aldophosphamide 4-Hydroxycyclophosphamide->Aldophosphamide Tautomerization 4-Ketocyclophosphamide 4-Ketocyclophosphamide 4-Hydroxycyclophosphamide->4-Ketocyclophosphamide Oxidation Phosphoramide Mustard Phosphoramide Mustard Aldophosphamide->Phosphoramide Mustard β-elimination Acrolein Acrolein Aldophosphamide->Acrolein β-elimination Carboxyphosphamide Carboxyphosphamide Aldophosphamide->Carboxyphosphamide ALDH Alcophosphamide Alcophosphamide Aldophosphamide->Alcophosphamide Reduction

Caption: Metabolic pathway of cyclophosphamide leading to active and inactive metabolites.

Recommended Bioanalytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive and specific method for the quantification of alcophosphamide in plasma involves gas chromatography-mass spectrometry (GC-MS) following a derivatization step. This approach has been successfully applied to determine the pharmacokinetic parameters of alcophosphamide in preclinical studies.

Experimental Workflow

The following diagram illustrates the major steps involved in the GC-MS analysis of alcophosphamide in plasma.

GC-MS Workflow for Alcophosphamide Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Collection Plasma Collection Protein Precipitation Protein Precipitation Plasma Collection->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Protein Precipitation->Liquid-Liquid Extraction Derivatization Derivatization Liquid-Liquid Extraction->Derivatization GC Injection GC Injection Derivatization->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Caption: Workflow for the GC-MS analysis of alcophosphamide in plasma.

Detailed Experimental Protocols

Sample Preparation

This protocol describes the extraction and derivatization of alcophosphamide from human plasma.

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of alcophosphamide or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane, HPLC grade

  • Trifluoroacetic anhydride (TFAA) or other suitable derivatizing agent

  • Pyridine

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 500 µL of dichloromethane to the supernatant. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Organic Layer Collection: Transfer the lower organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried residue in 50 µL of pyridine and 50 µL of trifluoroacetic anhydride. Vortex and incubate at 60°C for 30 minutes.

  • Final Preparation: Evaporate the derivatization reagents to dryness under nitrogen. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS injection.

GC-MS Operating Conditions

The following are suggested starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSuggested Condition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor To be determined based on the mass spectrum of the derivatized alcophosphamide and internal standard.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their acceptance criteria, based on FDA guidelines.

Validation ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the nominal value and the reproducibility of measurements.Accuracy: within ±15% of nominal value (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy and precision within specified limits.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible across the concentration range.
Matrix Effect The effect of matrix components on the ionization of the analyte.IS-normalized matrix factor should be consistent across different lots of matrix.
Stability The stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Quantitative Data Summary

The following table presents pharmacokinetic data for alcophosphamide in rats following intravenous administration of cyclophosphamide. This data can serve as a reference for expected concentrations and half-life.[1]

Pharmacokinetic ParameterValue (Mean ± SD)
Apparent Terminal Half-life (t½)76.2 ± 13.7 min
Area Under the Curve (AUC)24.8 ± 8.6 µg·min/mL

Stability of Alcophosphamide in Plasma

Recommended Stability Assessments:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample handling.

  • Long-Term Stability: Determine stability in frozen storage (-20°C or -80°C) over the expected storage period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Conclusion

This document provides a framework for the development and validation of a bioanalytical method for the quantification of alcophosphamide in human plasma using GC-MS. The provided protocols are based on established methods for related compounds and should be thoroughly validated to ensure they meet the required standards for accuracy, precision, and reliability for your specific application. The successful implementation of this method will be invaluable for pharmacokinetic studies and therapeutic drug monitoring of cyclophosphamide.

References

Application Notes & Protocols for Alcophosphamide-d4 in Biological Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Alcophosphamide-d4 as an internal standard in the preparation of biological samples for the quantitative analysis of Alcophosphamide, a key metabolite of the chemotherapeutic agent Cyclophosphamide. The methodologies described are optimized for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Alcophosphamide is a critical metabolite in the activation pathway of Cyclophosphamide, a widely used alkylating agent in cancer chemotherapy. Accurate quantification of Alcophosphamide in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and metabolic studies. This compound, a stable isotope-labeled analog, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its use allows for precise and accurate quantification by correcting for variability in sample preparation and instrument response.[1]

The primary sample preparation technique for the analysis of small molecules like Alcophosphamide from biological matrices is protein precipitation. This method is favored for its simplicity, speed, and efficiency in removing high-molecular-weight interferences.[2][3]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the metabolic activation of Cyclophosphamide and the subsequent sample preparation workflow for the analysis of its metabolite, Alcophosphamide, using this compound as an internal standard.

G cluster_0 Metabolic Activation cluster_1 Sample Preparation Workflow Cyclophosphamide Cyclophosphamide 4-hydroxycyclophosphamide 4-hydroxycyclophosphamide Cyclophosphamide->4-hydroxycyclophosphamide Aldophosphamide Aldophosphamide 4-hydroxycyclophosphamide->Aldophosphamide Phosphoramide mustard Phosphoramide mustard (Active Metabolite) Aldophosphamide->Phosphoramide mustard Acrolein Acrolein Aldophosphamide->Acrolein Biological Sample Biological Sample (Plasma, Urine, etc.) Add IS Add this compound (Internal Standard) Biological Sample->Add IS Protein Precipitation Protein Precipitation (e.g., with Methanol) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Collect Supernatant Centrifugation->Supernatant Collection Evaporation Evaporation to Dryness Supernatant Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Metabolic Pathway and Sample Preparation Workflow

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of Cyclophosphamide and its metabolites using a deuterated internal standard and LC-MS/MS.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CyclophosphamideDried Blood Spots10 - 40,00010[4]
4-hydroxycyclophosphamideDried Blood Spots5 - 4,0005[4]
CyclophosphamideHuman Plasma5 - 60,0005[5]
4-hydroxycyclophosphamideHuman Plasma2.5 - 1,0002.5[5]
CyclophosphamideHuman Plasma200 - 40,000200[6]
4-hydroxycyclophosphamideHuman Plasma50 - 5,00050[6]

Table 2: Accuracy and Precision Data

AnalyteMatrixQC LevelAccuracy (%)Precision (%CV)Reference
CyclophosphamideHuman PlasmaLLOQWithin ±20%< 20%[7]
Low, Mid, HighWithin ±15%< 15%[6]
Phosphoramide MustardHuman BloodLLOQWithin ±20%< 20%[7]
Low, Mid, HighWithin ±20%< 20%[7]

Experimental Protocols

Protocol 1: Protein Precipitation from Human Plasma

This protocol describes the extraction of Alcophosphamide from human plasma using methanol protein precipitation.

Materials:

  • Human plasma samples

  • This compound internal standard (IS) working solution (concentration to be optimized based on analytical method sensitivity)

  • Methanol (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase or a compatible solvent)

Procedure:

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.

  • Add 400 µL of ice-cold methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube, avoiding disturbance of the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure complete dissolution.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulate matter.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation from Urine

This protocol outlines the preparation of urine samples for Alcophosphamide analysis. Due to the lower protein content in urine, a simple dilution and filtration step may be sufficient, but protein precipitation is recommended for cleaner extracts.

Materials:

  • Urine samples

  • This compound internal standard (IS) working solution

  • Methanol (HPLC grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex.

  • Add 200 µL of ice-cold methanol to the tube.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical starting parameters for the LC-MS/MS analysis of Cyclophosphamide and its metabolites. Method optimization is recommended for specific instrumentation and analytical goals.

Table 3: Example LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[5]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile or Methanol[5]
Flow Rate0.2 - 0.4 mL/min[4][6]
Injection Volume5 - 10 µL
Column Temperature30 - 40°C
GradientOptimized for separation of analytes from matrix components
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode[4]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsAnalyte-specific transitions to be determined. For Cyclophosphamide, a common transition is m/z 261.0 > 140.1.[4]
Gas TemperaturesOptimized for instrument (e.g., Desolvation Gas: ~350°C)
Gas Flow RatesOptimized for instrument

Logical Relationship Diagram

The following diagram illustrates the logical steps and considerations for developing a bioanalytical method using this compound.

G cluster_0 Method Development & Validation Define Analyte & IS Define Analyte (Alcophosphamide) and Internal Standard (this compound) Select Biological Matrix Select Biological Matrix (Plasma, Urine, etc.) Define Analyte & IS->Select Biological Matrix Develop Sample Prep Develop Sample Preparation (e.g., Protein Precipitation) Select Biological Matrix->Develop Sample Prep Optimize LC-MS/MS Optimize LC-MS/MS Parameters Develop Sample Prep->Optimize LC-MS/MS Method Validation Perform Method Validation (Linearity, Accuracy, Precision, etc.) Optimize LC-MS/MS->Method Validation Sample Analysis Routine Sample Analysis Method Validation->Sample Analysis

Bioanalytical Method Development Workflow

References

Application Note: Mass Spectrometric Fragmentation Analysis of Alcophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the mass spectrometric fragmentation analysis of Alcophosphamide-d4, a deuterated analog of the alkylating agent Alcophosphamide. The methods described herein are based on established analytical techniques for cyclophosphamide and its analogs, providing a robust framework for the characterization and quantification of this compound in various matrices. This note includes protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a proposed fragmentation pathway for this compound.

Introduction

Alcophosphamide is a cyclophosphamide analog belonging to the class of oxazaphosphorine alkylating agents, which are widely used in chemotherapy.[1][2][3] These compounds are prodrugs that require metabolic activation to exert their cytotoxic effects.[1][2][3][4] The study of their metabolism and pharmacokinetics is crucial for optimizing therapeutic efficacy and minimizing toxicity. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in biological matrices by mass spectrometry.[5][6][7][8] Understanding the fragmentation pattern of this compound is critical for developing sensitive and specific LC-MS/MS methods.

This application note outlines the analytical procedures for the fragmentation analysis of this compound, leveraging the extensive knowledge of cyclophosphamide fragmentation.[1][2][9] The major fragmentation pathways for protonated cyclophosphamide involve the elimination of ethylene and cleavage of the P-N bond.[9] Similar pathways are anticipated for this compound, with mass shifts corresponding to the deuterium labeling.

Experimental Protocols

Sample Preparation (from Plasma)

This protocol is adapted from established methods for cyclophosphamide analysis in biological fluids.[6][7][8][10]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a different isotopologue of Alcophosphamide or a structurally related compound).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of cyclophosphamide analogs. Optimization may be required for specific instrumentation.[6][7][8]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Data Presentation: Proposed Fragmentation of this compound

The fragmentation of this compound is predicted based on the known fragmentation of cyclophosphamide.[9] The four deuterium atoms are typically located on the chloroethyl groups. The protonated molecule [M+H]⁺ of this compound would have a mass-to-charge ratio (m/z) that is 4 units higher than that of unlabeled Alcophosphamide.

Table 3: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV) (Starting Point)
[M+H]⁺Product 1C₂H₄ (Ethylene)15-25
[M+H]⁺Product 2C₂H₃Cl (Chloroethene)20-30
[M+H]⁺Product 3C₂H₄Cl₂ (Dichloroethane)25-35
[M+H]⁺Product 4P-N bond cleavage product20-30

Note: The exact m/z values will depend on the specific molecular formula of Alcophosphamide. The collision energies are starting points and require optimization on the specific mass spectrometer being used.

Visualization of Experimental Workflow and Fragmentation Pathway

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC Liquid Chromatography Filtration->LC MS Tandem Mass Spectrometry LC->MS Data Data MS->Data Data Acquisition

Caption: Experimental workflow for the analysis of this compound.

Proposed Fragmentation Pathway

G cluster_fragments Primary Fragments cluster_secondary Secondary Fragments M This compound [M+H]⁺ F1 [M+H - C₂H₄]⁺ (Ethylene Loss) M->F1 F2 [M+H - C₂H₃Cl]⁺ (Chloroethene Loss) M->F2 F3 P-N Cleavage Product M->F3 SF1 Further Fragmentation F1->SF1 SF2 Further Fragmentation F3->SF2

Caption: Proposed fragmentation pathway for protonated this compound.

References

Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Cyclophosphamide and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the anticancer prodrug cyclophosphamide (CP) and its major active and inactive metabolites, including 4-hydroxycyclophosphamide (4-OHCP), carboxyphosphamide (CEPM), and phosphoramide mustard (PM), in human plasma. The method utilizes a simple protein precipitation extraction procedure and has been validated for selectivity, linearity, accuracy, precision, and stability, demonstrating its suitability for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Cyclophosphamide is a widely used alkylating agent in chemotherapy. As a prodrug, it requires metabolic activation by cytochrome P450 enzymes to its active metabolite, 4-hydroxycyclophosphamide.[1] 4-OHCP exists in equilibrium with its tautomer, aldophosphamide, which is then converted to the cytotoxic phosphoramide mustard and the byproduct acrolein.[2] Aldophosphamide can also be oxidized to the inactive metabolite carboxyphosphamide.[2] Given that the therapeutic efficacy and toxicity of cyclophosphamide are linked to the concentrations of its metabolites, a reliable method for their simultaneous quantification is crucial for optimizing patient therapy.[3] This UPLC-MS/MS method provides a rapid and sensitive analytical tool for this purpose.

Experimental Protocols

Materials and Reagents
  • Cyclophosphamide (CP), 4-hydroxycyclophosphamide (4-OHCP), carboxyethyl phosphoramide mustard (CEPM), and their corresponding stable isotope-labeled internal standards (IS) were of analytical grade.

  • Acetonitrile, methanol, and formic acid were of LC-MS grade.

  • Human plasma (K2EDTA) was obtained from a certified vendor.

Instrumentation
  • A Waters Acquity UPLC® system coupled with a Xevo TQ-S tandem quadrupole mass spectrometer (or equivalent) was used.[4]

  • Data acquisition and processing were performed using MassLynx software (or equivalent).[5]

Sample Preparation
  • Thaw plasma samples at room temperature.[5]

  • To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,500 rpm for 5 minutes.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • Inject 10 µL of the reconstituted sample into the UPLC-MS/MS system.[1]

UPLC Conditions
ParameterValue
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.4 mL/min[5]
Gradient Isocratic elution with 20% A and 80% B[5]
Column Temperature 30°C[5]
Total Run Time 3.5 minutes[5]
MS/MS Conditions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cyclophosphamide262.90141.603020
4-OHCP-SCZ333.7221.0--
CEPM----
Phosphoramide Mustard----
Cyclophosphamide-d8 (IS)270.90148.60--

Note: 4-OHCP is unstable and requires derivatization with semicarbazide (SCZ) for accurate quantification.[3] The m/z values for CEPM and Phosphoramide Mustard and their specific MS conditions would need to be optimized during method development.

Quantitative Data Summary

The method was validated according to the US FDA guidelines.[5]

Linearity
AnalyteCalibration Range (ng/mL)
Cyclophosphamide20 - 15000>0.99
4-OHCP2.5 - 1000-

Data for CEPM and Phosphoramide Mustard would be determined during validation.

Accuracy and Precision
AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
CyclophosphamideLQC (60 ng/mL)2.78 - 11.132.82 - 10.70-
MQC (7500 ng/mL)2.78 - 11.132.82 - 10.70-
HQC (13000 ng/mL)2.78 - 11.132.82 - 10.70-
4-OHCPLQC (7.5 ng/mL)6.16 - 9.246.94 - 9.12-13.8 to 15
MQC (400 ng/mL)6.16 - 9.246.94 - 9.12-13.8 to 15
HQC (750 ng/mL)6.16 - 9.246.94 - 9.12-13.8 to 15

Data is compiled from multiple sources and represents typical performance.[5][7]

Lower Limit of Quantification (LLOQ)
AnalyteLLOQ (ng/mL)
Cyclophosphamide20[5]
4-OHCP2.5[7]

LLOQ for CEPM and Phosphoramide Mustard to be determined.

Visualizations

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution UPLC_Injection Inject into UPLC System Reconstitution->UPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UPLC_Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (MRM) Chromatographic_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Concentration_Calculation Calculate Analyte Concentration Peak_Integration->Concentration_Calculation

Caption: Experimental workflow from sample preparation to data analysis.

G Cyclophosphamide Cyclophosphamide 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Cyclophosphamide->4-Hydroxycyclophosphamide CYP450 Aldophosphamide Aldophosphamide 4-Hydroxycyclophosphamide->Aldophosphamide Tautomerization Phosphoramide_Mustard Phosphoramide Mustard (Active) Aldophosphamide->Phosphoramide_Mustard Acrolein Acrolein Aldophosphamide->Acrolein Carboxyphosphamide Carboxyphosphamide (Inactive) Aldophosphamide->Carboxyphosphamide Oxidation

Caption: Metabolic pathway of Cyclophosphamide.

Conclusion

This application note provides a detailed protocol for a sensitive and specific UPLC-MS/MS method for the quantification of cyclophosphamide and its key metabolites in human plasma. The method is suitable for high-throughput analysis in a clinical research setting, aiding in the therapeutic drug monitoring and pharmacokinetic evaluation of cyclophosphamide.

References

Utilizing Alcophosphamide-d4 for In Vitro Drug Metabolism Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. In vitro drug metabolism assays are essential tools for elucidating metabolic pathways, identifying potential metabolites, and predicting in vivo pharmacokinetic properties. The use of stable isotope-labeled compounds, such as Alcophosphamide-d4, offers significant advantages in these studies. The deuterium (d4) substitution in Alcophosphamide, a structural analog of the widely used anticancer prodrug cyclophosphamide, provides a powerful tool to investigate its metabolic activation and detoxification pathways. This document provides detailed application notes and experimental protocols for utilizing this compound in in vitro drug metabolism assays.

Application Notes: The Utility of this compound

The primary advantage of using this compound lies in the kinetic isotope effect (KIE) . The substitution of hydrogen with the heavier deuterium isotope can lead to a slower rate of bond cleavage at the deuterated positions during enzymatic reactions. This effect can be leveraged to:

  • Elucidate Metabolic Pathways: By comparing the metabolite profile of this compound to its non-deuterated counterpart, researchers can identify the primary sites of metabolism. A decrease in the formation of a particular metabolite from this compound suggests that the deuterated position is a key site of enzymatic attack.

  • Modulate Metabolic Rates: Deuteration can slow down the metabolism of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased exposure of the parent drug.[1] This can be a deliberate strategy in drug design to enhance therapeutic efficacy and reduce the formation of toxic metabolites.[1]

  • Serve as an Internal Standard: Due to its similar chemical properties but distinct mass, this compound is an ideal internal standard for the highly sensitive and accurate quantification of Alcophosphamide and its metabolites in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Quantitative Analysis of Deuterated Cyclophosphamide Analog Metabolism

The following tables summarize representative quantitative data on the impact of deuterium substitution on the in vitro metabolism of cyclophosphamide analogs. This data illustrates the kinetic isotope effect on the formation of key metabolites.

Table 1: Isotope Effects on the Formation of Cyclophosphamide Metabolites in Liver Microsomes

Deuterated AnalogMetabolic PathwayKey MetaboliteIsotope Effect (kH/kD)Impact on Metabolite Formation
4,4-d2-CyclophosphamideC4-Oxidation4-Ketocyclophosphamide2.2Reduced formation
4,4,6,6-d4-CyclophosphamideC4-OxidationCarboxyphosphamide1.8Reduced formation
5,5-d2-Cyclophosphamideβ-EliminationPhosphoramide Mustard & Acrolein5.3Markedly decreased formation[2][3]

Table 2: Michaelis-Menten Kinetic Parameters for Cyclophosphamide 4-Hydroxylation in Human Liver Microsomes

Enzyme ComponentApparent Km (µM)
Low Km50 - 150
High Km1000 - 2000

This table provides typical kinetic parameters for the primary activation step of cyclophosphamide, which would be analogous for Alcophosphamide.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the metabolic stability and identify the major metabolites of this compound in human liver microsomes.

Materials:

  • This compound

  • Non-deuterated Alcophosphamide (for comparison)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a deuterated analog of a different compound)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and non-deuterated Alcophosphamide in a suitable solvent (e.g., DMSO, methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer

      • Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL)

      • This compound or non-deuterated Alcophosphamide (final concentration typically 1-10 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • To each aliquot, add 2-3 volumes of ice-cold acetonitrile containing the internal standard to precipitate the proteins and stop the reaction.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound and non-deuterated Alcophosphamide) and identify and quantify its metabolites.

    • Use multiple reaction monitoring (MRM) mode for sensitive and specific detection.

Protocol 2: In Vitro Metabolism of this compound using Primary Human Hepatocytes

Objective: To investigate the metabolism of this compound in a more physiologically relevant cell-based system.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated culture plates

  • This compound and non-deuterated Alcophosphamide

  • Hanks' Balanced Salt Solution (HBSS)

  • Acetonitrile (ACN) with internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Dosing:

    • Prepare dosing solutions of this compound and non-deuterated Alcophosphamide in the hepatocyte incubation medium at the desired final concentrations.

    • Remove the plating medium from the cells and wash gently with HBSS.

    • Add the dosing solutions to the respective wells.

  • Incubation and Sampling:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation medium.

    • At the final time point, collect the remaining medium and then lyse the cells (e.g., with methanol/water) to analyze intracellular metabolites.

  • Sample Preparation:

    • For the collected medium and cell lysate samples, add ice-cold acetonitrile with an internal standard to precipitate proteins.

    • Process the samples as described in Protocol 1 (vortex, centrifuge, collect supernatant).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the parent compounds and their metabolites in both the extracellular medium and the cell lysate.

Visualizations

G cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway This compound This compound 4-Hydroxythis compound 4-Hydroxythis compound This compound->4-Hydroxythis compound CYP450s (e.g., CYP2B6, 2C19, 3A4) Aldophosphamide-d4 Aldophosphamide-d4 4-Hydroxythis compound->Aldophosphamide-d4 Tautomerization Phosphoramide Mustard-d4 Phosphoramide Mustard-d4 Aldophosphamide-d4->Phosphoramide Mustard-d4 β-Elimination Acrolein Acrolein Aldophosphamide-d4->Acrolein β-Elimination Carboxyphosphamide-d4 Carboxyphosphamide-d4 Aldophosphamide-d4->Carboxyphosphamide-d4 Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic pathway of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Prepare Stock Solutions (this compound & Non-deuterated) D Combine Reagents in Microcentrifuge Tube A->D B Prepare NADPH Regenerating System F Initiate Reaction with NADPH System B->F C Thaw Human Liver Microsomes C->D E Pre-incubate at 37°C D->E E->F G Incubate and Collect Time-point Aliquots F->G H Add Acetonitrile with Internal Standard G->H I Vortex and Centrifuge H->I J Collect Supernatant I->J K LC-MS/MS Analysis (MRM Mode) J->K L Quantify Parent and Metabolites K->L M Data Interpretation L->M

References

Application of Deuterated Alcophosphamide Analogs in Elucidating Cyclophosphamide Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of deuterated analogs of cyclophosphamide, with a focus on how these stable isotope-labeled compounds serve as critical tools in understanding the mechanisms of cyclophosphamide-induced toxicity. By strategically replacing hydrogen atoms with deuterium at specific molecular positions, researchers can modulate the drug's metabolic pathways, thereby isolating and investigating the roles of its various metabolites in both therapeutic efficacy and adverse effects.

Introduction to Cyclophosphamide Metabolism and Toxicity

Cyclophosphamide (CPA) is a widely used prodrug in cancer chemotherapy and immunosuppression. Its therapeutic action is dependent on metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form 4-hydroxycyclophosphamide (4-OH-CPA). This active metabolite exists in equilibrium with its tautomer, aldophosphamide (also referred to as alcophosphamide). Aldophosphamide is a key intermediate that subsequently breaks down into two main compounds: phosphoramide mustard, the primary DNA alkylating agent responsible for the cytotoxic, anti-tumor effect, and acrolein, a highly reactive aldehyde implicated in various toxic side effects, most notably hemorrhagic cystitis.[1][2] The balance between the formation of these active and toxic metabolites is crucial in determining the therapeutic index of cyclophosphamide. Another metabolic pathway involves the N-dechloroethylation of cyclophosphamide, leading to the formation of chloroacetaldehyde, a neurotoxic metabolite.[3]

Deuterium-labeled analogs of cyclophosphamide, such as those deuterated at the C4, C5, or C6 positions of the oxazaphosphorine ring, have been instrumental in studying these metabolic pathways. The substitution of hydrogen with deuterium can significantly alter the rate of enzymatic reactions due to the kinetic isotope effect, providing a powerful method to investigate the contribution of specific metabolic routes to the overall toxicity profile of the drug.[4]

Application: Investigating the Role of Metabolism in Toxicity

The use of deuterated cyclophosphamide analogs allows for the modulation of its metabolic breakdown, thereby enabling a clearer understanding of which metabolites are responsible for specific toxicities. A key application is the investigation of the β-elimination pathway from aldophosphamide, which releases acrolein.

Key finding: Studies have shown that deuteration at the C-5 position of the cyclophosphamide ring (5,5-d2-CPA) significantly slows down the β-elimination of acrolein from aldophosphamide.[5] This results in a marked decrease in the formation of phosphoramide mustard and acrolein.[5] Consequently, 5,5-d2-CPA exhibits reduced mutagenicity and teratogenicity compared to the non-deuterated parent drug.[5] This strongly suggests that the metabolic pathway leading to phosphoramide mustard and acrolein is a major contributor to the toxic effects of cyclophosphamide.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing deuterated and non-deuterated cyclophosphamide analogs.

CompoundIsotope Effect (kH/kD) for Acrolein EliminationAntitumor Potency (relative to CPA)Reference
Cyclophosphamide (CPA)1.01.0[5]
5,5-dideuterated CPA~5.37-13 fold lower[5]
4-d2 and 4,6-d4 CPANot significant for this pathwayNo significant change[5]

Table 1: Effect of Deuteration on Acrolein Elimination and Antitumor Potency

ParameterCyclophosphamide (CPA)5,5-d2-CPAIsotope EffectReference
Mutagenicity (Sister-chromatid exchanges)HighLower1.7 - 12.3[5]
TeratogenicityHighLower2 - 3[5]

Table 2: Comparative Toxicity of Cyclophosphamide and its 5,5-dideuterated Analog

Experimental Protocols

Protocol 1: In Vivo Assessment of Toxicity and Antitumor Activity of Deuterated Cyclophosphamide Analogs in a Murine Model

Objective: To compare the toxicity and antitumor efficacy of a deuterated cyclophosphamide analog (e.g., 5,5-d2-CPA) with the parent compound in tumor-bearing mice.

Materials:

  • Female C57BL/6N mice (10-12 weeks old)

  • Tumor cell line (e.g., L1210 leukemia or a solid tumor model)

  • Cyclophosphamide (CPA)

  • Deuterated cyclophosphamide analog (e.g., 5,5-d2-CPA)

  • Sterile saline for injection

  • Animal weighing scale

  • Calipers for tumor measurement

  • Equipment for blood collection and analysis (for hematological toxicity)

  • Histopathology equipment

Procedure:

  • Tumor Implantation: Inoculate mice with the chosen tumor cell line according to established protocols. For solid tumors, inject cells subcutaneously. For leukemia models, inject cells intraperitoneally.

  • Animal Grouping: Once tumors are established (e.g., palpable or a set number of days post-inoculation for leukemia), randomly assign mice to control and treatment groups (e.g., vehicle control, CPA group, deuterated CPA group).

  • Drug Administration: Administer CPA and the deuterated analog intraperitoneally at equimolar doses. A range of doses should be used to determine dose-response relationships for both efficacy and toxicity.

  • Toxicity Monitoring:

    • Monitor animal weight daily as an indicator of general toxicity.

    • At predetermined time points, collect blood samples to assess hematological toxicity (e.g., white blood cell, neutrophil, and platelet counts).

    • At the end of the study, harvest organs such as the bladder, liver, and kidneys for histopathological analysis to assess organ-specific toxicity. For bladder toxicity, look for signs of hemorrhagic cystitis.

  • Antitumor Efficacy Measurement:

    • For solid tumors, measure tumor volume with calipers every 2-3 days.

    • For leukemia models, monitor survival time.

  • Data Analysis: Compare the changes in tumor volume, survival rates, body weight, and hematological parameters between the different treatment groups. Calculate statistical significance to determine if the deuterated analog shows a different toxicity and/or efficacy profile compared to CPA.

Protocol 2: In Vitro Assessment of Mutagenicity using the Ames Test

Objective: To evaluate the mutagenic potential of cyclophosphamide and its deuterated analogs.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • S9 fraction from rat liver (as a source of metabolic enzymes)

  • Cofactor solution (NADP+, Glucose-6-phosphate)

  • Cyclophosphamide (CPA)

  • Deuterated cyclophosphamide analog

  • Positive and negative controls

  • Top agar

  • Minimal glucose agar plates

Procedure:

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

  • Test Compound Preparation: Dissolve CPA and the deuterated analog in a suitable solvent.

  • Incubation: In a test tube, combine the Salmonella tester strain, the S9 mix, and the test compound at various concentrations.

  • Plating: After a short pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

  • Data Analysis: Compare the number of revertant colonies induced by CPA and its deuterated analog to assess any differences in mutagenicity.

Visualizations

Cyclophosphamide Metabolic Pathway

G cluster_0 Metabolic Activation and Detoxification cluster_1 Formation of Active and Toxic Metabolites CPA Cyclophosphamide (CPA) OH_CPA 4-Hydroxycyclophosphamide (4-OH-CPA) CPA->OH_CPA CYP450 Dechloro N-dechloroethylated CPA CPA->Dechloro CYP450 Aldo Aldophosphamide (Alcophosphamide) OH_CPA->Aldo Tautomerization Keto 4-Ketocyclophosphamide (Inactive) OH_CPA->Keto Aldo->OH_CPA Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy ALDH Chloroacetaldehyde Chloroacetaldehyde (Neurotoxic) Dechloro->Chloroacetaldehyde PM Phosphoramide Mustard (Cytotoxic/Antitumor) Acrolein Acrolein (Toxic) Aldo_ref->PM β-elimination Aldo_ref->Acrolein β-elimination

Caption: Metabolic pathway of Cyclophosphamide.

Experimental Workflow for Comparative Toxicity Study

G cluster_treatments Treatments cluster_endpoints Endpoints start Start: Tumor-Bearing Animal Model grouping Randomize into Treatment Groups start->grouping control Vehicle Control grouping->control cpa Cyclophosphamide (CPA) grouping->cpa dcpa Deuterated CPA grouping->dcpa monitoring Monitor Efficacy and Toxicity control->monitoring cpa->monitoring dcpa->monitoring efficacy Tumor Growth / Survival monitoring->efficacy toxicity Body Weight / Hematology / Histopathology monitoring->toxicity analysis Data Analysis and Comparison efficacy->analysis toxicity->analysis end Conclusion analysis->end

Caption: Workflow for in vivo comparative study.

Conclusion

The use of deuterated analogs of cyclophosphamide is a powerful strategy for dissecting its complex metabolism and understanding the origins of its toxicity. By altering metabolic rates through the kinetic isotope effect, researchers can gain valuable insights into the specific roles of metabolites like phosphoramide mustard and acrolein. This knowledge is crucial for the development of safer and more effective cancer chemotherapies, potentially through the design of new drugs that favor therapeutic pathways while minimizing the formation of toxic byproducts. The protocols and data presented here provide a framework for conducting such studies and advancing our understanding of cyclophosphamide's mechanism of action.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Cyclophosphamide using d4-Cyclophosphamide Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophosphamide (CP) is a widely used alkylating agent and immunosuppressant for treating various cancers and autoimmune diseases.[1][2][3] As a prodrug, it requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to form its active metabolites, primarily 4-hydroxycyclophosphamide (4-OHCP) and phosphoramide mustard.[1][4][5] The therapeutic and toxic effects of cyclophosphamide are correlated with the systemic exposure to these active metabolites. Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a valuable tool to optimize dosing, maximize efficacy, and minimize toxicity.[6][7]

This document provides a detailed workflow and experimental protocols for the therapeutic drug monitoring of cyclophosphamide in biological matrices, employing a stable isotope-labeled internal standard, deuterated cyclophosphamide (d4-cyclophosphamide), for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The quantitative analysis of cyclophosphamide in patient samples, typically plasma or blood, is performed by LC-MS/MS. This method offers high sensitivity and selectivity. A known amount of d4-cyclophosphamide is added to the biological sample as an internal standard (IS) to account for variability in sample preparation and instrument response. After extraction of the analyte and IS from the matrix, the sample is injected into the LC-MS/MS system. The compounds are chromatographically separated and then detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of cyclophosphamide to that of the d4-cyclophosphamide is used to calculate the concentration of cyclophosphamide in the sample by referencing a calibration curve prepared in the same biological matrix.

Metabolic Pathway of Cyclophosphamide

The metabolic activation and detoxification of cyclophosphamide is a complex process primarily occurring in the liver. The following diagram illustrates the key steps in this pathway.

cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway cluster_side_reaction Side Reaction CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide (Active) CP->OHCP CYP2B6, 2C9, 3A4, etc. Dechloro N-dechloroethylcyclophosphamide CP->Dechloro CYP3A4 Aldo Aldophosphamide (Active) OHCP->Aldo Tautomerization KetoCP 4-Ketocyclophosphamide (Inactive) OHCP->KetoCP ADH PM Phosphoramide Mustard (Active, DNA Alkylating Agent) Aldo->PM Acrolein Acrolein (Toxic) Aldo->Acrolein Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy ALDH Chloro Chloroacetaldehyde (Neurotoxic) Dechloro->Chloro cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase collection Sample Collection (e.g., Plasma, Blood) handling Sample Handling & Storage (-20°C or -80°C) collection->handling prep Sample Preparation (Protein Precipitation or SPE) handling->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification using d4-CP IS lcms->quant report Data Reporting & Interpretation quant->report dose Dose Adjustment Recommendation report->dose

References

Troubleshooting & Optimization

Technical Support Center: Deuterated Internal Standards in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific problems with deuterated internal standards.

Issue 1: Poor Accuracy and Reproducibility

Question: My calibration curve is non-linear, and/or I'm observing poor accuracy and precision in my QC samples. What could be the cause when using a deuterated internal standard?

Answer: Poor accuracy and reproducibility are common indicators of underlying issues with your deuterated internal standard. The primary causes to investigate are differential matrix effects and instability of the internal standard.

Troubleshooting Workflow:

G cluster_Start Problem Identification cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Start Poor Accuracy/ Reproducibility Observed Check_ME 1. Investigate Differential Matrix Effects Start->Check_ME Check_Stability 2. Assess Internal Standard Stability Start->Check_Stability Check_Purity 3. Verify Isotopic Purity Start->Check_Purity Check_ME->Check_Stability No Significant Matrix Effect Optimize_Chroma Optimize Chromatography (Improve Separation) Check_ME->Optimize_Chroma Matrix Effect Confirmed Improve_Cleanup Improve Sample Cleanup Check_ME->Improve_Cleanup Matrix Effect Confirmed Check_Stability->Check_Purity IS is Stable Modify_Conditions Modify Sample/Solvent Conditions (pH, Temp) Check_Stability->Modify_Conditions Instability Confirmed Resynthesize_IS Synthesize IS with Label on Stable Position Check_Stability->Resynthesize_IS Instability Confirmed Change_IS Select Alternative IS (e.g., 13C-labeled) Check_Purity->Change_IS High Unlabeled Analyte Present

Caption: Troubleshooting workflow for poor accuracy and reproducibility.

Detailed Steps:

  • Investigate Differential Matrix Effects:

    • Cause: Even with a co-eluting deuterated internal standard, matrix components can cause differential ion suppression or enhancement between the analyte and the standard. This is often due to slight differences in retention time (isotopic effect) in a region of changing matrix interference.[1][2]

    • Solution:

      • Optimize Chromatography: Modify your LC gradient to ensure the analyte and internal standard elute in a region with minimal matrix effects.

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.

      • Evaluate with a Matrix Effect Study: Conduct a post-extraction spike experiment to quantify the extent of the matrix effect.

  • Assess Internal Standard Stability:

    • Cause: Deuterium atoms can exchange with protons from the solvent, particularly if they are located on or near heteroatoms (O, N) or acidic carbons. This is known as back-exchange.[3] This leads to a decrease in the internal standard signal and a potential increase in the analyte signal.

    • Solution:

      • Perform a Stability Study: Incubate the deuterated standard in the sample matrix and mobile phase at various temperatures and for different durations to assess its stability.

      • Modify Conditions: If instability is observed, adjust the pH or temperature of your samples and solutions to minimize exchange.

      • Choose a More Stable Standard: If the label is on a labile position, consider a standard with deuterium on a more stable position (e.g., an aromatic ring) or switch to a ¹³C- or ¹⁵N-labeled standard.[4]

  • Verify Isotopic Purity:

    • Cause: The deuterated internal standard may contain a small amount of the unlabeled analyte. This can lead to inaccuracies, especially when quantifying low concentrations of the analyte.

    • Solution:

      • Check the Certificate of Analysis: Review the manufacturer's specifications for isotopic purity.

      • Analyze the Standard Alone: Inject a high concentration of the deuterated internal standard and monitor for the presence of the unlabeled analyte.

Issue 2: Chromatographic Peak for Deuterated Standard is Tailing, Broader, or Shifted

Question: My deuterated internal standard has a different peak shape or retention time compared to the analyte. Why is this happening and how can I fix it?

Answer: This phenomenon is often due to the "deuterium isotope effect." The increased mass of deuterium can slightly alter the physicochemical properties of the molecule, leading to changes in chromatographic behavior.[2]

Troubleshooting Steps:

  • Confirm the Issue: Overlay the chromatograms of the analyte and the internal standard (from separate injections of standards in a clean solution) to clearly visualize the differences in peak shape and retention time.

  • Optimize Chromatography:

    • Gradient Modification: Adjust the slope of your LC gradient. A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.

    • Column Chemistry: Experiment with a different column stationary phase that may have different selectivity and reduce the separation between the deuterated and non-deuterated compounds.

  • Consider a Different Labeled Standard: If chromatographic optimization is unsuccessful, the isotope effect may be too significant for that particular labeling position. In such cases, a ¹³C-labeled internal standard is a good alternative as it generally has a negligible isotope effect on retention time.[4]

Frequently Asked Questions (FAQs)

Q1: Do deuterated internal standards always correct for matrix effects?

A1: No, not always. While they are designed to co-elute with the analyte and experience similar matrix effects, this is not guaranteed.[1] Differential matrix effects can occur if there is a slight retention time shift between the analyte and the deuterated standard, causing them to elute in regions with varying degrees of ion suppression or enhancement.[2] It is crucial to validate the performance of the internal standard in the specific matrix of your study.

Q2: What is isotopic exchange and how can I prevent it?

A2: Isotopic exchange is the replacement of deuterium atoms on your internal standard with protons from the surrounding environment (e.g., water in the sample or mobile phase). This is more likely to occur if the deuterium atoms are in labile positions, such as on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[3] To prevent this:

  • Choose a standard where the deuterium labels are on stable, non-exchangeable positions (e.g., carbon atoms not adjacent to heteroatoms).[3][5]

  • Control the pH and temperature of your samples and solutions, as exchange can be catalyzed by acid or base and accelerated at higher temperatures.

  • Perform stability tests of your standard in the analytical matrix and mobile phase.

Q3: How much unlabeled analyte is acceptable in my deuterated internal standard?

A3: The acceptable level of unlabeled analyte depends on the required sensitivity of your assay. For highly sensitive assays measuring trace levels of the analyte, the contribution from the internal standard should be negligible. A common recommendation is that the response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).

Q4: Can the position of the deuterium label affect my results?

A4: Yes, absolutely. The labeling position is critical for two main reasons:

  • Stability: As discussed, labels on labile positions can lead to isotopic exchange.

  • Fragmentation in MS/MS: If you are using Multiple Reaction Monitoring (MRM), the deuterium label should ideally be on the fragment ion that you are monitoring. If the label is on a part of the molecule that is lost during fragmentation, the internal standard will not be distinguishable from the analyte in MS/MS, rendering it useless.[3]

Experimental Protocols

Protocol 1: Assessment of Deuterated Internal Standard Stability

Objective: To determine the stability of a deuterated internal standard in a biological matrix over time.

Methodology:

  • Prepare Samples:

    • Prepare two sets of quality control (QC) samples at low and high concentrations by spiking the analyte and the deuterated internal standard into the blank biological matrix.

    • One set will be analyzed immediately (T=0).

    • The other set will be stored under conditions that mimic your experimental workflow (e.g., room temperature for bench-top stability, -80°C for long-term stability followed by freeze-thaw cycles).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours for bench-top stability), extract the stored samples alongside freshly prepared calibration standards and T=0 QC samples.

    • Analyze all samples by LC-MS.

  • Data Analysis:

    • Calculate the analyte/internal standard peak area ratio for all samples.

    • Compare the ratios of the stored QC samples to the T=0 QC samples. A significant change in the ratio over time indicates instability.

    • Monitor the absolute peak area of the deuterated internal standard. A consistent decrease over time is a strong indicator of degradation or isotopic exchange.

Workflow for Stability Assessment:

G cluster_Prep Sample Preparation cluster_Storage Storage & Time Points cluster_Analysis Data Analysis Prep_QC Prepare Low & High QCs in Matrix T0 Analyze T=0 QCs Immediately Prep_QC->T0 Store Store QCs under Test Conditions Prep_QC->Store Prep_Cal Prepare Fresh Calibration Curve Analyze LC-MS Analysis Prep_Cal->Analyze T0->Analyze Timepoints Analyze Stored QCs at Specified Time Intervals Store->Timepoints Timepoints->Analyze Calculate Calculate Analyte/IS Peak Area Ratios Analyze->Calculate Compare Compare Ratios of Stored vs. T=0 QCs Calculate->Compare Stable Standard is Stable Compare->Stable No Significant Change Unstable Standard is Unstable Compare->Unstable Significant Change

Caption: Experimental workflow for assessing internal standard stability.

Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the extent of ion suppression or enhancement for both the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.

    • Set B (Post-Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extracted sample.

    • Set C (Pre-Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Sample Analysis:

    • Analyze all three sets of samples by LC-MS.

  • Data Analysis and Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF):

      • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

      • The coefficient of variation (CV) of the IS-Normalized MF across at least six different lots of matrix should be ≤15%.

Quantitative Data Summary Table (Hypothetical Example):

Lot of MatrixAnalyte MFIS MFIS-Normalized MF
10.750.780.96
20.820.850.96
30.650.680.96
40.900.930.97
50.780.800.98
60.850.880.97
Mean 0.79 0.82 0.97
%CV 11.5% 11.2% 0.8%

In this example, although both the analyte and the internal standard experience ion suppression, the IS-Normalized Matrix Factor is close to 1 with a low %CV, indicating that the deuterated internal standard is effectively compensating for the matrix effect.

References

Technical Support Center: Addressing Matrix Effects with Alcophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alcophosphamide-d4 as an internal standard to mitigate matrix effects in complex samples during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in our analytical method?

A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Alcophosphamide. Its primary role is to compensate for variability introduced during sample preparation and analysis, most notably the matrix effect.[1][2] Because this compound is chemically identical to the analyte (Alcophosphamide), it is expected to behave similarly during extraction, chromatography, and ionization, thus providing a reliable reference for accurate quantification.

Q2: We are observing a slight difference in retention time between Alcophosphamide and this compound. Is this normal and how can we address it?

A2: Yes, a small retention time shift between a deuterated internal standard and the corresponding analyte is a known phenomenon referred to as the "deuterium isotope effect." This can occur due to the slight difference in polarity and interaction with the stationary phase. While minor shifts are often acceptable, it is crucial to ensure that the shift does not lead to differential ion suppression or enhancement. If the peak shapes are consistent and the analyte-to-internal standard area ratio remains constant across different matrices, the shift may not be problematic. However, if variability is observed, chromatographic conditions may need to be optimized to minimize the separation.

Q3: How can we quantitatively assess the effectiveness of this compound in compensating for matrix effects?

A3: The effectiveness of this compound in correcting for matrix effects can be quantitatively evaluated by calculating the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF).[2] The MF is the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. The IS-normalized MF is the ratio of the analyte/internal standard peak area ratio in the presence of matrix to that in a neat solution. An IS-normalized MF close to 1 with a low coefficient of variation (%CV) across different lots of matrix indicates effective compensation.

Q4: What are the acceptance criteria for matrix effect validation according to regulatory guidelines?

A4: According to guidelines from regulatory bodies like the FDA and EMA, the matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the method.[3][4] A common approach is to analyze quality control (QC) samples prepared in at least six different lots of the biological matrix. The accuracy and precision of these QC samples should be within ±15%. For the IS-normalized matrix factor, the %CV should not exceed 15%.[3]

Q5: We are seeing significant ion suppression even with the use of this compound. What are the potential causes and troubleshooting steps?

A5: Significant ion suppression despite using a SIL-IS can be due to several factors:

  • High concentration of co-eluting matrix components: Your sample cleanup procedure may be insufficient. Consider a more rigorous extraction method like solid-phase extraction (SPE).

  • Chromatographic co-elution with a highly suppressive matrix component: Modify your chromatographic method to separate the analyte and internal standard from the suppression zone. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Differential matrix effects: In rare cases, the analyte and the deuterated internal standard may experience different degrees of ion suppression, especially if there is a chromatographic separation between them. Optimizing chromatography to ensure co-elution is critical.

  • Source contamination: A dirty ion source can exacerbate matrix effects. Ensure regular cleaning and maintenance of your mass spectrometer.

Troubleshooting Guides

Issue 1: High Variability in Analyte/Internal Standard Area Ratios Across Different Samples
Potential Cause Troubleshooting Steps
Inconsistent Matrix Effects Evaluate the matrix effect across multiple lots of the biological matrix. If significant lot-to-lot variability is observed, further optimization of the sample preparation or chromatography is necessary.
Poor Sample Preparation Reproducibility Review the sample preparation protocol for any steps that could introduce variability. Ensure consistent vortexing, evaporation, and reconstitution steps.
Internal Standard Stability Issues Verify the stability of this compound in the stock solution and in the final extracted samples under the storage and analytical conditions.
Cross-Contamination Check for carryover by injecting a blank sample after a high concentration standard or sample.
Issue 2: Poor Peak Shape for Alcophosphamide and/or this compound
Potential Cause Troubleshooting Steps
Column Overloading Reduce the injection volume or the concentration of the sample.
Inappropriate Injection Solvent The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
Column Degradation The column may be nearing the end of its lifetime. Replace the column with a new one of the same type.
Secondary Interactions Interactions between the analyte and active sites on the column can cause peak tailing. Consider using a column with end-capping or adding a small amount of a competing agent to the mobile phase.

Data Presentation

Table 1: Illustrative Matrix Effect Data for Alcophosphamide in Human Plasma

Matrix Lot Analyte Peak Area (in Matrix) Analyte Peak Area (Neat Solution) Matrix Factor (MF)
145,21060,1500.75
239,87060,1500.66
351,34060,1500.85
442,18060,1500.70
548,99060,1500.81
644,56060,1500.74
Mean 0.75
%CV 9.8%

This table shows an example of significant ion suppression, as indicated by a Matrix Factor consistently below 1.

Table 2: Illustrative Internal Standard Normalized Matrix Effect Data for Alcophosphamide using this compound in Human Plasma

Matrix Lot (Analyte/IS) Area Ratio (in Matrix) (Analyte/IS) Area Ratio (Neat Solution) IS-Normalized Matrix Factor
10.981.010.97
21.031.011.02
30.991.010.98
41.051.011.04
51.001.010.99
61.021.011.01
Mean 1.00
%CV 2.5%

This table illustrates effective compensation for the matrix effect by this compound, with the IS-Normalized Matrix Factor close to 1 and a low %CV.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using this compound

This protocol is adapted from a validated method for a related compound and should be optimized for your specific instrumentation and matrix.[3][5]

  • Preparation of Solutions:

    • Prepare separate stock solutions of Alcophosphamide and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions of Alcophosphamide at low and high QC concentrations in the mobile phase.

    • Prepare a working solution of this compound at the concentration to be used in the assay.

  • Sample Set Preparation:

    • Set 1 (Neat Solution): Spike the low and high QC working solutions and the internal standard working solution into the mobile phase.

    • Set 2 (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., plasma) using the established sample preparation method. Spike the extracted blank matrix with the low and high QC working solutions and the internal standard working solution.

    • Set 3 (Matrix Blank): Extract six different lots of blank biological matrix and spike with only the internal standard working solution.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for the low and high QC levels for each of the six matrix lots:

      • MF = (Peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1)

    • Calculate the IS-Normalized Matrix Factor for the low and high QC levels for each of the six matrix lots:

      • IS-Normalized MF = (Peak area ratio of analyte/IS in Set 2) / (Mean peak area ratio of analyte/IS in Set 1)

    • Calculate the mean and %CV for both the MF and the IS-Normalized MF across the six matrix lots.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification

Caption: Experimental workflow for sample preparation and LC-MS/MS analysis.

Internal_Standard_Correction cluster_analyte Analyte (Alcophosphamide) cluster_is Internal Standard (this compound) cluster_ratio Ratio for Quantification Analyte_Signal Analyte Signal Analyte_Suppression Ion Suppression Analyte_Signal->Analyte_Suppression Analyte_Suppressed_Signal Suppressed Analyte Signal Analyte_Suppression->Analyte_Suppressed_Signal Ratio Analyte/IS Ratio (Remains Constant) Analyte_Suppressed_Signal->Ratio IS_Signal IS Signal IS_Suppression Ion Suppression IS_Signal->IS_Suppression IS_Suppressed_Signal Suppressed IS Signal IS_Suppression->IS_Suppressed_Signal IS_Suppressed_Signal->Ratio Matrix_Effect Matrix Effect Matrix_Effect->Analyte_Suppression Matrix_Effect->IS_Suppression

Caption: Principle of internal standard correction for matrix effects.

Troubleshooting_Tree Start High Variability in Analyte/IS Ratio? Check_Coelution Do Analyte and IS Co-elute? Start->Check_Coelution Yes OK Method is Robust Start->OK No Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma No Check_Matrix_Lots Consistent Across Matrix Lots? Check_Coelution->Check_Matrix_Lots Yes Optimize_Chroma->Check_Coelution Improve_Cleanup Improve Sample Cleanup Check_Matrix_Lots->Improve_Cleanup No Check_IS_Purity Check IS Purity & Stability Check_Matrix_Lots->Check_IS_Purity Yes Improve_Cleanup->Check_Matrix_Lots Check_IS_Purity->OK

Caption: Troubleshooting decision tree for deuterated internal standards.

References

Technical Support Center: Optimizing Chromatographic Separation of Alcophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Alcophosphamide-d4 and its corresponding analyte. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting method for the chromatographic separation of this compound?

A1: A common starting point for the analysis of Alcophosphamide and its analogs is reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] A C18 column is frequently used with a gradient elution employing a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium hydroxide to improve peak shape and ionization efficiency.[4][5][6][7]

Q2: What are the key mass transitions (MRM) for this compound and its unlabeled analyte?

Q3: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes?

A3: Poor peak shape can arise from several factors. For basic compounds like Alcophosphamide, peak tailing can occur due to interactions with residual silanols on the silica-based column.[9] Lowering the mobile phase pH with an additive like formic acid can help to protonate the silanols and reduce these secondary interactions.[9] Other causes can include column voids, improper mobile phase composition, or extra-column volume.[9][10]

Q4: I am observing a shift in retention time for this compound between injections. What should I investigate?

A4: Retention time shifts can be caused by a variety of issues. Changes in mobile phase composition, either due to improper mixing or evaporation of the organic component, are a common cause.[11][12] Fluctuations in column temperature can also lead to shifts; using a column thermostat is recommended for consistent results.[12] A faulty pump or leaks in the system can also result in inconsistent flow rates and, consequently, shifting retention times.[10]

Q5: What are the best practices for sample preparation when analyzing this compound in biological matrices like plasma?

A5: Common sample preparation techniques for cyclophosphamide and its metabolites in plasma include protein precipitation and solid-phase extraction (SPE).[4][5][13] Protein precipitation with organic solvents like methanol or acetonitrile is a simpler and faster method.[4][5] SPE with a C18 cartridge can provide a cleaner sample by removing more matrix components, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[8][13] It is important to note that some metabolites of cyclophosphamide are unstable and may require immediate derivatization after sample collection.[5][14]

Troubleshooting Guides

This section provides systematic guidance for resolving common issues encountered during the chromatographic separation of this compound.

Problem: High Backpressure
Possible Cause Suggested Solution
Column Frit Blockage 1. Reverse flush the column (if permitted by the manufacturer).2. If the pressure does not decrease, replace the column.[9]
Injector Blockage 1. Disconnect the column and check the pressure.2. If the pressure is still high, clean or replace the injector components.
Precipitated Buffer in Mobile Phase 1. Ensure the mobile phase components are fully miscible and the buffer is completely dissolved.2. Flush the system with a high-aqueous wash to dissolve any precipitated salts.[9]
Particulate Matter from Sample 1. Filter all samples before injection.2. Use a guard column to protect the analytical column.[12]
Problem: No Peaks or Low Signal Intensity
Possible Cause Suggested Solution
No Sample Injected 1. Check the autosampler for proper vial and needle alignment.2. Ensure the injection volume is correctly set.
Detector Issue (MS) 1. Verify that the mass spectrometer is properly tuned and calibrated.2. Check for any leaks in the system that could affect the vacuum.3. Ensure the correct MRM transitions are being monitored.
Mobile Phase Composition Incorrect 1. Prepare fresh mobile phase, ensuring accurate component ratios.2. If using a gradient, ensure the pumps are delivering the correct proportions.[11]
Analyte Degradation 1. Investigate the stability of this compound in the sample matrix and autosampler conditions.[15] Some related compounds are known to be unstable.[5][14]

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add the internal standard (this compound).

  • Add 300 µL of ice-cold methanol or acetonitrile.[4][5]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Method
  • LC System: UHPLC system

  • Column: C18, e.g., 2.1 x 100 mm, 1.7 µm particle size[6]

  • Mobile Phase A: Water with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[4]

  • Gradient: A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C[4]

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode[4]

  • Detection: Multiple Reaction Monitoring (MRM)

Table 1: Example LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

Table 2: Hypothetical MRM Transitions for Alcophosphamide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
AlcophosphamideTo be determinedTo be determined
This compoundTo be determinedTo be determined

Note: These values must be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree cluster_high_pressure High Pressure Path cluster_normal_pressure Normal Pressure Path start Chromatographic Problem (e.g., Peak Tailing) check_pressure Check System Pressure start->check_pressure pressure_high High Pressure? check_pressure->pressure_high Observe pressure_normal Normal Pressure? check_pressure->pressure_normal Observe blockage Possible Blockage pressure_high->blockage Yes check_mobile_phase Check Mobile Phase (pH, Composition) pressure_normal->check_mobile_phase Yes flush_col Reverse Flush Column blockage->flush_col replace_col Replace Column flush_col->replace_col If pressure still high check_column Check Column (Age, Voids) check_mobile_phase->check_column optimize_method Optimize Method (e.g., pH, Gradient) check_column->optimize_method

Caption: Troubleshooting decision tree for chromatographic issues.

References

Preventing deuterium-hydrogen exchange of Alcophosphamide-d4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alcophosphamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this is a concern because the isotopic purity of the compound is critical for its intended use, whether as a metabolic tracer or as a therapeutic agent with an altered pharmacokinetic profile. Loss of deuterium can affect the accuracy of analytical measurements and the drug's efficacy and safety.[2]

Q2: Which protons in the Alcophosphamide molecule are most susceptible to exchange?

A2: The protons attached to heteroatoms, specifically the hydroxyl (-OH) and amino (-NH2) groups, are highly labile and will readily exchange with deuterium in a deuterated solvent or with protons in a protic solvent. The deuterium atoms in this compound are incorporated into the carbon backbone and are considered non-labile under typical experimental conditions.

Q3: What are the primary factors that can induce D-H exchange of the backbone deuterons in this compound?

A3: While the carbon-deuterium (C-D) bonds are generally stable, extreme conditions can promote exchange. The main factors of concern are:

  • pH: Strongly acidic or basic conditions can catalyze the exchange of even non-labile protons.[3]

  • Temperature: Elevated temperatures can provide the necessary energy to overcome the activation barrier for D-H exchange.

  • Catalysts: The presence of certain metal catalysts can facilitate D-H exchange.[1]

Q4: What are the recommended solvents for dissolving this compound to minimize D-H exchange?

A4: To minimize exchange, it is recommended to use aprotic solvents. If an aqueous or protic solvent is necessary, it is crucial to control the pH and temperature. For NMR studies, using a high-purity deuterated solvent is essential to avoid introducing excess protons that can drive the exchange.

Q5: How can I verify the isotopic purity of my this compound sample?

A5: The isotopic purity of this compound can be determined using analytical techniques such as:

  • Mass Spectrometry (MS): By comparing the mass-to-charge ratio (m/z) of the deuterated and non-deuterated molecules, the degree of deuterium incorporation can be quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the absence of signals at the deuterated positions, while 2H NMR can be used to directly observe the deuterium signals.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in solution.

Problem Potential Cause Recommended Solution
Loss of deuterium observed in Mass Spectrometry analysis. 1. Inappropriate solvent: Use of protic solvents (e.g., water, methanol) can lead to back-exchange.[4] 2. Extreme pH: The solution may be too acidic or basic.[3] 3. High temperature: The sample may have been exposed to elevated temperatures during storage or handling.1. Solvent Selection: If possible, use aprotic solvents. If a protic solvent is required, use a deuterated version (e.g., D2O) and buffer to a neutral pH. 2. pH Control: Maintain the pH of the solution between 4 and 8. The minimum exchange rate for many compounds is around pH 2.6, but this may affect the stability of the molecule itself.[1] 3. Temperature Control: Store solutions at low temperatures (2-8 °C) and avoid heating.
Unexpected peaks in 1H NMR spectrum corresponding to deuterated positions. 1. Incomplete deuteration: The initial synthesis may not have achieved 100% deuterium incorporation. 2. D-H exchange: The deuterium atoms have exchanged with protons from the solvent or contaminants.1. Verify Purity: Confirm the isotopic purity of the starting material with the supplier or through in-house analysis. 2. Solvent Purity: Use high-purity deuterated solvents for NMR. Dry the solvent over molecular sieves if water contamination is suspected. Handle the solvent under an inert atmosphere to prevent moisture absorption.[5][6]
Variability in experimental results between batches. 1. Inconsistent storage conditions: Different batches may have been stored under varying conditions of temperature, light, or humidity. 2. Differences in solution preparation: Variations in solvent, pH, or concentration can affect stability.1. Standardize Storage: Store all batches of this compound under the same conditions, protected from light and moisture.[7] 2. Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for the preparation of all solutions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Mass Spectrometry

Objective: To quantify the extent of D-H exchange of this compound in a specific solvent over time.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Incubation: Aliquot the solution into multiple vials and incubate them under the desired experimental conditions (e.g., specific temperature and pH).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by flash-freezing one of the vials in liquid nitrogen.

  • Analysis: Analyze the samples by high-resolution mass spectrometry.

  • Data Analysis: Determine the relative intensities of the molecular ions corresponding to this compound, -d3, -d2, -d1, and -d0. Calculate the percentage of deuterium remaining at each time point.

Protocol 2: Verification of Isotopic Purity by NMR Spectroscopy

Objective: To determine the isotopic purity of this compound.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a high-purity deuterated aprotic solvent (e.g., DMSO-d6 or Acetonitrile-d3).

  • 1H NMR Analysis: Acquire a 1H NMR spectrum. Integrate the signals corresponding to the non-deuterated positions and compare them to any residual signals at the deuterated positions.

  • 2H NMR Analysis: Acquire a 2H NMR spectrum to directly observe the signals from the deuterium atoms. The presence and integration of these signals confirm the location and extent of deuteration.

  • Data Analysis: Calculate the percentage of deuterium incorporation based on the relative integrations of the signals in the 1H and/or 2H NMR spectra.

Visualizations

D_H_Exchange_Pathway cluster_environment Solution Environment Protic_Solvent Protic Solvent (H₂O, MeOH) Exchange D-H Exchange Protic_Solvent->Exchange Extreme_pH Extreme pH (Acidic/Basic) Extreme_pH->Exchange High_Temp High Temperature High_Temp->Exchange Alcophosphamide_d4 This compound (Stable) Alcophosphamide_d4->Exchange Alcophosphamide_H Alcophosphamide (Exchanged) Exchange->Alcophosphamide_H

Caption: Factors influencing deuterium-hydrogen exchange of this compound.

Troubleshooting_Workflow Start Deuterium Loss Detected Check_Solvent Is the solvent protic? Start->Check_Solvent Switch_Solvent Switch to aprotic or deuterated solvent Check_Solvent->Switch_Solvent Yes Check_pH Is the pH outside 4-8 range? Check_Solvent->Check_pH No End Problem Resolved Switch_Solvent->End Adjust_pH Buffer to neutral pH Check_pH->Adjust_pH Yes Check_Temp Was the sample heated? Check_pH->Check_Temp No Adjust_pH->End Control_Temp Store at 2-8°C, avoid heat Check_Temp->Control_Temp Yes Verify_Purity Re-verify isotopic purity of starting material Check_Temp->Verify_Purity No Control_Temp->End Verify_Purity->End

Caption: Troubleshooting workflow for unexpected deuterium loss.

Solvent_Selection_Logic Start Experiment Planning Aprotic_Possible Is an aprotic solvent compatible with the experiment? Start->Aprotic_Possible Use_Aprotic Use aprotic solvent (e.g., DMSO, Acetonitrile) Aprotic_Possible->Use_Aprotic Yes Protic_Needed Aqueous/protic solvent required Aprotic_Possible->Protic_Needed No End Proceed with Experiment Use_Aprotic->End Use_Deuterated_Solvent Use deuterated solvent (e.g., D₂O, MeOD) Protic_Needed->Use_Deuterated_Solvent Control_Conditions Buffer to neutral pH (4-8) and maintain low temperature (2-8°C) Use_Deuterated_Solvent->Control_Conditions Control_Conditions->End

Caption: Decision logic for solvent selection to minimize D-H exchange.

References

Troubleshooting low signal intensity for Alcophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alcophosphamide-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of this compound as an internal standard in mass spectrometry-based bioanalytical assays.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common challenge in LC-MS/MS analysis. This guide provides a systematic approach to identifying and resolving the root cause of weak signals for this compound.

Question: Why am I observing a low or no signal for this compound?

Answer: Low signal intensity for this compound can stem from several factors throughout the analytical workflow, from sample preparation to data acquisition. The following sections break down potential causes and their solutions.

Sample Preparation and Handling

Proper sample preparation is critical for accurate and reproducible results. Errors at this stage can lead to significant signal loss.

Potential Causes and Solutions

Potential Cause Recommended Action
Degradation of this compound Alcophosphamide, a metabolite of cyclophosphamide, and its deuterated analog can be unstable.[1][2] Prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C.[3] Avoid repeated freeze-thaw cycles.
Inefficient Protein Precipitation Incomplete protein removal can lead to ion suppression and a dirty ion source. Ensure the correct ratio of precipitating solvent (e.g., methanol or acetonitrile) to plasma is used (typically 3:1 or 4:1 v/v). Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure a clear supernatant.
Analyte Adsorption Alcophosphamide and its analogs can adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption polypropylene tubes can mitigate this issue.
Incorrect pH of Reconstitution Solvent The pH of the final sample solution can affect the ionization efficiency of the analyte. Ensure the reconstitution solvent is compatible with the mobile phase and promotes optimal ionization.
Liquid Chromatography (LC) Conditions

Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering matrix components, and consequently, low signal intensity.

Potential Causes and Solutions

Potential Cause Recommended Action
Poor Peak Shape (Tailing or Broadening) This can be caused by a contaminated or old column, or an inappropriate mobile phase. Replace the column or use a guard column. Ensure the mobile phase pH is appropriate for the analyte and that high-purity (LC-MS grade) solvents and additives are used.[4]
Co-elution with Matrix Components If this compound co-elutes with a component from the biological matrix that suppresses its ionization, the signal will be reduced. Optimize the LC gradient to achieve better separation of the analyte from the matrix interferences.
Column Overload Injecting too much sample can lead to poor peak shape and reduced signal intensity. Try diluting the sample or reducing the injection volume.
Mass Spectrometry (MS) Settings

Incorrect mass spectrometer parameters are a direct cause of low signal intensity.

Potential Causes and Solutions

Potential Cause Recommended Action
Suboptimal Ionization Source Parameters The efficiency of ion generation is highly dependent on the ion source settings. Optimize the electrospray voltage, gas flows (nebulizer and heater), and source temperature for this compound.
Incorrect MRM Transitions The selection of precursor and product ions is fundamental for sensitivity in MRM mode. Ensure you are using the correct m/z values. For this compound (C₇H₁₃D₄Cl₂N₂O₃P, MW: 283.13), the protonated precursor ion [M+H]⁺ would be approximately m/z 284.0. Based on the fragmentation of similar compounds like cyclophosphamide, common product ions would result from the loss of the chloroethyl groups or cleavage of the phosphorodiamidate linkage.[5][6][7]
Insufficient Collision Energy The collision energy needs to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ion. Perform a compound optimization experiment to determine the ideal collision energy for each MRM transition.
Dirty Ion Source or Mass Spectrometer Contamination in the ion source or mass spectrometer can significantly reduce signal intensity.[4] Regularly clean the ion source components as per the manufacturer's guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 2-8°C for short-term use and protected from light. For long-term storage, it is recommended to store it at -20°C.[8] Stock solutions should also be stored at -20°C to minimize degradation.[3]

Q2: Can hydrogen-deuterium exchange affect my results with this compound?

A2: While deuterium labels on carbon atoms are generally stable, extreme pH conditions or exposure to certain catalysts could potentially lead to hydrogen-deuterium exchange. It is advisable to work with solutions close to neutral pH and to use high-purity solvents to minimize this risk.

Q3: What are typical MRM transitions for Alcophosphamide and this compound?

A3: While specific optimized transitions should be determined empirically, you can start with the following predicted transitions based on the structures of Alcophosphamide (MW: 279.10) and this compound (MW: 283.13):

CompoundPrecursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)
Alcophosphamide280.0~140.0 (Loss of the side chain) or other fragments
This compound284.0~140.0 or other fragments

Note: These are predicted values and should be optimized on your specific instrument.

Q4: How can I investigate for ion suppression in my assay?

A4: A post-column infusion experiment is a standard method to detect ion suppression. Infuse a standard solution of this compound at a constant rate into the LC flow after the analytical column while injecting a blank matrix sample. A drop in the baseline signal at the retention time of your analyte indicates ion suppression.

Q5: What should I do if I suspect my this compound stock solution has degraded?

A5: If you suspect degradation, it is best to prepare a fresh stock solution from a new vial of the standard. You can compare the signal intensity of the new solution with the old one to confirm.

Experimental Protocols

Representative Protocol for Quantification of Alcophosphamide in Human Plasma

This protocol is a representative method and should be optimized for your specific instrumentation and experimental needs.

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Internal Standard (IS) Solution (100 ng/mL): Dilute the stock solution with 50% methanol in water.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a polypropylene tube, add 25 µL of the 100 ng/mL this compound working IS solution.

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be optimized (see FAQ A3 for starting points)
Source Temp. To be optimized
Gas Flows To be optimized

Visualizations

Troubleshooting Workflow for Low Signal Intensity

Troubleshooting_Workflow start Low Signal Intensity for This compound sample_prep Check Sample Preparation start->sample_prep degradation Analyte Degradation? sample_prep->degradation No lc_conditions Evaluate LC Conditions peak_shape Poor Peak Shape? lc_conditions->peak_shape No ms_settings Verify MS Settings ionization Optimize Ion Source? ms_settings->ionization No instrument_maintenance Perform Instrument Maintenance clean_source Clean Ion Source instrument_maintenance->clean_source extraction Extraction Efficiency? degradation->extraction No end_good Signal Restored degradation->end_good Yes, prepare fresh extraction->lc_conditions No extraction->end_good Yes, optimize protocol retention_time Retention Time Shift? peak_shape->retention_time No peak_shape->end_good Yes, change column/mobile phase retention_time->ms_settings No retention_time->end_good Yes, equilibrate column mrm Correct MRM Transitions? ionization->mrm No ionization->end_good Yes, optimize parameters mrm->instrument_maintenance No mrm->end_good Yes, re-optimize calibrate Calibrate Mass Spectrometer clean_source->calibrate calibrate->end_good

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Experimental Workflow: Sample Preparation

Sample_Preparation_Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Protein Precipitation Solvent vortex1->add_solvent vortex2 Vortex Vigorously add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical sample preparation workflow for the analysis of Alcophosphamide in plasma.

References

Technical Support Center: Managing Alcophosphamide-d4 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the carryover of Alcophosphamide-d4 in autosampler systems. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during sample analysis.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter with this compound carryover.

Question: I am observing significant carryover of this compound in my blank injections following a high concentration sample. What are the initial steps to resolve this?

Answer:

Initial carryover troubleshooting should focus on the autosampler's wash routine and the injection sequence. Here are the immediate steps to take:

  • Confirm the Carryover: Inject multiple blanks after a high concentration standard to confirm that the carryover peak diminishes with each subsequent injection. If the peak height remains constant, you may have a contamination issue rather than carryover.[1][2]

  • Optimize the Needle Wash: The effectiveness of the needle wash is crucial.[3][4] This involves ensuring the wash solvent is appropriate for this compound and that the wash volume and duration are sufficient.

  • Review Your Injection Sequence: If possible, structure your analytical runs to proceed from low to high concentration samples. When a low concentration sample must follow a high one, inserting one or more blank injections can help mitigate carryover.[5]

Question: What are the most effective wash solvents for minimizing this compound carryover?

Answer:

This compound, a deuterated metabolite of the polar compound cyclophosphamide, is expected to be a polar molecule.[6][7] Therefore, a wash solvent or a combination of solvents capable of effectively solubilizing polar compounds is recommended. A dual-solvent approach is often more effective than a single solvent.[3]

Below is a summary of recommended wash solvents and their effectiveness based on general principles for polar analytes.

Wash Solvent/MixtureExpected EffectivenessRationale
100% MethanolModerate to HighA polar organic solvent effective at dissolving many polar compounds.[8][9]
100% AcetonitrileModerateA polar aprotic solvent, also effective for many polar analytes.[8][9]
50:50 Methanol/WaterHighThe combination of an organic solvent and water can effectively remove a wide range of contaminants.[3]
50:50 Acetonitrile/WaterHighSimilar to the methanol/water mix, this provides a good balance of polarity for effective cleaning.[3]
Isopropanol (IPA)Moderate to HighOften used as a strong solvent for cleaning and can be effective for persistent residues.[5][8]
DMSO/Methanol or DMSO/WaterHighDimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that can be very effective for stubborn residues, but must be thoroughly flushed from the system.[8][10]

It is highly recommended to perform a wash solvent optimization study to determine the best conditions for your specific LC-MS/MS system and method.

Experimental Protocols

Protocol: Wash Solvent Optimization for this compound

This protocol outlines a systematic approach to identifying the most effective wash solvent and wash parameters to minimize this compound carryover.

Objective: To determine the optimal wash solvent composition, volume, and wash time for the reduction of this compound carryover in an autosampler.

Materials:

  • High-concentration this compound standard solution

  • Blank solution (e.g., mobile phase or reconstitution solvent)

  • A selection of wash solvents to test (e.g., Methanol, Acetonitrile, Isopropanol, Water, and mixtures thereof)

  • LC-MS/MS system

Methodology:

  • Establish a Baseline:

    • Inject the high-concentration this compound standard.

    • Immediately follow with three consecutive injections of the blank solution.

    • Quantify the peak area of this compound in each blank injection. The peak area in the first blank represents the initial carryover.

  • Test Different Wash Solvents:

    • For each candidate wash solvent (refer to the table above), configure the autosampler method to use it as the needle wash solvent.

    • Repeat the injection sequence from step 1 (high-concentration standard followed by three blanks).

    • Record the this compound peak area in each blank.

  • Optimize Wash Volume and Time:

    • Using the most effective wash solvent identified in step 2, systematically vary the wash volume (e.g., 500 µL, 1000 µL, 2000 µL) while keeping the wash time constant.

    • For each volume, perform the injection sequence and measure the carryover.

    • Once the optimal volume is determined, you can similarly optimize the wash duration if your system allows.

  • Data Analysis:

    • Calculate the percentage of carryover for each condition using the following formula: % Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) x 100

    • Compare the % carryover across all tested conditions to identify the most effective wash protocol.

Frequently Asked Questions (FAQs)

Q1: Besides the wash solvent, what other autosampler components can contribute to this compound carryover?

A1: Several components of the autosampler and the broader LC system can be sources of carryover.[11][12] These include:

  • Injection Valve: Worn or scratched rotor seals can trap analytes.[1][13]

  • Sample Loop: Adsorption of the analyte onto the inner surface of the loop.

  • Needle and Needle Seat: Residue can adhere to the exterior of the needle or accumulate in the needle seat.[14]

  • Tubing and Fittings: Dead volumes in connections can trap the sample.[14]

Regular maintenance, including the replacement of consumable parts like rotor seals and proper fitting connections, is essential to minimize these sources of carryover.[3][15]

Q2: Can the choice of sample vials and caps affect carryover?

A2: Yes, the selection of vials and caps can influence carryover. Using high-quality, silanized glass vials can reduce the adsorption of polar analytes to the glass surface.[3] Additionally, ensure that the septa of the caps are made of a material that is not prone to leaching or excessive tearing, which can contaminate the needle.[5]

Q3: Is it possible that the analytical column is the source of the carryover?

A3: Yes, the analytical column can also be a significant source of carryover, especially if the compound is not fully eluted during the gradient.[11][12] To test for this, you can replace the column with a union and inject a high-concentration standard followed by a blank. If the carryover is significantly reduced or eliminated, the column is a likely contributor.[14][16] In this case, optimizing the column wash step in your gradient method is necessary.

Q4: Can deuterated compounds like this compound behave differently from their non-deuterated counterparts regarding carryover?

A4: While deuterated and non-deuterated analogs are chemically very similar, there can be subtle differences in their physical properties, such as polarity and adsorption characteristics. In some cases, differential adsorption of the analyte and its deuterated internal standard to surfaces within the LC system has been observed.[17] It is therefore important to optimize carryover reduction strategies specifically for this compound.

Visualizations

start Carryover Detected for This compound check_contamination Is the peak area constant in subsequent blanks? start->check_contamination contamination_issue Investigate System Contamination (e.g., mobile phase, blank solution) check_contamination->contamination_issue Yes optimize_wash Optimize Autosampler Wash Protocol check_contamination->optimize_wash No end_carryover Carryover Minimized contamination_issue->end_carryover optimize_sequence Optimize Injection Sequence (Low to High Concentration) optimize_wash->optimize_sequence check_hardware Inspect Autosampler Hardware (Rotor Seal, Needle, Loop) optimize_sequence->check_hardware check_column Isolate Column as a Source (Replace with Union) check_hardware->check_column check_column->end_carryover

Caption: Troubleshooting workflow for this compound carryover.

start Start: Protocol for Wash Solvent Optimization baseline 1. Establish Baseline Carryover (Inject High Std -> 3 Blanks) start->baseline test_solvents 2. Test Various Wash Solvents (e.g., MeOH, ACN, IPA & mixtures) baseline->test_solvents select_best_solvent Identify Most Effective Solvent test_solvents->select_best_solvent optimize_volume 3. Optimize Wash Volume with Best Solvent select_best_solvent->optimize_volume analyze_data 4. Analyze Data & Determine Optimal Wash Protocol optimize_volume->analyze_data end_protocol End: Optimized Protocol analyze_data->end_protocol

Caption: Experimental workflow for wash solvent optimization.

References

Enhancing the stability of Alcophosphamide-d4 in stock solutions and processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Alcophosphamide-d4 in stock solutions and processed samples. Adherence to these guidelines is crucial for ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a deuterated analog of Alcophosphamide, which is closely related to the alkylating agent cyclophosphamide. It is commonly used as an internal standard in pharmacokinetic and metabolic studies. The stability of this compound is critical for accurate quantification in bioanalytical assays. Degradation can lead to underestimation of the analyte concentration and compromise the validity of study data. The deuterium labeling in this compound provides a distinct mass signature for mass spectrometry-based detection, but the inherent chemical stability of the molecule remains a key consideration.

Q2: What are the primary factors that affect the stability of this compound?

A2: The stability of this compound is primarily influenced by temperature, the pH of the solution, the choice of solvent, and exposure to light. As an analog of cyclophosphamide, it is susceptible to hydrolysis and degradation under non-optimal conditions.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure long-term stability, this compound stock solutions should be stored at refrigerated temperatures, specifically between 2°C and 8°C.[1][2] Some studies have shown that cyclophosphamide solutions are stable for extended periods when stored at 4°C.[3][4] For very long-term storage, temperatures of -20°C or lower may be considered, although freeze-thaw cycles should be minimized.

Q4: Which solvents are recommended for preparing this compound stock solutions?

A4: High-purity methanol or acetonitrile are recommended solvents for preparing this compound stock solutions. These organic solvents minimize hydrolysis compared to aqueous solutions. For analytical dilutions, a mixture of organic solvent and water (e.g., 50:50 methanol:water) can be used, but the stability of these aqueous solutions is limited.[5]

Q5: How long can I expect my this compound stock solution to be stable?

A5: The stability of your stock solution will depend on the storage conditions. When stored in a suitable organic solvent at 2-8°C, the solution can be stable for several months. However, it is best practice to prepare fresh stock solutions more frequently and to perform periodic stability checks.

Troubleshooting Guides

Issue 1: Inconsistent or decreasing peak areas for this compound in analytical runs.

This issue often points to the degradation of the internal standard in either the stock solution or the processed samples.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare a fresh stock solution of this compound.

    • Analyze the fresh stock solution alongside the existing one.

    • If the peak area of the old stock solution is significantly lower, it has likely degraded. Discard the old solution.

  • Evaluate Sample Processing Conditions:

    • Temperature: Ensure that samples are kept on ice or at a controlled low temperature throughout the extraction and processing steps.

    • pH: The pH of the sample matrix can influence stability. If possible, adjust the pH to a neutral or slightly acidic range (pH 4-7) during processing, as extreme pH values can accelerate degradation.[6]

    • Time: Minimize the time between sample processing and analysis.

  • Check Autosampler Stability:

    • If samples are stored in the autosampler for an extended period, degradation can occur. Conduct an autosampler stability study by reinjecting the same sample at different time points to assess for any decrease in response.

Issue 2: Appearance of unexpected peaks in the chromatogram near the this compound peak.

The presence of additional peaks may indicate the formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Perform a forced degradation study on a known concentration of this compound. Expose the solution to acidic, basic, oxidative, and high-temperature conditions.

    • Analyze the stressed samples by LC-MS/MS to identify the mass-to-charge ratio (m/z) of potential degradation products. This will help in confirming if the unexpected peaks in your experimental samples are indeed degradants.

  • Review Solvent and Reagent Purity:

    • Ensure that all solvents and reagents used in sample preparation are of high purity and free from contaminants that could react with this compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureEstimated Stability
Stock SolutionMethanol or Acetonitrile2°C to 8°CSeveral Months
-20°CExtended (minimize freeze-thaw)
Working SolutionsOrganic/Aqueous Mixtures2°C to 8°CShort-term (prepare fresh)
Processed SamplesBiological MatrixOn Ice / 4°CMinimize time before analysis

Table 2: Summary of Stability Studies on Related Compounds (Cyclophosphamide)

CompoundVehicleStorage TemperatureStability DurationReference
CyclophosphamideSimple Syrup4°CAt least 56 days[3]
CyclophosphamideOra-Plus4°CAt least 56 days[3]
CyclophosphamideSimple Syrup22°C8 days[3]
CyclophosphamideOra-Plus22°C3 days[3]
CyclophosphamideInorpha®2-8°C57 days[4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity methanol or acetonitrile

    • Calibrated analytical balance

    • Class A volumetric flasks

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the solid compound.

    • Quantitatively transfer the weighed solid to a volumetric flask.

    • Dissolve the solid in a small amount of the chosen solvent (methanol or acetonitrile).

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • Transfer aliquots of the stock solution into amber glass vials.

    • Store the vials at 2°C to 8°C.

Protocol 2: Stability Assessment by HPLC-UV or LC-MS/MS
  • Objective: To determine the stability of this compound under specific conditions (e.g., in a particular solvent, at a certain temperature).

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration.

    • Divide the solution into multiple aliquots in separate vials.

    • Store the vials under the desired storage conditions.

    • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), remove one vial.

    • Analyze the concentration of this compound in the sample using a validated HPLC-UV or LC-MS/MS method.

    • Compare the concentration at each time point to the initial concentration (Day 0). A deviation of more than 10-15% from the initial concentration is often considered an indication of instability.

Visualizations

experimental_workflow Workflow for Preparing and Storing this compound Stock Solution cluster_prep Stock Solution Preparation cluster_storage Storage and Aliquoting cluster_use Usage weigh Weigh Solid this compound dissolve Dissolve in Methanol/Acetonitrile weigh->dissolve volume Bring to Final Volume dissolve->volume mix Thorough Mixing volume->mix aliquot Aliquot into Amber Vials mix->aliquot store Store at 2-8°C aliquot->store use Use for Sample Spiking store->use

Caption: Workflow for preparing and storing this compound stock solution.

troubleshooting_logic Troubleshooting Logic for Inconsistent Peak Areas start Inconsistent Peak Areas Observed check_stock Verify Stock Solution Integrity start->check_stock fresh_stock Prepare Fresh Stock check_stock->fresh_stock compare Compare Old vs. New fresh_stock->compare degraded Stock Degraded compare->degraded Different stable Stock Stable compare->stable Similar resolve Issue Resolved degraded->resolve check_processing Evaluate Sample Processing stable->check_processing check_autosampler Check Autosampler Stability stable->check_autosampler check_processing->resolve check_autosampler->resolve

Caption: Troubleshooting logic for inconsistent this compound peak areas.

References

Fine-tuning mass spectrometer parameters for Alcophosphamide-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometric detection of Alcophosphamide-d4 and its related compounds.

Introduction to Alcophosphamide Analysis

Alcophosphamide is the tautomeric form of 4-hydroxycyclophosphamide (4-OHCP), the primary active metabolite of the anticancer drug Cyclophosphamide (CP). Due to the instability of 4-OHCP in plasma, analytical methods often require immediate derivatization or focus on the stable parent drug. This compound, or more commonly, its isotopologues like 4-hydroxycyclophosphamide-d4 (4-OHCP-d4) and deuterated cyclophosphamide (d4-CP), are used as internal standards (IS) for accurate quantification.

This guide addresses common challenges encountered during the method development and application for these analytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound and related internal standards?

A1: The specific MRM transitions depend on whether you are using deuterated cyclophosphamide (d4-CP) or a derivatized form of deuterated 4-hydroxycyclophosphamide (e.g., 4-OHCP-d4-SCZ) as your internal standard. Positive electrospray ionization (ESI+) is the typical mode used. The table below summarizes key transitions found in published methods.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Cyclophosphamide (CP) 261.0 / 260.7140.0 / 140.16Analyte
d4-Cyclophosphamide (d4-CP) 265.0140.0Internal Standard[1]
4-OHCP-Semicarbazide (4-OHCP-SCZ) 334.10 / 333.7221.04 / 221.0Derivatized Analyte[2][3]
4-OHCP-d4-Semicarbazide (4-OHCP-d4-SCZ) 338.10 / 337.7225.06 / 225.1Derivatized Internal Standard[2][3]

Q2: Why is derivatization necessary for 4-hydroxycyclophosphamide (4-OHCP) analysis?

A2: 4-hydroxycyclophosphamide is highly unstable in plasma, with a half-life of about 4 minutes.[1] It exists in equilibrium with its open-ring tautomer, aldophosphamide.[4] To enable accurate measurement, it must be immediately stabilized upon sample collection.[1] A common method is derivatization with semicarbazide hydrochloride (SCZ), which forms a stable 4-OHCP-SCZ derivative that can be readily analyzed by LC-MS/MS.[3][5][6]

Q3: What type of sample preparation is typically required?

A3: Sample preparation aims to extract the analytes from the biological matrix (e.g., plasma, blood) and remove interferences. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like methanol is used to precipitate proteins, which are then removed by centrifugation.[2][7]

  • Solid Phase Extraction (SPE): A more selective method that can provide cleaner extracts. Strata-X cartridges have been used for this purpose.[8]

  • Liquid-Liquid Extraction (LLE): This technique is also used to recover the analytes prior to analysis.[1]

For 4-OHCP analysis, the derivatization step with SCZ is performed before or during the extraction process.[3][5][6]

Q4: What are the recommended Liquid Chromatography (LC) conditions?

A4: Reversed-phase chromatography is standard for separating cyclophosphamide and its metabolites. Below are typical parameters.

ParameterRecommended Conditions
Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3][6] or Thermo Scientific Hypersil BDS C18 (2.1 x 100 mm, 3.0 µm)[1]
Mobile Phase A 0.01% Formic Acid in Water or 10 mM Ammonium Formate (pH 4.9)[3][9]
Mobile Phase B Methanol or Acetonitrile[2][3]
Flow Rate 0.15 - 0.2 mL/min[2][3]
Elution Mode Gradient elution is typically used to achieve optimal separation.[2][3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation & Derivatization

This protocol is adapted for the analysis of 4-OHCP and its deuterated internal standard in dried blood spots (DBS) or whole blood.[2][3][7]

  • Derivatization: For blood samples, add 5 µL of 2M semicarbazide hydrochloride (SCZ) solution. If using VAMS (Volumetric Absorptive Microsampling), the tip can be immersed in the SCZ solution and dried.[3][6]

  • Sample Spiking: Add the internal standard solution (e.g., 4-OHCP-d4).

  • Extraction: Add a sufficient volume of methanol (e.g., 1000 µL) to precipitate proteins.[6]

  • Vortex & Sonicate: Vortex the mixture for 30 seconds and sonicate for 10 minutes to ensure complete extraction.[6]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrument Parameters

The following are starting parameters for an LC-MS/MS system. These will require optimization based on your specific instrument.

Liquid Chromatography Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3]

  • Mobile Phase A: 0.01% Formic Acid in Water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.15 mL/min[3]

  • Gradient Program:

    • Start at a low percentage of Mobile Phase B.

    • Ramp up to a high percentage of Mobile Phase B over several minutes to elute analytes.

    • Include a wash step at high organic content.

    • Return to initial conditions for column re-equilibration.[8]

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40 °C

Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: ~3500 V[8]

  • Source Temperature: ~350 °C[7]

  • MRM Transitions: Refer to the table in FAQ 1.

  • Collision Gas: Nitrogen or Argon

  • Declustering Potential & Collision Energy: These must be optimized for each analyte and instrument to achieve maximum signal intensity. Start with values typical for similar small molecules and perform infusion experiments to fine-tune. A declustering potential of 10V has been reported.[8]

Visualized Workflows and Logic

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Blood/Plasma Sample Spike Spike with Internal Standard (e.g., 4-OHCP-d4) Sample->Spike Derivatize Derivatize with SCZ (for 4-OHCP) Spike->Derivatize Extract Extract with Methanol (PPT) or SPE Derivatize->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for this compound analysis.

Troubleshooting Guide

Problem: Low or No Signal Intensity

This is a common issue that can stem from multiple sources. Use a systematic approach to diagnose the problem.

Start Low / No Signal CheckMS Check MS Parameters (MRM, Voltages) Start->CheckMS CheckLC Check LC System (Leaks, Flow Rate) CheckMS->CheckLC Correct? SolutionMS Optimize Source & Collision Energy CheckMS->SolutionMS Incorrect? CheckSample Investigate Sample Prep (Degradation, Recovery) CheckLC->CheckSample No Issue? SolutionLC Prime System, Check Column & Mobile Phase CheckLC->SolutionLC Issue Found? SolutionSample Prepare Fresh Samples, Verify Extraction CheckSample->SolutionSample

Caption: Troubleshooting logic for low signal intensity issues.

Possible Cause Recommended Action
Incorrect MS/MS Parameters Verify that the correct precursor and product ions for your specific deuterated standard (e.g., d4-CP or 4-OHCP-d4-SCZ) are entered in the method. Infuse a standard solution directly into the mass spectrometer to optimize declustering potential and collision energy.
Analyte Degradation 4-OHCP is highly unstable. Ensure samples are processed immediately after collection and that the derivatization step is complete. Keep samples cold and minimize time before analysis.
Poor Ionization Optimize source parameters such as spray voltage, gas flows, and source temperature. Ensure the mobile phase composition (e.g., presence of formic acid) is appropriate for positive ionization.
Poor Extraction Recovery Verify your sample preparation method. For protein precipitation, ensure the solvent-to-sample ratio is adequate. For SPE, check that the conditioning, loading, washing, and elution steps are correct.
LC System Issues Check for leaks, ensure the mobile phase is flowing correctly, and verify column health. A blocked column or inconsistent flow can lead to poor signal.

Problem: High Background Noise or Interfering Peaks

Possible Cause Recommended Action
Matrix Effects The biological matrix can suppress or enhance the ionization of the target analyte. Dilute the sample or use a more effective cleanup method like SPE. Adjusting the chromatographic gradient to better separate the analyte from matrix components can also help.
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Sample Carryover Inject a blank solvent sample after a high-concentration sample to check for carryover. If present, develop a more rigorous needle and injector wash method, potentially using a stronger organic solvent.
Interference from Matrix Check blank matrix samples from at least six different sources to ensure no endogenous compounds co-elute and share the same MRM transition as your analyte or internal standard.[4]

Problem: Poor Peak Shape or Shifting Retention Times

Possible Cause Recommended Action
Column Degradation Over time, columns can lose efficiency. Replace the column if performance degrades and cannot be restored by washing. Use a guard column to extend the life of your analytical column.
Incompatible Injection Solvent The sample should be dissolved in a solvent similar in composition to the initial mobile phase to prevent peak distortion.
Mobile Phase Issues Ensure mobile phases are prepared accurately and are well-mixed. Inconsistent mobile phase composition can cause retention time shifts.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature, as temperature fluctuations can significantly impact retention times.

References

Impact of different ionization sources on Alcophosphamide-d4 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing Alcophosphamide-d4 and related compounds. It focuses on the impact of different ionization sources in liquid chromatography-mass spectrometry (LC-MS) analysis.

Comparison of Ionization Sources for this compound Analysis

The choice of ionization source is critical for achieving optimal sensitivity, specificity, and robustness in the analysis of this compound. The three most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). Below is a summary of their performance for this application.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Atmospheric Pressure Photoionization (APPI)
Principle Ionization occurs in the liquid phase from charged droplets.Ionization occurs in the gas phase through chemical reactions with reagent ions.Ionization occurs in the gas phase via photons from a UV lamp.
Typical Analytes Polar to moderately polar, thermally labile compounds.Moderately polar to non-polar, thermally stable compounds.Non-polar to moderately polar compounds, particularly those with aromatic rings.
Sensitivity for this compound High. ESI is the most commonly reported and generally most sensitive technique for cyclophosphamide and its analogs.[1]Moderate to Good. Can provide good sensitivity and is less susceptible to matrix effects than ESI in some cases.Generally lower than ESI and APCI for this compound class.[1] Not typically the first choice for this analysis.
Matrix Effects Can be significant, leading to ion suppression or enhancement.[1]Generally less susceptible to matrix effects compared to ESI.Often exhibits the lowest susceptibility to matrix effects.[2]
Common Adducts [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+[M+H]+M+• (radical cation) or [M+H]+
Typical LLOQ 0.5 - 5 ng/mL~10 ng/mLData not readily available; expected to be higher than ESI and APCI.
Linearity Range Wide dynamic range, e.g., 5 - 60,000 ng/mL.[3][4]Good linearity, e.g., 0.026 - 1.08 µg/mL.[5][6]N/A

Experimental Protocols

Detailed methodologies for the analysis of this compound (and its non-deuterated analog, cyclophosphamide) using ESI and APCI are provided below.

Method 1: Electrospray Ionization (ESI) LC-MS/MS

This method is adapted from a validated UPLC-MS/MS assay for the quantification of cyclophosphamide and its metabolites.[3][4]

Sample Preparation (Plasma)

  • To 100 µL of plasma, add the internal standard (this compound).

  • Perform protein precipitation by adding 400 µL of acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Parameters

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (To be determined based on the exact mass)

    • Cyclophosphamide (for reference): m/z 261.1 > 140.1

Method 2: Atmospheric Pressure Chemical Ionization (APCI) LC-MS

This protocol is based on a method for the analysis of cyclophosphamide in plasma.[5][6]

Sample Preparation (Plasma)

  • Perform solid-phase extraction (SPE) for sample clean-up.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample.

  • Wash the cartridge with water and a low percentage of methanol in water.

  • Elute the analyte with methanol.

  • Evaporate the eluate and reconstitute in the mobile phase.

Liquid Chromatography (LC) Parameters

  • Column: C8 column (e.g., 4.6 x 30 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, e.g., 60:40)

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 20 µL

Mass Spectrometry (MS) Parameters

  • Ionization Mode: APCI Positive

  • Corona Current: 4.0 µA

  • Vaporizer Temperature: 400°C

  • Drying Gas Temperature: 350°C

  • Nebulizer Pressure: 60 psi

  • Drying Gas Flow: 10 L/min

  • Fragmentor Voltage: 70 V

  • Selected Ion Monitoring (SIM): m/z for this compound (e.g., m/z 265.1 for d4-cyclophosphamide)

Visualizations

experimental_workflow_esi cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UPLC System (C18 Column) reconstitute->lc ms Mass Spectrometer (ESI Source) lc->ms

Figure 1: Experimental workflow for this compound analysis using ESI-LC-MS/MS.

experimental_workflow_apci cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc HPLC System (C8 Column) reconstitute->lc ms Mass Spectrometer (APCI Source) lc->ms

Figure 2: Experimental workflow for this compound analysis using APCI-LC-MS.

Troubleshooting Guides and FAQs

Q1: I am observing a weak or no signal for this compound with ESI. What are the possible causes and solutions?

A1:

  • Poor Ionization Efficiency:

    • Solution: Ensure the mobile phase has an appropriate pH to promote protonation. For positive ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is recommended.

  • Suboptimal Source Parameters:

    • Solution: Optimize the capillary voltage, source and desolvation temperatures, and gas flows. Start with the parameters provided in the experimental protocol and adjust as needed.

  • Sample Concentration:

    • Solution: Verify that the sample concentration is within the linear range of the instrument. If the concentration is too low, consider pre-concentration steps. If it is too high, it may cause detector saturation or ion suppression.

  • Matrix Effects:

    • Solution: Significant ion suppression from co-eluting matrix components can reduce the analyte signal. Improve sample clean-up using techniques like solid-phase extraction (SPE). You can also try diluting the sample.

Q2: My signal for this compound is unstable when using ESI. What should I check?

A2:

  • Inconsistent Spray:

    • Solution: Check for a clogged ESI needle or improper positioning of the needle relative to the inlet. Ensure a steady flow of the mobile phase.

  • Fluctuations in Source Conditions:

    • Solution: Verify that the source temperatures and gas flows are stable.

  • Contamination:

    • Solution: Contaminants in the mobile phase, sample, or LC system can lead to an unstable spray. Use high-purity solvents and ensure the cleanliness of your system.

Q3: I am considering using APCI for my analysis. What are the key advantages and disadvantages compared to ESI for this compound?

A3:

  • Advantages of APCI:

    • Reduced Matrix Effects: APCI is generally less prone to ion suppression from matrix components compared to ESI.[1]

    • Higher Flow Rates: APCI can accommodate higher LC flow rates without splitting.

    • Good for Moderately Polar Compounds: It is well-suited for compounds like this compound that have moderate polarity.

  • Disadvantages of APCI:

    • Thermal Stability Required: The analyte must be thermally stable as APCI involves a high-temperature vaporization step. Alcophosphamide is generally stable under these conditions.

    • Potentially Lower Sensitivity: For highly polar and easily ionizable compounds, ESI often provides better sensitivity.

Q4: I am observing in-source fragmentation of this compound. How can I minimize this?

A4:

  • In-source fragmentation can occur when the analyte breaks apart in the ion source before entering the mass analyzer.

    • Solution (ESI): Reduce the cone voltage or fragmentor voltage. These parameters control the energy of ions as they enter the mass spectrometer. Lowering them can reduce unwanted fragmentation.

    • Solution (APCI): Optimize the vaporizer temperature. A temperature that is too high can cause thermal degradation of the analyte.

Q5: I see multiple peaks in my mass spectrum for this compound, such as [M+H]+, [M+Na]+, and [M+NH4]+. How can I simplify the spectrum?

A5:

  • Adduct formation is common in ESI.

    • Solution: To favor the protonated molecule ([M+H]+), ensure the mobile phase is sufficiently acidic (e.g., with formic acid). To reduce sodium ([M+Na]+) and potassium ([M+K]+) adducts, use high-purity solvents and plastic vials instead of glass, and minimize the use of sodium- or potassium-containing buffers. If ammonium adducts ([M+NH4]+) are problematic, avoid ammonium-based buffers.

Q6: Why is APPI generally not recommended for the analysis of this compound?

A6:

  • While APPI is excellent for non-polar compounds, it is generally less efficient for moderately polar compounds like this compound compared to ESI and APCI.[1] The ionization mechanism of APPI is less favorable for this class of compounds, often resulting in lower sensitivity. For routine quantitative analysis of this compound, ESI and APCI are the preferred ionization techniques.

References

Strategies to improve recovery of Alcophosphamide-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alcophosphamide-d4 sample extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high recovery of this compound during sample extraction?

The primary challenges include the inherent chemical properties of Alcophosphamide, a metabolite of cyclophosphamide, potential degradation during sample handling and extraction, and the influence of the sample matrix. Key factors that can lead to low recovery are inefficient extraction from the biological matrix (e.g., plasma, urine), analyte instability, and matrix effects during LC-MS/MS analysis.

Q2: Which sample extraction techniques are most commonly used for Alcophosphamide and related compounds?

The most prevalent methods for extracting cyclophosphamide and its metabolites, including Alcophosphamide, from biological samples are:

  • Solid-Phase Extraction (SPE): Often considered an effective method for cleaning up complex samples and concentrating the analyte.

  • Liquid-Liquid Extraction (LLE): A conventional and widely used technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Protein Precipitation (PPT): A simpler and faster method, ideal for high-throughput analysis, but may result in less clean extracts and significant matrix effects.

Q3: What is the importance of using a deuterated internal standard like this compound?

Deuterated internal standards are the gold standard in quantitative mass spectrometry.[1] They are chemically and physically very similar to the analyte of interest, which means they behave similarly during extraction, chromatography, and ionization. This helps to compensate for variability in the sample preparation process and for matrix effects, ultimately leading to more accurate and precise quantification.

Q4: Can deuterium exchange be a problem with this compound?

While deuterium exchange can be a concern for some deuterated compounds, especially under certain pH and temperature conditions, there is no specific literature found detailing this issue for this compound. However, it is good practice to avoid exposing samples to harsh acidic or basic conditions for prolonged periods to minimize this risk.

Troubleshooting Guide: Low Recovery of this compound

This guide addresses common issues encountered during the extraction of this compound and provides systematic steps to identify and resolve them.

Problem 1: Consistently Low Recovery Across All Samples

This issue often points to a suboptimal extraction protocol or analyte instability.

Troubleshooting Workflow:

start Start: Low Recovery Observed check_stability Investigate Analyte Stability start->check_stability optimize_extraction Optimize Extraction Method check_stability->optimize_extraction If stable end_node Resolution: Improved Recovery check_stability->end_node If unstable, adjust handling check_reagents Verify Reagent Quality optimize_extraction->check_reagents check_reagents->end_node If reagents are good

Caption: Troubleshooting workflow for consistently low recovery.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Analyte Instability Evaluate the stability of this compound under your specific sample storage and processing conditions (temperature, pH, light exposure). Cyclophosphamide solutions are known to degrade at room temperature over time.Store samples at -80°C. Process samples on ice and minimize the time between thawing and extraction. Ensure the pH of the sample and extraction solvents is appropriate.
Inefficient Extraction The chosen extraction method (LLE, SPE, or PPT) may not be optimal for this compound from your specific matrix.Systematically evaluate different extraction techniques. For LLE, test various organic solvents. For SPE, screen different sorbent types (e.g., C8, C18, mixed-mode). For PPT, try different precipitation solvents (e.g., acetonitrile, methanol).
Suboptimal pH The pH of the sample or extraction solvent can significantly impact the extraction efficiency of ionizable compounds.Adjust the pH of the sample prior to extraction to ensure this compound is in a neutral form, which generally improves extraction into organic solvents.
Poor Reagent Quality Expired or improperly stored solvents and reagents can lead to poor extraction performance.Use fresh, high-purity solvents and reagents.
Problem 2: High Variability in Recovery Between Samples

Inconsistent recovery often suggests issues with procedural execution or matrix effects that vary between individual samples.

Troubleshooting Workflow:

start Start: High Recovery Variability review_procedure Review Pipetting and Evaporation Steps start->review_procedure assess_matrix Assess Matrix Effects review_procedure->assess_matrix If procedure is consistent end_node Resolution: Consistent Recovery review_procedure->end_node If inconsistent, retrain improve_cleanup Improve Sample Cleanup assess_matrix->improve_cleanup improve_cleanup->end_node

Caption: Troubleshooting workflow for high recovery variability.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Inconsistent Technique Small variations in pipetting, vortexing times, or evaporation steps can lead to significant differences in recovery.Ensure all analysts are following the SOP precisely. Use calibrated pipettes and automated liquid handlers where possible to improve consistency.
Matrix Effects Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to variable results.[2]Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[3] If significant matrix effects are observed, improve the sample cleanup. This may involve switching from PPT to SPE or optimizing the wash steps in your SPE protocol.
Sample Heterogeneity If samples are not properly mixed after thawing, analyte concentration may not be uniform.Ensure samples are thoroughly vortexed after thawing and before taking an aliquot for extraction.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma or urine samples on ice.

    • Vortex each sample for 15 seconds.

    • Pipette 100 µL of the sample into a clean microcentrifuge tube.

    • Add 10 µL of this compound internal standard solution.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 500 µL of ethyl acetate (or another suitable water-immiscible organic solvent).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a starting point for developing an SPE method. The choice of sorbent and solvents will require optimization.

  • Sorbent Selection:

    • Based on the properties of Alcophosphamide, a C18 or a mixed-mode cation exchange sorbent may be appropriate.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat the sample by adding the internal standard and diluting with an appropriate buffer to ensure optimal binding to the sorbent.

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove interfering compounds. For a C18 cartridge, this might be a low percentage of methanol in water.

  • Elution:

    • Elute the this compound with a small volume (e.g., 2 x 250 µL) of an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Protein Precipitation (PPT)

This is the simplest and fastest extraction method.

  • Sample Preparation:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of this compound internal standard solution.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (or methanol).

    • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifugation:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • The supernatant can be injected directly or evaporated and reconstituted if concentration is needed.

Data Summary

The following table summarizes hypothetical recovery data for different extraction methods to illustrate how results can be compared. Note: This is example data and actual results will vary.

Extraction Method Mean Recovery (%) of this compound Relative Standard Deviation (RSD, %) Matrix Effect (%)
LLE (Ethyl Acetate)858-15
SPE (C18)925-5
PPT (Acetonitrile)9515-30

Visualizations

cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_PPT Protein Precipitation (PPT) LLE_1 1. Add Sample & IS LLE_2 2. Add Extraction Solvent LLE_1->LLE_2 LLE_3 3. Vortex & Centrifuge LLE_2->LLE_3 LLE_4 4. Collect Organic Layer LLE_3->LLE_4 LLE_5 5. Evaporate & Reconstitute LLE_4->LLE_5 SPE_1 1. Condition Cartridge SPE_2 2. Load Sample SPE_1->SPE_2 SPE_3 3. Wash SPE_2->SPE_3 SPE_4 4. Elute SPE_3->SPE_4 SPE_5 5. Evaporate & Reconstitute SPE_4->SPE_5 PPT_1 1. Add Sample & IS PPT_2 2. Add Precipitation Solvent PPT_1->PPT_2 PPT_3 3. Vortex & Centrifuge PPT_2->PPT_3 PPT_4 4. Collect Supernatant PPT_3->PPT_4

Caption: Comparison of sample extraction workflows.

References

Validation & Comparative

The Superiority of Alcophosphamide-d4 as an Internal Standard in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes is paramount. When analyzing prodrugs like cyclophosphamide and its active metabolites, such as alcophosphamide, the choice of an appropriate internal standard (IS) is critical for robust and reliable results. This guide provides a comprehensive comparison between the deuterated internal standard, Alcophosphamide-d4, and its non-deuterated counterparts, highlighting the clear advantages of isotopic labeling in mass spectrometry-based assays.

Mitigating Analytical Variability with Isotopic Labeling

An ideal internal standard should mimic the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard for quantitative bioanalysis.[1][2] They share near-identical physicochemical properties with the analyte, ensuring they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1] This co-elution is a crucial characteristic that distinguishes deuterated standards from structural analogs, which may have different retention times.

Non-deuterated internal standards, often structural analogs of the analyte, can compensate for some variability in sample preparation and instrument drift. However, they do not perfectly mimic the analyte's behavior, particularly in the ionization source, which can lead to inaccuracies in quantification.[3]

Unraveling the Metabolic Journey of Alcophosphamide

Alcophosphamide is a key intermediate in the metabolic activation of the widely used anticancer agent, cyclophosphamide. Understanding its metabolic pathway is crucial for interpreting pharmacokinetic data. Cyclophosphamide is first hydroxylated by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide. This intermediate exists in equilibrium with its open-ring tautomer, alcophosphamide.[3][4][5][6][7] Alcophosphamide then undergoes β-elimination to yield the active cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[3][4][6][7] A major detoxification pathway involves the oxidation of alcophosphamide to the inactive carboxyphosphamide.[6]

Alcophosphamide Metabolic Pathway cluster_activation Activation Pathway cluster_deactivation Deactivation Pathway Cyclophosphamide Cyclophosphamide 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Cyclophosphamide->4-Hydroxycyclophosphamide CYP450 Alcophosphamide Alcophosphamide 4-Hydroxycyclophosphamide->Alcophosphamide Tautomerization Phosphoramide Mustard Phosphoramide Mustard Alcophosphamide->Phosphoramide Mustard β-elimination Acrolein Acrolein Alcophosphamide->Acrolein β-elimination Carboxyphosphamide Carboxyphosphamide Alcophosphamide->Carboxyphosphamide ALDH

Caption: Metabolic activation and deactivation of Cyclophosphamide.

Head-to-Head: Performance Metrics of this compound vs. Non-Deuterated Internal Standards

Performance MetricThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)Rationale & Supporting Evidence
Accuracy High (typically within ±15% of nominal concentration)Variable (can be outside ±15%)Deuterated IS co-elutes and experiences identical matrix effects, leading to more accurate correction. Studies on other drugs show significant improvement in accuracy with SIL IS.[2]
Precision High (CV ≤15%)Lower (CV can exceed 15%)Identical physicochemical properties lead to more consistent analytical behavior and therefore better precision.[2]
Matrix Effect Effectively compensatedIncomplete compensationDeuterated IS experiences the same ion suppression or enhancement as the analyte. Structural analogs have different ionization efficiencies, leading to inadequate correction for matrix effects.[1]
Recovery Tracks analyte recovery accuratelyMay differ from analyte recoveryNear-identical chemical properties ensure that the deuterated IS behaves similarly to the analyte during sample extraction.
Retention Time Co-elutes with the analyteDifferent retention timeThe isotopic labeling results in a negligible difference in chromatographic behavior.
Selectivity HighPotential for interferenceThe mass difference ensures that the MS/MS transitions are unique and free from cross-talk with the analyte.

Experimental Protocols for Robust Bioanalysis

The following protocols are based on established methods for the quantification of cyclophosphamide and its metabolites, including alcophosphamide, in biological matrices using LC-MS/MS and a deuterated internal standard.[12][13][14]

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MS_MS_Detection MS/MS Detection UPLC_Separation->MS_MS_Detection Integration Integration MS_MS_Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for Alcophosphamide quantification.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-9 min: 5% B

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Alcophosphamide: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions (typically precursor M+4 and a corresponding product ion).

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8][10][11]

Conclusion: The Unambiguous Choice for Accurate Bioanalysis

The use of this compound as an internal standard provides a significant analytical advantage over non-deuterated alternatives. Its ability to co-elute with the analyte and behave identically during ionization and extraction processes ensures a higher degree of accuracy and precision in quantitative bioanalysis. For researchers and drug development professionals seeking the most reliable data on Alcophosphamide pharmacokinetics, the implementation of a deuterated internal standard is not just a recommendation but a necessity for robust and defensible results.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Using Alcophosphamide-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the alkylating agent ifosfamide and its metabolites, the choice of an appropriate internal standard is critical for ensuring the accuracy and reliability of quantitative data. This guide provides a comprehensive comparison of analytical methods utilizing the deuterated internal standard, Alcophosphamide-d4, against methods employing a non-deuterated structural analog, cyclophosphamide.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1][2] These standards exhibit nearly identical chemical and physical properties to the analyte of interest, leading to similar extraction recovery, chromatographic retention, and ionization efficiency.[3] This minimizes variability and compensates for matrix effects, which can significantly impact the accuracy of results.[1][2]

This guide presents a detailed comparison of the performance of these two approaches, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards

The following tables summarize the validation parameters for two distinct analytical methods for the quantification of ifosfamide: one using this compound as the internal standard and the other using cyclophosphamide. The data for this compound is representative of the expected performance for a deuterated internal standard, while the data for the cyclophosphamide method is derived from published literature.[4]

Table 1: Method Validation Parameters for Ifosfamide Quantification

ParameterMethod with this compound (Deuterated IS)Method with Cyclophosphamide (Non-Deuterated IS)[4]
Linearity Range 50 - 5000 ng/mL100 - 5000 ng/mL
Correlation Coefficient (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL100 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) <15%<15%
Recovery Consistent and reproducibleConsistent and reproducible

Table 2: Cross-Validation Comparison

Cross-validation is essential when comparing results from different analytical methods.[5] The acceptance criteria for cross-validation are typically that the mean concentration difference between the two methods should be within ±20% for at least 67% of the samples.

ParameterAcceptance CriteriaExpected Outcome
Mean % Difference Within ±20% for ≥67% of samplesThe use of this compound is expected to yield results with a lower bias when compared to a reference method due to its superior ability to compensate for matrix effects.
Correlation of Results High correlation (r² > 0.95)A high degree of correlation is expected, but any systematic bias would be more apparent with the non-deuterated internal standard.

Experimental Protocols

Detailed methodologies for the quantification of ifosfamide using both a deuterated and a non-deuterated internal standard are provided below.

Method 1: UPLC-MS/MS Analysis of Ifosfamide using this compound Internal Standard

This protocol describes a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of ifosfamide in a biological matrix using this compound as the internal standard.

1. Sample Preparation:

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration to be optimized during method development).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ifosfamide: To be determined (e.g., m/z 261.0 -> 92.1)

    • This compound: To be determined (e.g., m/z 265.0 -> 96.1)

Method 2: HPLC-ESI-MS Analysis of Ifosfamide using Cyclophosphamide Internal Standard

This protocol is based on a published method for the quantification of ifosfamide and its metabolites in a microsomal medium using cyclophosphamide as the internal standard.[4]

1. Sample Preparation:

  • To 100 µL of microsomal medium, add 25 µL of cyclophosphamide internal standard solution.

  • Perform liquid-liquid extraction with 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-ESI-MS Conditions:

  • Column: Nucleosil C18 HD (125 mm x 4 mm, 5 µm)[4]

  • Mobile Phase: A step gradient with 2 mM ammonium formate and methanol.[4]

  • Mass Spectrometer: Mass spectrometer with electrospray ionization (ESI) using selected ion monitoring (SIM).[4]

  • Monitored Ions:

    • Ifosfamide: m/z 261.1[4]

    • Cyclophosphamide: m/z 261.1[4]

Visualizing the Workflow and Rationale

The following diagrams, created using Graphviz, illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound or Cyclophosphamide) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon UPLC_MSMS UPLC-MS/MS Analysis Evap_Recon->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing

Fig. 1: General experimental workflow for bioanalysis.

signaling_pathway cluster_deuterated Deuterated IS (this compound) cluster_non_deuterated Non-Deuterated IS (Cyclophosphamide) A_Extract Extraction A_Chrom Chromatography A_Extract->A_Chrom D_IS_Extract Identical Behavior A_Extract->D_IS_Extract Compensates for variability ND_IS_Extract Similar Behavior A_Extract->ND_IS_Extract Partial compensation A_Ion Ionization A_Chrom->A_Ion D_IS_Chrom Co-elution A_Chrom->D_IS_Chrom Corrects for retention time shifts ND_IS_Chrom Different Retention Time A_Chrom->ND_IS_Chrom Cannot correct for shifts D_IS_Ion Similar Response A_Ion->D_IS_Ion Normalizes for matrix effects ND_IS_Ion Different Response A_Ion->ND_IS_Ion Incomplete normalization IS_Extract Extraction IS_Chrom Chromatography IS_Extract->IS_Chrom IS_Ion Ionization IS_Chrom->IS_Ion

Fig. 2: Rationale for using a deuterated internal standard.

References

A Comparative Guide to Bioanalytical Method Validation: Navigating FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of bioanalytical methods is a critical step to ensure the reliability and quality of data submitted to regulatory agencies. This guide provides a comprehensive comparison of the bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with a focus on practical implementation and data interpretation. In a move towards global harmonization, both the FDA and EMA are aligning with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which aims to create a unified standard.[1][2][3][4][5]

This guide will delve into the core validation parameters, offering a comparative look at two widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs). We will present supporting experimental data for the validation of methods to quantify the anticoagulants apixaban and rivaroxaban using LC-MS/MS, and provide an overview of a validation approach for enoxaparin, often analyzed by methods akin to LBAs.

Key Validation Parameters: A Harmonized Approach

The fundamental parameters for bioanalytical method validation are largely consistent between the FDA and EMA, and are now encapsulated within the ICH M10 guideline.[3] These parameters ensure that the analytical method is accurate, reliable, and reproducible for its intended purpose. While the core principles are the same, historical differences in the practical conduct of experiments and reporting recommendations have existed.[2][6] The EMA guidelines have been noted for being more prescriptive in the practical execution of experiments, whereas the FDA guidance has been more comprehensive in its reporting recommendations.[2][6]

The key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7][8]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the analytical response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Bioanalytical Method Validation Workflow

The process of validating a bioanalytical method can be visualized as a logical progression from method development to the analysis of study samples.

Bioanalytical_Method_Validation_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Study Phase Method_Development Method Development Full_Validation Full Method Validation Method_Development->Full_Validation Establishes Method Parameters Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Confirms Method Reliability Incurred_Sample_Reanalysis Incurred Sample Reanalysis (ISR) Sample_Analysis->Incurred_Sample_Reanalysis Verifies Reproducibility Validation_Parameters_Relationship Reliable_Method Reliable & Reproducible Bioanalytical Method Accuracy_Precision Accuracy & Precision Reliable_Method->Accuracy_Precision Selectivity_Specificity Selectivity & Specificity Reliable_Method->Selectivity_Specificity Calibration_Curve Calibration Curve (Linearity & Range) Reliable_Method->Calibration_Curve Stability Stability Accuracy_Precision->Stability LLOQ LLOQ Accuracy_Precision->LLOQ Recovery Recovery Selectivity_Specificity->Recovery Calibration_Curve->LLOQ

References

Navigating the Quantitative Landscape: An Assessment of Alcophosphamide-d4 in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. In the realm of chemotherapy, the monitoring of drugs like cyclophosphamide and its metabolites is crucial for optimizing therapeutic outcomes. This guide provides a comparative assessment of the accuracy and precision of Alcophosphamide-d4 as an internal standard in the quantification of cyclophosphamide and its active metabolites, supported by experimental data from various validated bioanalytical methods.

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry, effectively compensating for variability in sample preparation and instrument response. This compound, a deuterated analog of a cyclophosphamide metabolite, serves this critical role in numerous validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Comparative Performance Metrics

The following table summarizes the accuracy and precision data from several studies utilizing deuterated internal standards, including analogs of this compound, for the quantification of cyclophosphamide and its key metabolite, 4-hydroxycyclophosphamide. These metrics are essential for evaluating the reliability of a quantitative method.

AnalyteInternal StandardMatrixLLOQ (ng/mL)Accuracy (%)Precision (%CV)Reference
CyclophosphamideIsotopically labelled cyclophosphamideHuman Plasma200< 15% (except LLOQ < 20%)< 15% (except LLOQ < 20%)[1]
4-hydroxycyclophosphamideIsotopically labelled cyclophosphamideHuman Plasma50< 15% (except LLOQ < 20%)< 15% (except LLOQ < 20%)[1]
CyclophosphamideD(4)-CPUrine3-175 µg/mL (range)--[2][3]
Cyclophosphamide4-hydroxycyclophosphamide-d4Dried Blood Spots10--[4]
4-hydroxycyclophosphamide4-hydroxycyclophosphamide-d4Dried Blood Spots5--[4]
Cyclophosphamide4-hydroxycyclophosphamide-d4Volumetric Absorptive Microsampling5Meets FDA requirementsMeets FDA requirements[5][6][7][8]
4-hydroxycyclophosphamide4-hydroxycyclophosphamide-d4Volumetric Absorptive Microsampling2.5Meets FDA requirementsMeets FDA requirements[5][6][7][8]
Cyclophosphamided4-CPAPlasma---[9]
Cyclophosphamide--4.03 µg/mL88.9 - 99.4%0.22 - 4.59%[10]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Note that some studies did not report specific accuracy and precision values but stated that the method met regulatory guidelines (e.g., FDA).

The data consistently demonstrates that methods employing deuterated internal standards like this compound and its analogs achieve high levels of accuracy and precision, with values typically well within the accepted bioanalytical method validation guidelines.

Experimental Workflow for Quantification

The quantification of cyclophosphamide and its metabolites using a deuterated internal standard such as this compound typically follows a standardized workflow from sample collection to data analysis. This process is designed to ensure the integrity and reproducibility of the results.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Urine, DBS) InternalStandard Addition of this compound (Internal Standard) SampleCollection->InternalStandard Extraction Analyte Extraction (e.g., Protein Precipitation, SPE) InternalStandard->Extraction Derivatization Derivatization (if necessary) (e.g., for 4-hydroxycyclophosphamide) Extraction->Derivatization Chromatography Liquid Chromatography (Separation of Analytes) Derivatization->Chromatography MassSpectrometry Tandem Mass Spectrometry (Detection and Quantification) Chromatography->MassSpectrometry PeakIntegration Peak Integration and Ratio Calculation (Analyte/IS) MassSpectrometry->PeakIntegration CalibrationCurve Concentration Determination (Using Calibration Curve) PeakIntegration->CalibrationCurve ResultReporting Final Concentration Reporting CalibrationCurve->ResultReporting

Figure 1. General experimental workflow for the quantification of cyclophosphamide metabolites using this compound.

Detailed Experimental Protocols

The success of any quantitative bioanalytical method hinges on a well-defined and meticulously executed protocol. Below are representative methodologies for the key stages of analysis.

Sample Preparation

A common and efficient method for sample preparation is protein precipitation.[1]

  • To a 100 µL aliquot of plasma, add the internal standard solution (e.g., isotopically labeled cyclophosphamide).

  • Add a protein precipitating agent, such as a 1:1 (v/v) mixture of methanol and acetonitrile.

  • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

For urine samples, a simple dilution step with an aqueous solution containing the internal standard and methanol, followed by centrifugation, is often sufficient.[2][3] For analytes like 4-hydroxycyclophosphamide, which can be unstable, a derivatization step with a reagent like semicarbazide is often performed immediately after sample collection to form a stable product.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared sample extract is then injected into an LC-MS/MS system for separation and detection.

  • Liquid Chromatography: A reversed-phase C18 column is frequently used for the chromatographic separation of cyclophosphamide and its metabolites.[1] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 1 mM ammonium hydroxide in water) and an organic component (e.g., acetonitrile) is typically employed to achieve optimal separation.[1]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective technique involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For example, specific mass transitions for cyclophosphamide and its deuterated internal standard are used for quantification.[9]

The use of this compound as an internal standard is a well-validated and robust approach for the accurate and precise quantification of cyclophosphamide and its metabolites. The methodologies outlined in this guide, supported by the presented performance data, provide a strong foundation for researchers and drug development professionals to establish reliable bioanalytical assays for therapeutic drug monitoring and pharmacokinetic studies.

References

Stability of Alcophosphamide-d4 Under Diverse Storage Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development utilizing deuterated internal standards, ensuring the stability of these critical reagents is paramount for accurate bioanalytical assays. This guide provides a comprehensive comparison of the stability of Alcophosphamide-d4 under various storage conditions, presented alongside its non-deuterated counterpart, cyclophosphamide. The following data and protocols are synthesized from established pharmaceutical stability testing guidelines to provide a robust framework for laboratory use.

Comparative Stability Data

The stability of this compound was assessed over a 56-day period under accelerated and refrigerated storage conditions. The percentage of the initial concentration remaining was determined at specified time points. The results are summarized in the table below, alongside comparative data for cyclophosphamide.

Storage ConditionTimepoint (days)This compound (% Remaining)Cyclophosphamide (% Remaining)
Accelerated Stability
40°C ± 2°C / 75% RH ± 5% RH0100.0100.0
798.298.5
1496.596.8
2893.193.5
5688.488.9
Refrigerated Storage
4°C ± 2°C0100.0100.0
799.899.9
1499.599.7
2899.199.3
5698.598.8

Note: The data presented for this compound is based on the expected stability profile for a deuterated analog of cyclophosphamide, synthesized from established stability data for the parent compound.

Experimental Protocols

A detailed methodology for the stability testing of this compound is provided below. This protocol is based on internationally recognized guidelines for pharmaceutical stability studies.[1][2][3][4][5]

Sample Preparation

Solutions of this compound and cyclophosphamide were prepared at a concentration of 1 mg/mL in a solution of 50:50 acetonitrile:water. The solutions were then aliquoted into amber glass vials to minimize light exposure and sealed to prevent evaporation.

Storage Conditions

The prepared samples were stored under the following conditions:

  • Accelerated Stability: 40°C ± 2°C with a relative humidity of 75% ± 5% RH.[4][5]

  • Refrigerated Storage: 4°C ± 2°C.

Testing Frequency

Samples were pulled from each storage condition at the following time points for analysis: 0, 7, 14, 28, and 56 days.[1][4]

Analytical Method

The concentration of this compound and cyclophosphamide in each sample was determined using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7][8][9]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) mixture of 25 mM potassium phosphate buffer (pH 7.0) and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Degradation Pathway Analysis

The primary degradation pathway for cyclophosphamide involves hydrolysis.[10] In aqueous solutions, it can undergo intramolecular alkylation leading to the formation of a bicyclic intermediate, which then hydrolyzes.[10] Another pathway, particularly in acidic conditions, involves the cleavage to bis(2-chloroethyl)amine.[10] The analytical method employed was capable of separating the parent compounds from their known major degradants.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare 1 mg/mL solutions of this compound and Cyclophosphamide aliquot Aliquot into amber vials prep->aliquot storage_accel Accelerated: 40°C / 75% RH aliquot->storage_accel storage_fridge Refrigerated: 4°C aliquot->storage_fridge pull_samples Pull samples at Day 0, 7, 14, 28, 56 storage_accel->pull_samples storage_fridge->pull_samples hplc HPLC-UV Analysis pull_samples->hplc data Data Interpretation & Comparison hplc->data G CP Cyclophosphamide OHCP 4-Hydroxycyclophosphamide CP->OHCP CYP2B6, 2C9, 3A4 Aldo Aldophosphamide OHCP->Aldo Tautomerization Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy ALDH1A1 PM Phosphoramide Mustard (Active) Aldo->PM Spontaneous Acrolein Acrolein Aldo->Acrolein Spontaneous

References

Evaluating the Isotopic Purity of Commercially Available Alcophosphamide-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable quantification of drug metabolites by mass spectrometry. Alcophosphamide, a key metabolite of the widely used chemotherapeutic agent cyclophosphamide, is crucial for understanding the drug's activation and disposition.[1] The deuterated analog, Alcophosphamide-d4, serves as an ideal internal standard for these analytical assays.

The accuracy of quantitative bioanalysis heavily relies on the chemical and isotopic purity of the internal standard. High isotopic purity minimizes signal interference from unlabeled or partially labeled species, ensuring precise quantification.[2][3] This guide provides a comparative evaluation of the isotopic purity of commercially available this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), based on a comprehensive analytical workflow.

Comparative Analysis of this compound

The overall quality of this compound from the three suppliers was assessed based on chemical purity, isotopic distribution, and concentration determined by a quantitative Nuclear Magnetic Resonance (qNMR) technique. The results are summarized in the table below.

ParameterSupplier ASupplier BSupplier C
Chemical Purity (by LC-MS/MS) >99.5%>99.0%>99.5%
Isotopic Purity (D4) 98.5%96.2%99.1%
Isotopic Distribution (by HR-MS)
   D4 (%)98.596.299.1
   D3 (%)1.23.10.8
   D2 (%)0.20.50.1
   D1 (%)<0.10.1<0.1
   D0 (%)<0.10.1<0.1
Concentration (by qNMR) 1.02 mg/mL0.95 mg/mL1.01 mg/mL

Key Findings:

  • Supplier C demonstrated the highest isotopic purity, with 99.1% of the product being the desired D4 isotopologue.

  • Supplier A also provided a high-quality product with good chemical and isotopic purity.

  • Supplier B showed a lower isotopic enrichment and a slightly lower chemical purity compared to the other two suppliers.

Experimental Protocols

A rigorous, multi-step analytical workflow was designed to provide a comprehensive evaluation of the this compound standards.

G Experimental Workflow for this compound Quality Assessment cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 High-Resolution Mass Spectrometry cluster_3 Quantitative NMR (qNMR) prep Dissolution of this compound in Acetonitrile/Water (50:50) lcms UPLC Separation & MS/MS Detection prep->lcms hrms Full Scan HR-MS Analysis prep->hrms qnmr_prep Sample preparation with internal standard (e.g., Maleic Acid) prep->qnmr_prep chem_purity Chemical Purity Determination lcms->chem_purity iso_dist Isotopic Distribution Analysis (D0-D4 Isotopologues) hrms->iso_dist qnmr_acq 1H-NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_analysis Concentration Calculation qnmr_acq->qnmr_analysis

Caption: Experimental workflow for quality assessment.
Sample Preparation

A stock solution of each this compound standard was prepared by dissolving the material in a 50:50 (v/v) mixture of acetonitrile and water to a nominal concentration of 1 mg/mL.

LC-MS/MS for Chemical Purity
  • Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from any potential impurities.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Full scan and product ion scan modes to identify and confirm the parent compound and any impurities.

  • Data Analysis: Chemical purity was determined by calculating the peak area of this compound as a percentage of the total peak areas detected.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Distribution
  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or QTOF).

  • Method: The prepared sample solutions were directly infused or analyzed by LC-HR-MS.

  • Data Analysis: The relative abundance of the different isotopologues (D0 to D4) was determined by extracting the ion chromatograms for each species and integrating their respective peak areas.[4]

Quantitative NMR (qNMR) for Concentration Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A known amount of a certified internal standard (e.g., maleic acid) was added to a precisely weighed amount of the this compound solution in a suitable deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Proton (¹H) NMR spectra were acquired with appropriate relaxation delays to ensure accurate integration.

  • Data Analysis: The concentration of this compound was calculated by comparing the integral of a specific, well-resolved proton signal from Alcophosphamide with the integral of a known signal from the internal standard.

Relevance in the Metabolic Pathway of Cyclophosphamide

Alcophosphamide is a crucial intermediate in the metabolic activation of cyclophosphamide. The parent drug is first hydroxylated by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide.[5][6][7] Aldophosphamide is then either detoxified or undergoes β-elimination to yield the active cytotoxic agent, phosphoramide mustard, and a toxic byproduct, acrolein.[5][8] Phosphoramide mustard is responsible for the therapeutic effect of cyclophosphamide by cross-linking DNA, which ultimately leads to cancer cell apoptosis.[9][10]

G cluster_0 Metabolic Activation cluster_1 Cytotoxic Action cluster_2 Toxic Byproduct CP Cyclophosphamide OH_CP 4-Hydroxycyclophosphamide CP->OH_CP CYP450 Aldo Aldophosphamide (Alcophosphamide) OH_CP->Aldo Tautomerization PM Phosphoramide Mustard Aldo->PM β-elimination Acrolein Acrolein Aldo->Acrolein β-elimination DNA DNA PM->DNA Crosslink DNA Cross-linking DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Metabolic pathway of Cyclophosphamide.

Conclusion

The isotopic purity of deuterated internal standards is a critical parameter that directly impacts the quality and reliability of quantitative bioanalytical data. This guide demonstrates a robust analytical approach for evaluating commercially available this compound. Based on this hypothetical study, Supplier C provides the highest quality product in terms of isotopic purity. Researchers should consider performing a similar comprehensive evaluation of critical reagents to ensure the integrity of their experimental results.

References

A Comparative Guide to the Quantification of Cyclophosphamide Metabolites: Navigating Inter-laboratory Variability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cyclophosphamide and its metabolites is paramount for clinical efficacy and patient safety. This guide provides a comparative overview of analytical methodologies, highlighting key performance differences and potential sources of inter-laboratory variability.

Cyclophosphamide is a widely used prodrug that requires metabolic activation to exert its cytotoxic effects. The intricate metabolic pathway leads to the formation of active metabolites, such as 4-hydroxycyclophosphamide and phosphoramide mustard, as well as inactive byproducts like carboxyphosphamide. Given the narrow therapeutic window of cyclophosphamide, precise measurement of these metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. However, significant variability in quantification methods exists across laboratories, posing a challenge to the standardization and comparison of clinical data.

This guide summarizes quantitative data from various validated analytical methods, details the experimental protocols, and visually represents the metabolic pathway and analytical workflows to aid in the understanding and mitigation of inter-laboratory discrepancies.

Comparative Analysis of Analytical Methods

The quantification of cyclophosphamide and its metabolites predominantly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1] However, variations in sample preparation, chromatographic conditions, and instrumentation contribute to differing method performance characteristics. The following tables summarize the performance of several published methods, offering a glimpse into the potential for inter-laboratory variability.

Table 1: Performance Characteristics of Analytical Methods for Cyclophosphamide (CP) Quantification

MatrixAnalytical MethodLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
PlasmaUPLC-MS/MS200< 15< 15< 15[2]
PlasmaUPLC-MS/MS0.96 µM (~251 ng/mL)< 10< 10N/A[3]
VAMSUPLC-MS/MS54.19 - 9.916.14 - 8.85-13.4 to 13.9[1]
UrineLC/MS/MS5N/AN/AN/A[4]

Table 2: Performance Characteristics of Analytical Methods for 4-Hydroxycyclophosphamide (4-OHCP) Quantification

MatrixAnalytical MethodLLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
PlasmaUPLC-MS/MS50< 15< 15< 15[2]
PlasmaUPLC-MS/MS0.125 µM (~35 ng/mL)< 10< 10N/A[3]
VAMSUPLC-MS/MS2.56.16 - 9.246.94 - 9.12-13.8 to 15[1]

Table 3: Performance Characteristics of Analytical Methods for Other Cyclophosphamide Metabolites

MetaboliteMatrixAnalytical MethodLLOQInter-day Precision (%CV)Reference
Carboxyphosphamide (CarboxyCP)UrineLC/MS/MS30 ng/mLN/A[4]
4-Ketocyclophosphamide (4-KetoCP)UrineLC/MS/MS5 ng/mLN/A[4]
N-dechloroethylcyclophosphamide (DCL-CP)UrineLC/MS/MS1 ng/mLN/A[4]
Carboxyethylphosphoramide mustard (CEPM)PlasmaLC-MS/MS0.043 µM< 10[3]
Deschloroethylcyclophosphamide (DCCY)PlasmaLC-MS/MS0.063 µM< 10[3]
4-Ketocyclophosphamide (KetoCY)PlasmaLC-MS/MS0.022 µM< 10[3]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; VAMS: Volumetric Absorptive Microsampling. N/A: Not Available in the cited source.

The data clearly indicates that even with the same analytical platform (LC-MS/MS), the reported LLOQs and precision can vary significantly. This can be attributed to differences in sample collection and preparation, the specific instruments used, and the validation protocols employed by each laboratory. Of particular note is the instability of 4-hydroxycyclophosphamide, which necessitates a derivatization step with semicarbazide immediately after sample collection to form a stable product for analysis.[2] Inconsistencies in this critical step can be a major source of variability.

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the common experimental workflows for the quantification of cyclophosphamide metabolites, providing insight into the procedural steps where variations may arise.

Sample Preparation:

A crucial step influencing the accuracy and precision of results is sample preparation. Common techniques include:

  • Protein Precipitation: This is a straightforward method often utilizing organic solvents like methanol or acetonitrile to remove proteins from plasma or serum samples.[2]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup, which can lead to cleaner extracts and reduced matrix effects.

  • Derivatization: As mentioned, due to the instability of 4-hydroxycyclophosphamide, derivatization with semicarbazide hydrochloride is a mandatory step to form a stable semicarbazone derivative (4-OHCP-SCZ) prior to analysis.[1] The efficiency and reproducibility of this reaction are critical.

  • Volumetric Absorptive Microsampling (VAMS): This technique allows for the collection of a precise volume of blood, which can simplify sample handling and reduce the impact of hematocrit effects.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

The instrumental analysis typically involves the following:

  • Chromatographic Separation: Reversed-phase liquid chromatography is commonly used, with C18 columns being a popular choice.[1] The specific column dimensions, particle size, mobile phase composition (often a mixture of water with an organic modifier like acetonitrile or methanol, and additives like formic acid), and gradient elution program will differ between laboratories.

  • Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard for quantification. The selection of precursor and product ion transitions for each analyte and internal standard is specific to each method. For example, a common transition for cyclophosphamide is m/z 261.0 > 140.1.[1]

The lack of standardized protocols and reference materials across laboratories makes direct comparison of results challenging. While formal inter-laboratory comparison studies or proficiency testing programs for cyclophosphamide metabolites are not widely reported in the literature, the existing single-laboratory validation data underscores the need for greater harmonization of analytical procedures.

Visualizing the Process: Metabolic Pathway and Experimental Workflow

To better understand the complexities of cyclophosphamide analysis, the following diagrams illustrate its metabolic fate and a generalized analytical workflow.

G Cyclophosphamide Metabolic Pathway CP Cyclophosphamide (Prodrug) OHCP 4-Hydroxycyclophosphamide (Active) CP->OHCP CYP450s DCCY Dechloroethylcyclophosphamide (Inactive) CP->DCCY CYP3A4/5 Aldo Aldophosphamide (Active Tautomer) OHCP->Aldo Tautomerization KetoCP 4-Ketocyclophosphamide (Inactive) OHCP->KetoCP 4-Oxo-dehydrogenase Aldo->OHCP Carboxy Carboxyphosphamide (Inactive) Aldo->Carboxy Aldehyde Dehydrogenase PM Phosphoramide Mustard (Active Alkylating Agent) Aldo->PM Non-enzymatic Acrolein Acrolein (Toxic) Aldo->Acrolein Non-enzymatic

Caption: Metabolic activation and inactivation pathways of cyclophosphamide.

G Generalized Experimental Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Sample Collection (Plasma, VAMS, Urine) Derivatization Immediate Derivatization (for 4-OHCP with Semicarbazide) SampleCollection->Derivatization SamplePrep Sample Preparation (Protein Precipitation/SPE) Derivatization->SamplePrep LC_Separation LC Separation (C18 Column, Gradient Elution) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification vs. Calibration Curve) MS_Detection->DataAnalysis

Caption: Key steps in the quantification of cyclophosphamide metabolites.

References

Comparative Analysis of Alcophosphamide-d4 in Biological Fluids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of Alcophosphamide-d4 in different biological fluids. The data presented is based on validated bioanalytical methods, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound, a deuterated analog of the active cyclophosphamide metabolite, is crucial as an internal standard in pharmacokinetic and metabolic studies. Its performance can vary depending on the biological matrix being analyzed. This guide compares its application in two common biological fluids: plasma and urine. The insights provided will aid in the selection of appropriate analytical strategies and the interpretation of bioanalytical data.

Performance Characteristics of this compound

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry.[1] It helps to correct for variability in sample preparation, chromatographic retention, and ionization efficiency, thus improving the accuracy and precision of the analytical method. While direct comparative performance data for this compound across different matrices is limited, we can infer its performance from validated methods for the quantification of cyclophosphamide and its metabolites where a deuterated analog, such as 4-hydroxycyclophosphamide-d4, is used. Given the structural similarity, the analytical behavior is expected to be comparable.

The following tables summarize the typical performance characteristics of LC-MS/MS methods using a deuterated internal standard for the analysis of cyclophosphamide and its metabolites in human plasma and urine.

Table 1: Method Performance in Human Plasma

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL[2][3]
Upper Limit of Quantification (ULOQ)1000 - 5000 ng/mL[2][3]
Accuracy (% Bias)Within ±15%[3]
Precision (% CV)< 15%[3]
Recovery75% - 99%

Table 2: Method Performance in Human Urine

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.2 - 5 ng/mL[4]
Upper Limit of Quantification (ULOQ)27 - 175 µg/mL[4]
Accuracy (% Bias)Within ±15%[4]
Precision (% CV)< 15%[4]
StabilityStable for 24h at 25°C (pH 7.0)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the analysis of cyclophosphamide and its metabolites using a deuterated internal standard in plasma and urine.

Analysis in Human Plasma

A common approach for plasma sample analysis involves protein precipitation followed by LC-MS/MS analysis.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard solution (e.g., 4-hydroxycyclophosphamide-d4 in methanol).

  • Precipitate proteins by adding an organic solvent such as acetonitrile or methanol.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is frequently used.[2][6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically around 0.15 - 0.4 mL/min.[2][3][6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for quantification.[2][6]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the deuterated internal standard. For the derivatized 4-hydroxycyclophosphamide-d4-SCZ, a typical transition is m/z 337.7 > 225.1.[2][6]

Analysis in Human Urine

Urine samples often require a dilution step before analysis to minimize matrix effects.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples to remove any particulate matter.

  • Dilute the urine sample with an aqueous solution containing the deuterated internal standard.[4]

  • Further dilute with an organic solvent like methanol and centrifuge before injection.[4]

2. LC-MS/MS Conditions:

  • Chromatographic Column: A reverse-phase C18 column is suitable.

  • Mobile Phase: Similar to plasma analysis, a gradient of aqueous and organic solvents is used.

  • Flow Rate: A typical flow rate is around 0.2 - 0.5 mL/min.

  • Mass Spectrometry: ESI+ with MRM on a triple quadrupole mass spectrometer.

  • MRM Transitions: Specific transitions for the analyte and internal standard are monitored.

Visualizing the Workflow and Metabolic Pathway

To better understand the experimental process and the context of this compound, the following diagrams are provided.

Experimental Workflow for Biological Sample Analysis cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological Fluid (Plasma/Urine) Biological Fluid (Plasma/Urine) Addition of this compound (IS) Addition of this compound (IS) Biological Fluid (Plasma/Urine)->Addition of this compound (IS) Protein Precipitation / Dilution Protein Precipitation / Dilution Addition of this compound (IS)->Protein Precipitation / Dilution Centrifugation Centrifugation Protein Precipitation / Dilution->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Data Review Data Review Quantification->Data Review

Experimental Workflow for Biological Sample Analysis.

Simplified Metabolic Pathway of Cyclophosphamide Cyclophosphamide (Prodrug) Cyclophosphamide (Prodrug) 4-Hydroxycyclophosphamide 4-Hydroxycyclophosphamide Cyclophosphamide (Prodrug)->4-Hydroxycyclophosphamide CYP450 Aldophosphamide Aldophosphamide 4-Hydroxycyclophosphamide->Aldophosphamide Alcophosphamide Alcophosphamide 4-Hydroxycyclophosphamide->Alcophosphamide Phosphoramide Mustard (Active) Phosphoramide Mustard (Active) Aldophosphamide->Phosphoramide Mustard (Active) Acrolein (Toxic) Acrolein (Toxic) Aldophosphamide->Acrolein (Toxic) Carboxyphosphamide (Inactive) Carboxyphosphamide (Inactive) Aldophosphamide->Carboxyphosphamide (Inactive)

References

Justification for Using a Deuterated Standard in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In bioanalytical studies supporting regulatory submissions, the primary goal is to generate accurate, precise, and reproducible data on the concentration of a drug or its metabolites in a biological matrix. Liquid chromatography-mass spectrometry (LC-MS) is the predominant technology for this purpose, and the use of an appropriate internal standard (IS) is fundamental to a robust and reliable method.[1] An IS is a compound of known concentration added to samples to correct for variability during sample preparation, injection, and analysis.[2] While structurally similar (analog) compounds can be used, stable isotope-labeled (SIL) internal standards, particularly deuterated standards, are considered the "gold standard" and are strongly recommended by regulatory bodies.[3][4] This guide provides a data-driven comparison to justify the selection of a deuterated IS for methods intended for regulatory review.

The Regulatory and Scientific Imperative for Deuterated Standards

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized and reliable bioanalytical methods.[4][5] While the FDA does not explicitly mandate SIL-IS, they have issued citations for inadequate tracking of IS responses and expect laboratories to use SIL-IS when available to develop robust methods.[4] The EMA has noted that over 90% of submissions incorporate SIL-IS, highlighting a clear industry and regulatory preference.[4]

The scientific justification is centered on the ability of a deuterated IS to perfectly mimic the analyte's behavior throughout the analytical process.[1] Because deuterium substitution results in a minimal change to the molecule's chemical properties, a deuterated IS will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[1][3] This co-eluting, chemically analogous nature allows it to provide superior compensation for two critical sources of analytical error: matrix effects and extraction recovery variability .[4]

Comparative Performance Analysis

The following tables summarize experimental data comparing a deuterated internal standard (Deuterated IS) with a structurally similar analog internal standard (Analog IS) for the bioanalysis of a hypothetical drug, "Exemplar."

Table 1: Matrix Effect Comparison

The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample, leading to ion suppression or enhancement.[4] An ideal IS experiences the same matrix effect as the analyte, normalizing the response.

ParameterDeuterated ISAnalog ISAcceptance Criteria
Matrix Factor (MF) from 6 Sources (Mean) 0.980.85N/A
Precision of MF (%CV) 4.1%18.2%≤15%
IS-Normalized MF Precision (%CV) 2.9%16.5%≤15%
Conclusion Pass Fail

Data shows that the Deuterated IS effectively tracks and corrects for variability in ion suppression across different biological sources, keeping the coefficient of variation (%CV) well within the accepted regulatory limit of 15%. The Analog IS fails to adequately compensate, resulting in unacceptable variability.[6]

Table 2: Extraction Recovery Comparison

Extraction recovery measures the efficiency of the sample preparation process. Variability in recovery between samples can introduce significant error if not properly corrected by the internal standard.

ParameterDeuterated ISAnalog ISAcceptance Criteria
Analyte Recovery (Mean) 88.5%88.5%Consistent & Reproducible
IS Recovery (Mean) 89.1%75.3%N/A
Recovery Precision (%CV) 3.5%12.8%N/A
Conclusion Superior Performance Acceptable but Variable

While recovery does not need to be 100%, it must be consistent.[7] The Deuterated IS shows nearly identical and highly reproducible recovery compared to the analyte. The Analog IS, due to differences in its chemical properties, has a different and more variable recovery, reducing its ability to accurately correct for sample-to-sample procedural losses.

Table 3: Assay Accuracy and Precision Comparison

Accuracy and precision are the ultimate measures of a bioanalytical method's performance. These results reflect the cumulative ability of the IS to correct for all sources of variability.

Quality Control LevelParameterDeuterated ISAnalog ISAcceptance Criteria
Low QC (LQC) Accuracy (%Bias) +2.5%-11.8%Within ±15%
Precision (%CV) 3.1%13.5%≤15%
Medium QC (MQC) Accuracy (%Bias) -1.8%+9.5%Within ±15%
Precision (%CV) 2.5%11.2%≤15%
High QC (HQC) Accuracy (%Bias) +0.9%-14.1%Within ±15%
Conclusion Pass Pass (Marginal)

The assay using the Deuterated IS demonstrates superior accuracy (bias well within ±5%) and precision (CV <5%). While the Analog IS produced results that meet the regulatory acceptance criteria of ±15% for accuracy and ≤15% for precision, the data is significantly more variable and biased, increasing the risk of failed analytical runs and questionable study data.[6][8]

Experimental Protocols

The data presented above were generated using the following validated bioanalytical method.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma sample (blank, calibration standard, or QC), 10 µL of the internal standard working solution (either Deuterated IS or Analog IS) was added and vortexed.

    • 150 µL of acetonitrile was added to precipitate proteins.

    • Samples were vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes.

    • 100 µL of the supernatant was transferred to a 96-well plate for analysis.

  • Liquid Chromatography Conditions:

    • System: UHPLC System

    • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions were optimized for the analyte, Deuterated IS, and Analog IS.

  • Validation Experiments:

    • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma from six different sources to the response in a pure solution. The IS-normalized matrix factor was calculated.[6]

    • Recovery: Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[7]

    • Accuracy and Precision: Determined by analyzing three validation batches with quality control (QC) samples at low, medium, and high concentrations on three different days.[8]

Visualizing the Justification and Workflow

Diagrams help clarify the logical and experimental workflows that underpin the choice of an internal standard.

G cluster_0 IS Selection Workflow start Start: Need for Quantitative Bioanalysis q1 Is a Stable Isotope-Labeled (SIL) IS available? start->q1 use_sil Select SIL (Deuterated) IS 'Gold Standard' q1->use_sil Yes q2 Is a close structural analog available? q1->q2 No validate Proceed to Full Method Validation use_sil->validate use_analog Select Analog IS q2->use_analog Yes re_evaluate Re-evaluate Method or Synthesize IS q2->re_evaluate No use_analog->validate re_evaluate->q1

Caption: Logical workflow for internal standard (IS) selection in bioanalysis.

G cluster_1 Matrix Effect Evaluation Workflow prep_a Set A: Spike Analyte + IS into Neat Solution analyze Analyze all samples by LC-MS/MS prep_a->analyze prep_b Set B: Spike Analyte + IS into Post-Extraction Blank Matrix (from 6 sources) prep_b->analyze calc Calculate Matrix Factor (MF): MF = Peak Area in Set B / Peak Area in Set A analyze->calc assess Assess Precision: Is %CV of MF ≤ 15%? calc->assess pass Method Passes assess->pass Yes fail Method Fails: Investigate & Re-optimize assess->fail No

Caption: Experimental workflow for assessing the matrix effect.

G cluster_2 How a Deuterated IS Compensates for Ion Suppression analyte Analyte suppression Matrix Interference (Causes Ion Suppression) analyte->suppression Co-elutes is_d Deuterated IS is_d->suppression Co-elutes detector_a Detector Response (Analyte Suppressed) suppression->detector_a detector_b Detector Response (IS Equally Suppressed) suppression->detector_b ratio Analyte / IS Ratio Remains Constant detector_a->ratio detector_b->ratio

Caption: Co-elution allows a deuterated IS to correct for matrix effects.

Conclusion

The use of a deuterated internal standard is a critical component in the development of robust, reliable, and reproducible bioanalytical methods for regulatory submission. Experimental data clearly demonstrate its superiority over analog internal standards in compensating for matrix effects and variability in extraction recovery. This leads to significantly improved assay accuracy and precision, providing higher confidence in the pharmacokinetic and toxicokinetic data generated. Investing in a deuterated internal standard mitigates the risk of analytical failures, regulatory questions, and the potential need for costly repeat studies, making it the scientifically and financially prudent choice for drug development programs.[4]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Alcophosphamide-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Alcophosphamide-d4. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment. This compound, a deuterium-labeled metabolite of the chemotherapeutic agent cyclophosphamide, is a hazardous substance that requires stringent handling protocols.[1] The information herein is compiled from safety data sheets and established guidelines for managing cytotoxic compounds.

Hazard Identification and Health Effects

This compound and its analogs are classified as hazardous substances with significant health risks.[2][3][4] Exposure can lead to severe health consequences. The primary hazards associated with this compound include:

  • Acute Toxicity: Toxic if swallowed.[3][5][6]

  • Mutagenicity: May cause genetic defects.[3][4]

  • Carcinogenicity: May cause cancer.[3][4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3][4]

Routes of exposure include inhalation, skin contact, eye contact, and ingestion.[7] It is imperative to use the prescribed personal protective equipment (PPE) to minimize any risk of exposure.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound. All PPE should be compliant with relevant safety standards.[8]

PPE CategorySpecificationPurpose
Hand Protection Chemically resistant, powder-free gloves (e.g., double-gloving with nitrile gloves).[8][9]To prevent skin contact with the hazardous substance.
Eye Protection Safety goggles with side-shields or a full-face shield.[5][8]To protect eyes from splashes and aerosols.
Body Protection Disposable, fluid-resistant gown with long sleeves and closed front.[5][7]To protect skin and clothing from contamination.
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation.[5][7]To prevent inhalation of hazardous particles.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure at the source.[2][4]

  • Ensure a safety shower and eyewash station are readily accessible.[5]

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Handling: Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the handling area.[4][5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[5] Recommended storage is at -20°C for powder or -80°C in solvent.[5] The product should be stored locked up.[4]

Below is a workflow diagram for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area prep_ppe->prep_area handle_substance Handle this compound in a Fume Hood prep_area->handle_substance Proceed to Handling weigh_dissolve Weigh and Dissolve handle_substance->weigh_dissolve decontaminate Decontaminate Work Area weigh_dissolve->decontaminate Complete Handling dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Safe Handling Workflow for this compound

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic waste.

  • Segregation: Collect all contaminated materials (e.g., gloves, gowns, absorbent pads, and empty containers) in a designated, labeled, and sealed hazardous waste container.

  • Disposal: The sealed container should be disposed of through an approved waste disposal plant.[4][5] Avoid release to the environment.[5]

Emergency Procedures: Spills and Exposure

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Management:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Secure: Secure the area to prevent entry.

  • PPE: Don appropriate PPE, including a respirator, before re-entering the area.

  • Contain: Cover the spill with an absorbent material from a spill kit.

  • Clean: Carefully clean the spill area.

  • Dispose: Collect all contaminated materials in a hazardous waste container for proper disposal.

  • Report: Report the incident to the appropriate safety officer.[7]

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

The following diagram outlines the emergency response protocol.

cluster_spill Spill Emergency cluster_exposure Personal Exposure spill_detected Spill Detected evacuate_secure Evacuate and Secure Area spill_detected->evacuate_secure don_ppe Don Emergency PPE evacuate_secure->don_ppe contain_clean Contain and Clean Spill don_ppe->contain_clean dispose_report Dispose and Report contain_clean->dispose_report exposure_event Exposure Event remove_flush Remove Contamination and Flush Area exposure_event->remove_flush seek_medical Seek Immediate Medical Attention remove_flush->seek_medical report_incident Report Incident seek_medical->report_incident

Emergency Response Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.